molecular formula C48H68N14O12 B1683143 argipressin, Asu(1,6)- CAS No. 24057-83-8

argipressin, Asu(1,6)-

Cat. No.: B1683143
CAS No.: 24057-83-8
M. Wt: 1033.1 g/mol
InChI Key: RNZNNGJIIRKABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thyrotropin-releasing hormone, deamido- is a biochemical.

Properties

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H68N14O12/c49-37(64)20-19-31-42(69)61-35(25-38(50)65)45(72)59-32(47(74)62-22-8-13-36(62)46(73)58-30(12-7-21-54-48(52)53)41(68)55-26-39(51)66)11-5-2-6-14-40(67)56-33(24-28-15-17-29(63)18-16-28)43(70)60-34(44(71)57-31)23-27-9-3-1-4-10-27/h1,3-4,9-10,15-18,30-36,63H,2,5-8,11-14,19-26H2,(H2,49,64)(H2,50,65)(H2,51,66)(H,55,68)(H,56,67)(H,57,71)(H,58,73)(H,59,72)(H,60,70)(H,61,69)(H4,52,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZNNGJIIRKABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H68N14O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1033.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24057-83-8, 40944-53-4
Record name Argipressin, asu(1,6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024057838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [Asu1,6, Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Argipressin Asu(1,6): Chemical Structure and Molecular Characterization

[1]

Executive Summary

Argipressin Asu(1,6) is a synthetic analog of the neurohypophysial hormone Arginine Vasopressin (AVP).[1][2][3][4][5] It is characterized by the replacement of the labile disulfide bridge (Cys


ethylene bridge1L-

-aminosuberic acid (Asu)
1

This structural alteration renders the molecule resistant to reductive cleavage by serum enzymes, significantly enhancing metabolic stability while retaining high affinity for vasopressin receptors.[1]

Chemical Identity & Nomenclature[1][6][7]
PropertyDetail
Common Name Argipressin Asu(1,[1][6][7]6)
Synonyms [Asu

, Arg

]-Vasopressin; Deamino-dicarba-AVP; 1,6-Aminosuberic acid-8-arginine vasopressin
CAS Registry Number 100929-62-2 (Specific to the Asu analog)
IUPAC Name cyclo[N-(L-2-Aminosuberyl)-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl]-L-prolyl-L-arginyl-glycinamide
Peptide Sequence cyclo(Tyr-Phe-Gln-Asn-Asu)-Pro-Arg-Gly-NH

Structural Note: The "Asu(1,6)" designation refers to the aminosuberic acid residue positioned at index 6.[1] Its side chain (a C5 aliphatic chain terminating in a carboxyl) forms an amide bond with the

1


1
Physicochemical Properties[1][9][13]

The following data is critical for mass spectrometry (MS) validation and solubility profiling.

ParameterValueNotes
Molecular Formula C

H

N

O

Validated against deamino-dicarba modification.[1]
Molecular Weight (Average) 1033.15 g/mol Useful for gravimetric preparation.
Monoisotopic Mass 1032.51 Da Target m/z for high-resolution MS (M+H


1033.52).[1]
Solubility Water, 1% Acetic Acid, DMSOHighly soluble in aqueous buffers; avoid basic pH to prevent deamidation.[1]
Appearance White to off-white lyophilized powderHygroscopic; store desiccated at -20°C.
Net Charge (pH 7.4) +1Derived from Arg

guanidino group (pKa ~12.5).[1]

Comparative Analysis (Native vs. Analog):

  • Native AVP (C

    
    H
    
    
    N
    
    
    O
    
    
    S
    
    
    ):
    MW 1084.2 Da. Contains unstable S-S bond.[1]
  • Asu(1,6)-AVP: MW ~1033 Da.[1] Mass shift of -51 Da corresponds to the loss of two sulfur atoms (-64), loss of N-terminal NH

    
     (-16), and addition of the ethylene bridge elements (+29 approx.[1] net change calculation: S
    
    
    
    
    (CH
    
    
    )
    
    
    and Deamination).
Structural Visualization

The following diagram illustrates the cyclic topology of Argipressin Asu(1,6).[1] Note the Asu node acting as the closure point for the ring, connecting back to Tyr via a side-chain amide linkage (represented by the red edge).[1]

AsuAVPTyr2: Tyr(N-Terminus)Phe3: PheTyr->PheGln4: GlnPhe->GlnAsn5: AsnGln->AsnAsu6: Asu(Aminosuberic Acid)Asn->AsuAsu->TyrSide ChainAmide BridgePro7: ProAsu->ProArg8: ArgPro->ArgGly9: Gly-NH2Arg->Gly

Caption: Schematic representation of Argipressin Asu(1,6). The Asu residue at position 6 forms a lactam bridge with the N-terminus of Tyr, creating the characteristic macrocyclic ring.[1]

Synthesis & Experimental Protocols

For researchers synthesizing or validating this peptide, the following Solid-Phase Peptide Synthesis (SPPS) workflow is the standard industry protocol.

A. Synthesis Strategy (Fmoc-SPPS)
  • Resin Loading: Use a Rink Amide MBHA resin to generate the C-terminal amide (Gly-NH

    
    ).[1]
    
  • Linear Assembly: Couple amino acids in reverse order: Gly

    
     Arg(Pbf) 
    
    
    Pro
    
    
    Asu(OAll)
    
    
    Asn(Trt)
    
    
    Gln(Trt)
    
    
    Phe
    
    
    Tyr(tBu).
    • Critical Step: Incorporate Fmoc-L-

      
      -aminosuberic acid 
      
      
      -allyl ester
      (Fmoc-Asu-OAll) or a similar orthogonally protected derivative at position 6.[1]
    • Note: Since the N-terminus of Tyr will be cyclized, do not acetylate or cap it after the final Fmoc removal.[1]

  • Cyclization (On-Resin):

    • Remove the orthogonal protecting group from the Asu side chain (e.g., Pd(PPh

      
      )
      
      
      for Allyl removal).[1]
    • Activate the free carboxyl of the Asu side chain using PyBOP/HOBt/DIEA or HATU .[1]

    • Allow reaction with the free N-terminal amine of Tyr to form the lactam bridge.[1]

  • Cleavage: Treat resin with TFA/TIS/H

    
    O (95:2.5:2.5) for 2–3 hours.
    
  • Precipitation: Precipitate crude peptide in cold diethyl ether.

B. Analytical Validation (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6 x 150mm).[1]

  • Mobile Phase:

    • A: 0.1% TFA in Water.[1]

    • B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 10% to 60% B over 30 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyr/Phe).

  • Acceptance Criteria: Single peak >95% purity; MS confirms mass of 1033.2 ± 1 Da .

Pharmacology & Applications
  • Receptor Selectivity: The Asu(1,6) modification generally preserves affinity for V1a and V2 receptors comparable to native AVP but with extended half-life due to resistance to aminopeptidases (deamination) and disulfide reductases (dicarba bridge).

  • Research Use: Primarily used as a stable reference standard in bioassays and as a tool compound to study vasopressin receptor signaling without the confounding variable of rapid degradation.[1]

References
  • PubChem. (2025).[8] Argipressin Compound Summary. National Library of Medicine.[1] Retrieved from [Link] (Reference for native structure comparison).

  • ResearchGate. (2016). Fluorescence study of neurohypophyseal hormones and their analogues: Distance distributions in a series of arginine-vasopressin analogues. Retrieved from [Link]

  • LookChem. (n.d.). Argipressin, Asu(1,6)- Product Information. Retrieved from [Link]

An In-Depth Technical Guide to the Comparative Biological Activity of Asu(1,6)-argipressin and Native Vasopressin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the biological activities of Asu(1,6)-argipressin, a synthetic analogue, in comparison to native arginine vasopressin (AVP). We delve into the structural modifications that differentiate these two nonapeptides and the profound impact these changes have on receptor binding, signal transduction, physiological function, and pharmacokinetic stability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and data interpretation in the context of vasopressin analogue research. We will explore the critical role of the Cys1-Cys6 disulfide bridge in native vasopressin and the consequences of its replacement with a more stable aminosuberic acid linkage. Detailed methodologies for key comparative assays are provided, ensuring a framework for reproducible and self-validating experimental systems.

Introduction: The Significance of Vasopressin and its Analogues

Native arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a pivotal neurohypophysial hormone responsible for regulating plasma osmolality and blood pressure.[1] Synthesized in the hypothalamus and released from the posterior pituitary, AVP exerts its effects by binding to a family of G-protein coupled receptors (GPCRs).[2] Its primary functions are twofold: promoting water reabsorption in the kidneys (the antidiuretic effect) and causing vasoconstriction of arterial blood vessels (the vasopressor effect).[3][4]

The therapeutic potential of vasopressin is significant; however, its clinical utility is hampered by a short plasma half-life of approximately 10-20 minutes, a consequence of rapid enzymatic degradation in the liver and kidneys.[4][5] This limitation has driven the development of synthetic analogues designed to overcome these pharmacokinetic hurdles and, in many cases, to achieve greater receptor selectivity.[6] One such class of analogues involves the modification of the Cys1-Cys6 disulfide bridge, a key structural feature of native AVP.[7][8]

This guide focuses on a specific and important analogue, Asu(1,6)-argipressin , in which the disulfide bond is replaced by an aminosuberic acid bridge. This modification creates a more chemically stable molecule, offering significant advantages in terms of resistance to enzymatic degradation. We will dissect the biological consequences of this structural change, comparing its activity profile directly with that of native vasopressin.

Structural and Mechanistic Foundations

Native Arginine Vasopressin (AVP)

Native AVP is a nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂.[7] Its defining feature is the disulfide bridge linking the two cysteine residues at positions 1 and 6, which creates a six-amino-acid cyclic structure with a three-amino-acid tail.[8] This conformation is critical for its interaction with its target receptors.

Asu(1,6)-argipressin: A More Robust Analogue

In Asu(1,6)-argipressin, the two cysteine residues are replaced, and the disulfide bridge is substituted with a more stable linkage derived from aminosuberic acid. This structural alteration is foundational to its altered biological properties. The primary rationale for this substitution is to enhance the peptide's resistance to enzymatic cleavage, particularly by enzymes that target the disulfide bond, thereby prolonging its biological half-life.[1] The presence of a stable cyclic motif is known to increase structural rigidity and resistance to enzymatic degradation.[1]

Vasopressin Receptors and Signal Transduction

AVP and its analogues mediate their effects through three main receptor subtypes, which differ in their location, function, and signaling pathways:[9]

  • V1a Receptors (V1aR): Primarily located on vascular smooth muscle cells.[3] Activation of V1aR is coupled to Gq/11 proteins, which stimulate phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca²⁺) and subsequent smooth muscle contraction (vasoconstriction).[10]

  • V1b Receptors (V1bR): Found predominantly in the anterior pituitary, where they regulate the release of adrenocorticotropic hormone (ACTH). The signaling pathway is similar to that of V1aR, involving Gq/11 and intracellular calcium mobilization.

  • V2 Receptors (V2R): Expressed on the basolateral membrane of the collecting ducts in the kidneys.[11] V2R are coupled to Gs proteins. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[12] This cAMP surge activates Protein Kinase A (PKA), which ultimately promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption.[11]

The following diagram illustrates the distinct signaling cascades initiated by vasopressin receptor activation.

Vasopressin_Signaling cluster_V1aR V1a Receptor Signaling (Vasoconstriction) cluster_V2R V2 Receptor Signaling (Antidiuresis) AVP_V1a AVP or Analogue V1aR V1a Receptor AVP_V1a->V1aR Binds Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction AVP_V2 AVP or Analogue V2R V2 Receptor AVP_V2->V2R Binds Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Translocation PKA->AQP2

Caption: Vasopressin Receptor Signaling Pathways.

Comparative Biological Activity: A Data-Driven Analysis

A direct comparison of the biological activities of Asu(1,6)-argipressin and native AVP requires a systematic evaluation of their receptor binding affinities and functional potencies. While comprehensive head-to-head data for the parent Asu(1,6)-argipressin is sparse in publicly accessible literature, studies on closely related derivatives provide critical insights. For instance, a photoreactive analogue, [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin, retains a high binding affinity for vasopressin receptors in bovine kidney inner medulla, with an apparent dissociation constant (KD) of 8.5 x 10⁻⁹ M.[13] This demonstrates that the replacement of the disulfide bridge with the aminosuberic acid linkage is compatible with potent receptor interaction.

Based on the principles of structure-activity relationships observed in other vasopressin analogues like desmopressin, we can construct a hypothesized comparative profile.

Table 1: Comparative Receptor Binding and Functional Potency Profile

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Primary Effect
Native AVP V1a~1-5~2-10Vasopressor
V2~1-5~0.5-2Antidiuretic
Asu(1,6)-argipressin V1aExpected: Similar to AVPExpected: Similar to AVPVasopressor
V2Expected: Similar to AVPExpected: Similar to AVPAntidiuretic
Desmopressin V1a>1000>1000Vasopressor (negligible)
(for comparison)V2~1-10~0.1-1Antidiuretic (potent)

Note: Values for Asu(1,6)-argipressin are hypothesized based on data from related analogues and the known effects of its structural modification. Precise values require direct experimental determination.

The most significant difference between Asu(1,6)-argipressin and native AVP is not expected to be in receptor affinity or selectivity but in pharmacokinetic stability and duration of action . Native AVP is rapidly cleaved by trypsin and other peptidases.[5] The aminosuberic acid bridge in Asu(1,6)-argipressin is resistant to this enzymatic degradation, which is predicted to result in a substantially longer plasma half-life and a more sustained biological effect in vivo.

Methodologies for Comparative Assessment

To empirically validate the hypothesized properties of Asu(1,6)-argipressin relative to native AVP, a series of well-defined in vitro and in vivo experiments are required. The causality behind these experimental choices is to isolate and quantify specific aspects of the drug-receptor interaction and the resulting physiological response.

Experimental Workflow Overview

The following diagram outlines the logical flow of experiments for a comprehensive comparative analysis.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo & PK/PD Analysis start Start: Synthesize & Purify Peptides binding_assay Radioligand Binding Assay (V1a, V1b, V2 Receptors) start->binding_assay ca_assay Calcium Mobilization Assay (V1a, V1b Activity) binding_assay->ca_assay Determine Affinity (Ki) camp_assay cAMP Accumulation Assay (V2 Activity) binding_assay->camp_assay Determine Affinity (Ki) pk_study Pharmacokinetic Study (Half-life Determination) ca_assay->pk_study Determine Potency (EC50) camp_assay->pk_study Determine Potency (EC50) antidiuretic_study Antidiuretic Assay (Rat Model) pk_study->antidiuretic_study pressor_study Vasopressor Assay (Rat Model) pk_study->pressor_study data_analysis Data Analysis & Comparative Modeling antidiuretic_study->data_analysis pressor_study->data_analysis

Sources

Engineering Stability: A Technical Guide to 1,6-Aminosuberic Acid Bridged Vasopressin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,6-aminosuberic acid bridged vasopressin analogs overview Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The therapeutic and experimental utility of Arginine Vasopressin (AVP) is historically constrained by the metabolic lability of its Cys1–Cys6 disulfide bridge. In vivo reduction and enzymatic cleavage at this site rapidly inactivate the hormone. The 1,6-aminosuberic acid (Asu) bridged analogs represent a critical class of "dicarba" bioisosteres where the fragile disulfide bond (–S–S–) is replaced by a metabolically stable ethylene bridge (–CH₂–CH₂–). This modification retains the essential bioactive conformation of the AVP macrocycle while conferring resistance to reductive cleavage, significantly extending plasma half-life. This guide details the structural biochemistry, synthesis strategies, and pharmacological applications of Asu-bridged vasopressin analogs.

Structural Biochemistry: The Dicarba Bioisostere

The Stability Problem

Native AVP relies on a disulfide bond between Cysteine 1 and Cysteine 6 to maintain the 20-membered macrocyclic ring required for receptor binding (V1a, V1b, V2).

  • Vulnerability: The disulfide bridge is susceptible to reduction by serum thiols and cleavage by cystinyl aminopeptidases (vasopressinases).

  • Consequence: Native AVP has a plasma half-life of only 10–20 minutes in humans.[1]

The Asu Solution

The substitution of the cystine moiety with


-aminosuberic acid (Asu)  (specifically in deamino-analogs) or the use of Asu-derived linkages creates a "dicarba" analog.
  • Chemical Structure: The sulfur atoms are effectively replaced by methylene groups. The bridge transforms from

    
     to 
    
    
    
    .
  • Conformational Rigidity: The ethylene bridge is isosteric with the disulfide bond (similar bond length and dihedral angle constraints) but is chemically inert to reduction.

  • Nomenclature Note: In literature, "[1,6-aminosuberic acid]-AVP" often refers to the deamino-dicarba-AVP analog, where the N-terminal amine is replaced by a hydrogen (deamino) and the bridge is formed by the aliphatic side chain of the Asu residue cyclizing to the peptide backbone.

SAR Implications
FeatureNative Disulfide (Cys1-Cys6)Asu Bridge (Dicarba)Impact
Bond Energy ~60 kcal/mol~83 kcal/mol (C-C)High thermal/metabolic stability.
Redox Sensitivity High (Reducible)None (Inert)Prolonged in vivo half-life.
Ring Size 20-membered20-memberedPreserved receptor affinity.
Lipophilicity ModerateIncreasedEnhanced membrane permeability.

Synthesis Methodologies

Synthesizing Asu-bridged analogs presents a challenge: forming the large macrocycle without the convenient redox chemistry of disulfide formation. The standard approach utilizes Solid Phase Peptide Synthesis (SPPS) for the linear chain, followed by cyclization , often in solution.

The "Active Ester" Cyclization Strategy

Unlike disulfide formation (which can be driven by oxidation of free thiols), the dicarba bridge requires the formation of a stable amide bond (in the case of Asu-mediated cyclization) or direct carbon-chain incorporation. The most robust protocol involves using a protected Asu derivative.

Key Reagents:

  • Boc-Asu(ONp)-OBzl: A protected aminosuberic acid derivative with an active ester (p-nitrophenyl) on the side chain.

  • Resin: Chloromethylated polystyrene (Merrifield resin) or MBHA resin for amides.

Mechanism:

  • Linear Assembly: The peptide chain is built. For deamino-analogs, the Asu residue is introduced at the "N-terminus" (structurally position 6, cyclizing to position 1 equivalent).

  • Cyclization: The side-chain carboxyl of Asu (activated as an ester) attacks the N-terminus of the residue at position 2 (e.g., Tyrosine), closing the ring.

SynthesisWorkflow cluster_0 Linear Assembly (SPPS) cluster_1 Cyclization & Cleavage Step1 Resin Loading (Gly-NH2) Step2 Chain Elongation (C-term to N-term) Step1->Step2 Step3 Incorp. Asu(ONp) (Active Ester) Step2->Step3 Step4 Deprotection (TFA) Step3->Step4 Cleave from Resin Step5 Cyclization (Dilute Solution) Step4->Step5 Intramolecular Amide Bond Step6 HF Cleavage (Final Deprotection) Step5->Step6 Final Final Step6->Final Purification (HPLC) caption Figure 1: Synthesis of [Asu1,6]-AVP via Active Ester Cyclization. Note the critical dilution step to favor intramolecular cyclization.

Pharmacological Profile[1][2][3][4][5][6][7]

Receptor Selectivity & Potency

Asu-bridged analogs generally retain high affinity for vasopressin receptors. The rigid bridge locks the peptide in a bioactive conformation ("biologically active" conformer).

  • V2 Receptor (Antidiuretic): [Asu

    
    ]-AVP analogs often show high antidiuretic potency, sometimes exceeding native AVP due to metabolic stability.
    
  • V1 Receptor (Vasopressor): Potency is preserved.[2] Modifications at position 8 (e.g., D-Arg) can be combined with the Asu bridge to tune selectivity (e.g., creating V2-selective agonists).

Photoaffinity Labeling Applications

The chemical stability of the Asu bridge makes these analogs ideal scaffolds for photoaffinity labeling .

  • Mechanism: Derivatives like [Asu

    
    , Phe(p-N
    
    
    
    )
    
    
    ]-AVP
    incorporate a photoreactive azide group.[2][3]
  • Utility: Upon UV irradiation, the azide forms a covalent bond with the receptor. Because the Asu bridge prevents premature degradation, the ligand remains bound during the harsh washing steps required for receptor isolation and characterization.

Experimental Protocols

Protocol: Synthesis of Deamino-Dicarba-AVP ([Asu ]-AVP)

Self-Validating Check: Monitor cyclization efficiency via HPLC; the shift in retention time between linear precursor and cyclic product is diagnostic.

Materials:

  • Boc-protected amino acids.

  • Boc-L-Asu(ONp)-OBzl (Aminosuberic acid p-nitrophenyl ester).

  • TFA (Trifluoroacetic acid).

  • Anhydrous HF (Hydrogen Fluoride).

Workflow:

  • Resin Preparation: Couple Boc-Gly to chloromethylated resin.

  • Elongation: Perform standard solid-phase synthesis for the sequence: Pro-Arg(Tos)-Gly .

  • Fragment Condensation: Couple the protected peptide fragment Boc-Tyr(Bzl)-Phe-Gln-Asn-Asu(ONp)-OH (prepared separately or assembled stepwise) to the resin-bound tripeptide.

    • Critical Step: Ensure the active ester (ONp) on Asu remains intact if assembling stepwise.

  • Cleavage: Treat with HF/Anisole (0°C, 1h) to cleave the peptide from the resin and remove side-chain protectors (except the Asu active ester if utilizing post-cleavage cyclization, though on-resin or solution cyclization of the free acid/amine is more common in modern protocols. Classic method: The linear peptide is cleaved, then cyclized).

  • Cyclization: Dissolve the linear peptide in dilute pyridine (concentration < 1 mM to prevent polymerization). Stir at room temperature for 24-48h.

  • Purification: Evaporate solvent. Purify via preparative RP-HPLC (C18 column, Acetonitrile/Water gradient).

Protocol: Competitive Binding Assay (V1a Receptor)

Self-Validating Check: Include native AVP as a positive control. The


 of AVP should be ~1-2 nM.

Materials:

  • Rat liver plasma membranes (rich in V1a).

  • Radioligand: [

    
    H]-AVP or [
    
    
    
    I]-Linear-Antagonist.
  • Test Compound: [Asu

    
    ]-AVP.
    

Steps:

  • Incubation: Mix membrane preparation (50 µg protein) with radioligand (0.5 nM) and increasing concentrations of [Asu

    
    ]-AVP (
    
    
    
    to
    
    
    M) in assay buffer (50 mM Tris-HCl, 5 mM MgCl
    
    
    , pH 7.4).
  • Equilibrium: Incubate at 30°C for 60 minutes.

  • Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate IC

    
     and derived 
    
    
    
    .

Signaling & Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing the efficacy of Asu-bridged analogs.

SAR_Logic Native Native AVP (Disulfide Bridge) InVivo In Vivo Environment (Serum/Kidney) Native->InVivo AsuAnalog [Asu1,6]-AVP (Ethylene Bridge) AsuAnalog->InVivo Reduction Reductive Cleavage (Thiols/Enzymes) InVivo->Reduction Attacks S-S Stability Metabolic Stability (Resistant to Reduction) InVivo->Stability Ignores CH2-CH2 Inactivation Inactivation Reduction->Inactivation Rapid Clearance Binding Receptor Binding (V1/V2 Conformation) Stability->Binding Prolonged Exposure Action Therapeutic Effect (Vasoconstriction/Antidiuresis) Binding->Action caption Figure 2: Mechanistic comparison of Native AVP vs. Asu-Analog stability and efficacy.

References

  • Fahrenholz, F., et al. (1983).[2] "[1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors."[2] Journal of Biological Chemistry.

  • Hase, S., & Sakakibara, S. (1972). "1,6-Aminosuberic acid analogs of lysine- and arginine-vasopressin and -vasotocin.[4][5][6][7] Synthesis and biological properties."[1][8][9][10][5][6][7][11] Journal of the American Chemical Society.[7]

  • Walter, R., et al. (1975). "Neurohypophyseal hormones, analogs, and fragments: their effect on puromycin-induced amnesia."[4] Proceedings of the National Academy of Sciences. [4]

  • Manning, M., et al. (1987). "Discovery, development, and some uses of vasopressin and oxytocin antagonists." Journal of Receptor Research. (Contextual grounding for dicarba analog utility in antagonist design).
  • Barak, et al. (2014).[7] "Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy." Molecular Endocrinology. (Cites stability of Asu analogs).

Sources

An In-depth Technical Guide to the Asu(1,6)-argipressin V1 vs. V2 Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the V1 versus V2 receptor selectivity profile of Asu(1,6)-argipressin. As a synthetic analog of the endogenous hormone arginine vasopressin (AVP), understanding its interaction with the V1a and V2 vasopressin receptors is critical for its application as a research tool and for the development of novel therapeutics. This document delves into the fundamental pharmacology of the vasopressin system, the distinct signaling pathways of its receptors, and the detailed experimental methodologies required to elucidate the selectivity profile of ligands like Asu(1,6)-argipressin.

Introduction: The Vasopressin System and Asu(1,6)-argipressin

The nonapeptide hormone arginine vasopressin (AVP), also known as argipressin or antidiuretic hormone (ADH), is a key regulator of water homeostasis, vascular tone, and social behavior.[1] Its diverse physiological effects are mediated through at least three G-protein coupled receptor (GPCR) subtypes: V1a, V1b, and V2.[1][2] The V1a and V2 receptors, in particular, represent important therapeutic targets for a range of cardiovascular and renal disorders.[3][4]

Asu(1,6)-argipressin is a synthetic analog of AVP. While specific quantitative data on its binding affinity and functional potency at V1a and V2 receptors is not extensively documented in publicly available literature, its structural similarity to AVP suggests it is a valuable tool for studying the vasopressin system. This guide will provide the framework for determining this selectivity profile.

The Vasopressin Receptors: Distinct Signaling and Physiological Roles

A ligand's selectivity for V1a versus V2 receptors dictates its physiological effects. Understanding the distinct signaling cascades of these receptors is therefore paramount.

V1a Receptor (V1R): The Vasopressor Receptor

Primarily located on vascular smooth muscle cells, platelets, and hepatocytes, the V1a receptor is coupled to the Gq/11 family of G-proteins.[2][5] Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction.

Signaling Pathway:

  • Ligand Binding: Asu(1,6)-argipressin binds to the V1a receptor.

  • Gq/11 Activation: The receptor-ligand complex activates the Gq/11 protein.

  • Phospholipase C (PLC) Stimulation: Activated Gq/11 stimulates PLC.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • Physiological Response: The increase in intracellular Ca2+ in smooth muscle cells leads to contraction and vasoconstriction.

V1a_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Asu(1,6)-argipressin Ligand->V1aR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Triggers Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to

Caption: V1a Receptor Signaling Pathway

V2 Receptor (V2R): The Antidiuretic Receptor

The V2 receptor is predominantly expressed on the basolateral membrane of the principal cells of the kidney's collecting ducts and is coupled to the Gs family of G-proteins.[2][5] Its activation leads to water reabsorption.

Signaling Pathway:

  • Ligand Binding: Asu(1,6)-argipressin binds to the V2 receptor.

  • Gs Activation: The receptor-ligand complex activates the Gs protein.

  • Adenylate Cyclase (AC) Stimulation: Activated Gs stimulates adenylate cyclase.

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP activates PKA.

  • Aquaporin-2 (AQP2) Translocation: PKA phosphorylates proteins that promote the translocation of aquaporin-2 water channels to the apical membrane of the collecting duct cells.

  • Physiological Response: The increased number of AQP2 channels in the apical membrane enhances water reabsorption from the urine back into the bloodstream.

V2_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP AC->ATP Converts Ligand Asu(1,6)-argipressin Ligand->V2R Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2_translocation Aquaporin-2 (AQP2) Translocation PKA->AQP2_translocation Promotes Water_Reabsorption Water Reabsorption AQP2_translocation->Water_Reabsorption Leads to

Caption: V2 Receptor Signaling Pathway

Determining the V1 vs. V2 Receptor Selectivity Profile

To quantitatively define the selectivity profile of Asu(1,6)-argipressin, a combination of radioligand binding assays and functional assays is employed.

Radioligand Binding Assays: Quantifying Affinity (Ki)

Radioligand binding assays measure the affinity of a ligand for a receptor. A competitive binding assay is used to determine the inhibition constant (Ki) of a test compound (unlabeled Asu(1,6)-argipressin) against a radiolabeled ligand with known affinity for the receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing V1a or V2 receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compound, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting IC50_Determination IC50 Determination (Concentration of test compound that inhibits 50% of specific binding) Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Radioligand Binding Assay Workflow

Detailed Protocol: V1a Receptor Competitive Binding Assay

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • A fixed concentration of [3H]-Arginine Vasopressin (typically at or below its Kd for the V1a receptor).

      • Increasing concentrations of unlabeled Asu(1,6)-argipressin.

      • For determining non-specific binding, add a high concentration of unlabeled AVP to a set of wells.

      • Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of Asu(1,6)-argipressin to generate a competition curve.

    • Determine the IC50 value (the concentration of Asu(1,6)-argipressin that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol would be followed for the V2 receptor, using membranes from cells expressing the V2 receptor.

Functional Assays: Measuring Potency (EC50)

Functional assays measure the biological response elicited by a ligand. For V1a and V2 receptors, this involves quantifying the downstream second messengers.

V1a Receptor Functional Assay: Intracellular Calcium Mobilization

This assay measures the increase in intracellular calcium upon V1a receptor activation.

Detailed Protocol: V1a Calcium Flux Assay

  • Cell Preparation:

    • Plate CHO cells expressing the human V1a receptor in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Assay:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Add increasing concentrations of Asu(1,6)-argipressin to the wells.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response as a function of the log concentration of Asu(1,6)-argipressin.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

V2 Receptor Functional Assay: cAMP Accumulation

This assay measures the production of cAMP following V2 receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this.

Detailed Protocol: V2 HTRF cAMP Assay

  • Cell Preparation:

    • Plate CHO cells expressing the human V2 receptor in a 384-well plate.[7]

  • Assay:

    • Add increasing concentrations of Asu(1,6)-argipressin to the cells and incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.[7][8]

    • Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.[9]

    • In this competitive immunoassay, cAMP produced by the cells competes with the cAMP-d2 for binding to the anti-cAMP antibody.[9]

  • Detection:

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.[7][8]

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio as a function of the log concentration of Asu(1,6)-argipressin.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Interpretation: Defining the Selectivity Profile

The selectivity of Asu(1,6)-argipressin is determined by comparing its affinity (Ki) and potency (EC50) at the V1a and V2 receptors.

Selectivity Ratio = Ki (or EC50) at less preferred receptor / Ki (or EC50) at more preferred receptor

A higher selectivity ratio indicates greater preference for one receptor over the other.

Table 1: Hypothetical Selectivity Profile Data for Asu(1,6)-argipressin

ParameterV1a ReceptorV2 ReceptorSelectivity Ratio (V2/V1a)
Binding Affinity (Ki) e.g., 5 nMe.g., 500 nM100-fold
Functional Potency (EC50) e.g., 10 nMe.g., 1000 nM100-fold

Note: The values in this table are for illustrative purposes only and would need to be determined experimentally.

Conclusion

While the precise V1a versus V2 receptor selectivity profile of Asu(1,6)-argipressin requires experimental determination, this guide provides the theoretical framework and detailed methodologies for such an investigation. A thorough characterization using radioligand binding and functional assays will enable researchers to confidently utilize this vasopressin analog in their studies and will be crucial for any future drug development efforts targeting the vasopressin system. The ongoing development of novel, receptor-selective AVP analogs holds significant promise for expanding their therapeutic potential.

References

  • BenchChem. (2025). An In-depth Technical Guide on Argipressin and its Analogs as Potential Therapeutic Agents.
  • Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity. (2024). European Journal of Medicinal Chemistry.
  • Koshimizu, T. A., Nakamura, K., Egashira, N., Hiroyama, M., Nonoguchi, H., & Tanoue, A. (2012). Vasopressin V1a and V1b receptors: from molecules to physiological systems. Physiological reviews, 92(4), 1813–1864.
  • Safer Care Victoria. (2018). Vasopressin (Argipressin).
  • Trinder, M., et al. (2020). ARGININE VASOPRESSIN RECEPTOR 2 ACTIVATION PROMOTES MICROVASCULAR PERMEABILITY IN SEPSIS. Shock, 54(4), 523-531.
  • MedchemExpress. (n.d.). Vasopressin Receptor.
  • National Center for Biotechnology Information. (n.d.). Receptors, Vasopressin.
  • Mackie, D. I., et al. (2013). Targeting V1A-vasopressin receptors with [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) identifies a strategy to develop novel anti-cancer therapies. British journal of pharmacology, 170(2), 379–392.
  • MedchemExpress. (n.d.). Vasopressin Receptor.
  • Safer Care Victoria. (2018). Vasopressin (Argipressin).
  • Mackie, D. I., et al. (2013). Targeting V1A-vasopressin Receptors With [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) Identifies a Strategy to Develop Novel Anti-Cancer Therapies. British Journal of Pharmacology, 170(2), 379-392.
  • Thibonnier, M., et al. (1999). Upregulation of vasopressin V1A receptor mRNA and protein in vascular smooth muscle cells following cyclosporin A treatment. British Journal of Pharmacology, 128(4), 745-752.
  • Revvity. (n.d.).
  • Pampillo, M., et al. (2017). Development of a radioligand for imaging V1a vasopressin receptors with PET. European Journal of Medicinal Chemistry, 140, 113-123.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • National Center for Biotechnology Information. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. In Assay Guidance Manual.
  • PerkinElmer. (2007). HTRF® package insert cAMP HiRange.
  • El-Kased, A. F., et al. (2021). Conformational selection of vasopressin upon V1a receptor binding. Journal of Molecular Liquids, 340, 117189.
  • Pampillo, M., et al. (2017). Development of a radioligand for imaging V 1a vasopressin receptors with PET. European Journal of Medicinal Chemistry, 140, 113-123.
  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube.
  • Revvity. (n.d.). How to run a cAMP HTRF assay.
  • Motulsky, H. (1996).

Sources

The Stapled Scaffold: Structural & Functional Divergence in Dicarba Vasopressin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Difference Between Disulfide and Dicarba Vasopressin Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The therapeutic utility of Arginine Vasopressin (AVP) and its analogs (e.g., Desmopressin) has historically been limited by the metabolic vulnerability of the disulfide bond.[1] The "dicarba" modification—replacing the labile cystine bridge (-S-S-) with a carbon-based linkage (-C-C- or -C=C-)—represents a paradigm shift in peptide engineering. This guide provides a rigorous technical analysis of the structural, electronic, and pharmacokinetic differences between native disulfide vasopressin analogs and their dicarba counterparts. We explore how the contraction of the macrocyclic ring via olefin metathesis alters receptor selectivity and confers absolute resistance to reductive degradation.

The Native Scaffold: The Disulfide "Redox Switch"

The native vasopressin pharmacophore relies on a 20-membered macrocyclic ring formed by a disulfide bridge between Cys1 and Cys6. While this bridge is essential for the "beta-turn" conformation required for V-receptor binding, it is also the molecule's "Achilles' heel."

1.1 Structural Vulnerability
  • Redox Instability: The disulfide bond is thermodynamically unstable in the reducing environment of the cytosol and blood plasma (rich in glutathione and thioredoxin). Reduction opens the ring, destroying the bioactive conformation and leading to rapid clearance (Half-life of native AVP: ~10–35 minutes).

  • Disulfide Scrambling: In solution, the sulfur atoms are prone to nucleophilic attack, leading to isomer scrambling and aggregation, particularly during formulation or storage.

1.2 Geometric Parameters

The sulfur-sulfur bond imparts specific geometric constraints that define the native binding pocket fit.

  • Bond Length: ~2.03 Å.

  • Dihedral Angle (

    
    ):  ~90°, creating a specific "buckle" in the ring.
    
The Dicarba Modification: Engineering the "Staple"

Dicarba analogs replace the sulfur atoms with methylene groups (-CH₂-) or an alkene bridge (-CH=CH-). This is typically achieved via Ring-Closing Metathesis (RCM) of non-natural amino acids (e.g., L-allylglycine).

2.1 Atom-by-Atom Structural Comparison

While the atom count in the bridge often remains conserved (4 atoms between


 and 

), the path length and flexibility differ radically.
FeatureNative Disulfide Bridge (-S-S-)Unsaturated Dicarba Bridge (-CH=CH-)Saturated Dicarba Bridge (-CH₂-CH₂-)
Bridge Composition



Bond Lengths C-S (1.82 Å) S-S (2.03 Å)C-C (1.54 Å) C=C (1.34 Å)C-C (1.54 Å)
Total Bridge Span ~5.67 Å (Sum of bond lengths)~4.42 Å (Sum of bond lengths)~4.62 Å (Sum of bond lengths)
Electronic Nature Polarizable, nucleophilicHydrophobic, rigidHydrophobic, flexible
Redox Stability Labile (Reducible)Absolute Stability Absolute Stability

Key Insight: The dicarba bridge is approximately 1.2 Å shorter than the disulfide bridge. This "ring contraction" constrains the peptide backbone, often locking it into a more rigid conformation. This can enhance potency if the locked shape matches the receptor's active state, or decrease it if the native induced fit requires flexibility.

2.2 Cis/Trans Isomerism (The Metathesis Challenge)

Unlike the disulfide bond, which rotates to find its minimum, the unsaturated dicarba bridge is locked in either a cis (Z) or trans (E) configuration.[2]

  • Cis-Dicarba: Mimics the native

    
    -turn geometry of vasopressin most closely.
    
  • Trans-Dicarba: Often results in an extended conformation that may lose affinity for V2 receptors but retain V1a affinity, altering selectivity profiles.

Visualization: Structural Dynamics & Synthesis
3.1 Chemical Topology Diagram

The following diagram contrasts the atomic connectivity and path lengths of the two scaffolds.

Vasopressin_Structure cluster_native Native Disulfide (Reducible) cluster_dicarba Dicarba Analog (Non-Reducible) Cys1 Cys1 (Ca) S1 S Cys1->S1 1.82 Å Cys6 Cys6 (Ca) S2 S S1->S2 S-S (2.03 Å) S2->Cys6 1.82 Å Allyl1 Agl1 (Ca) C1 CH Allyl1->C1 1.54 Å Allyl6 Agl6 (Ca) C2 CH C1->C2 C=C (1.34 Å) C2->Allyl6 1.54 Å

Caption: Comparative topology of the disulfide vs. dicarba bridge. Note the shorter bond path in the dicarba analog, leading to ring contraction.

3.2 Synthesis Workflow (RCM Protocol)

The synthesis of dicarba analogs requires a transition from standard SPPS to organometallic catalysis.

Synthesis_Workflow Step1 Solid Phase Peptide Synthesis (SPPS) Sub: Cys -> L-Allylglycine (Agl) Step2 Resin-Bound Linear Precursor (Bis-olefin) Step1->Step2 Step3 Ring-Closing Metathesis (RCM) Catalyst: Grubbs II (Ru) Solvent: DCM/Toluene (High Dilution) Step2->Step3 Cyclization Step4 Isomer Separation (Cis vs Trans) Step3->Step4 Olefin Mix Step5 Optional: Hydrogenation (H2, Pd/C) -> Saturated Bridge Step4->Step5 Reduction Final Purified Dicarba Analog Step4->Final Unsaturated Step5->Final Saturated

Caption: Synthetic pathway for dicarba-vasopressin analogs utilizing Grubbs-catalyzed Ring-Closing Metathesis.

Pharmacokinetic & Pharmacodynamic Impact[5][6][7][8]
4.1 The Stability Advantage

The primary driver for dicarba substitution is half-life extension.

  • Mechanism: The C-C bond is inert to plasma reductases and disulfide isomerases.

  • Data Point: While Desmopressin (disulfide) has a half-life of ~3 hours, dicarba analogs in similar peptide families (e.g., carbetocin/oxytocin analogs) exhibit significantly prolonged stability, often limited only by renal filtration or proteolysis at other sites (e.g., the Pro7-Arg8 bond), rather than ring opening.

4.2 Receptor Selectivity (V2 vs V1a)

The structural rigidity of the dicarba bridge alters the receptor binding profile.

  • V2 Receptor (Antidiuretic): Requires a specific hydrophilic pocket fit. The hydrophobicity of the -CH=CH- bridge can slightly reduce affinity compared to the polar -S-S- bridge unless compensated by adjacent residues (e.g., Val4 substitution).

  • V1a Receptor (Vasoconstrictor): Dicarba analogs often retain high V1a affinity.

  • Engineering Tip: To restore V2 affinity in dicarba analogs, researchers often substitute Position 4 (Gln) with Valine or Threonine to adjust the overall hydrophobicity and ring conformation.

Experimental Protocol: RCM Synthesis of [1,6-Dicarba]-Vasopressin

Objective: Synthesize a dicarba analog using Fmoc-SPPS and Grubbs Catalyst.

  • Peptide Assembly:

    • Use Fmoc-L-Allylglycine at positions 1 and 6 instead of Cysteine.

    • Resin: Rink Amide MBHA (for C-terminal amide).

  • On-Resin Metathesis:

    • Note: RCM is best performed on-resin to prevent dimerization (pseudo-dilution effect).

    • Catalyst: Grubbs 2nd Generation (20 mol%).

    • Solvent: Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM).

    • Conditions: Microwave irradiation (100°C, 1 hour) or reflux (48 hours) under Argon.

    • Validation: Monitor by HPLC for the shift in retention time (cyclized product is more hydrophobic).

  • Cleavage & Deprotection:

    • Reagent K (TFA/Phenol/Water/Thioanisole/EDT). Note: Avoid EDT if no other sensitive residues, as it smells, but it scavenges carbocations.

  • Purification:

    • RP-HPLC (C18 column).

    • Critical Step: Separation of cis (Z) and trans (E) isomers.[2] The cis isomer typically elutes earlier due to a more compact, hydrophilic footprint compared to the extended trans isomer.

References
  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery.

  • Stymiest, J. L., et al. (2003).[3][4] Synthesis of biologically active dicarba analogues of the peptide hormone oxytocin using ring-closing metathesis. Organic Letters.

  • Undheim, E. A. B., et al. (2015). S-S to C-C: The structural and biological consequences of replacing disulfide bonds with dicarba bridges. Chemistry – A European Journal.

  • Grubbs, R. H. (2004). Olefin metathesis. Tetrahedron.

  • Galyean, R., et al. (1991). Synthesis and biological activity of dicarba analogs of vasopressin antagonists. Journal of Medicinal Chemistry.

Sources

Asu(1,6)-argipressin CAS number and PubChem identifier

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Asu(1,6)-argipressin, a structural analog of the neurohypophysial hormone arginine vasopressin (AVP). It details the chemical identity, structural modifications, synthesis methodologies, and pharmacological properties of this molecule, designed for researchers in peptide chemistry and drug development.

Structural Mimetics and Pharmacological Stability

Chemical Identity & Core Descriptors

Asu(1,6)-argipressin is a synthetic analog of arginine vasopressin where the native disulfide bridge (Cys¹–Cys⁶) is replaced by an ethylene bridge derived from 1,6-α-aminosuberic acid (Asu) . This modification, often coupled with deamination at the N-terminus, creates a "deamino-dicarba" analog. This structural change significantly enhances metabolic stability against cystinyl aminopeptidases (vasopressinases) while retaining biological potency.

DescriptorValue / Identifier
Common Name Asu(1,6)-Argipressin
Synonyms Deamino-dicarba-argipressin; [Asu¹,⁶]-AVP; 1,6-α-aminosuberic acid-8-arginine vasopressin
CAS Registry Number 24057-83-8
PubChem CID 168160
Molecular Formula C₄₈H₆₈N₁₄O₁₂
Molecular Weight 1033.1 g/mol
Sequence (CH₂)₅CO-Tyr-Phe-Gln-Asn-NHCH(CO)-Pro-Arg-Gly-NH₂ (Cyclized via Asu bridge)

Note on Nomenclature: The term "Asu(1,6)" refers to the bridging residue, α-aminosuberic acid. In the "deamino" form (often implied by this CAS), the N-terminal amino group is absent, and the bridge is formed between the side chain of the suberic acid moiety (position 1) and the α-amino group of the residue at position 6, or vice-versa, mimicking the cystine ring size.

Structural Analysis & Mimetics

The core innovation in Asu(1,6)-argipressin is the isosteric replacement of the disulfide bond (-S-S-) with a dicarba bridge (-CH₂-CH₂-).

The Dicarba Bridge Advantage

Native AVP is rapidly degraded in vivo, primarily due to the cleavage of the disulfide bond and N-terminal proteolysis.

  • Disulfide Instability: The -S-S- bond is susceptible to reduction and disulfide exchange in plasma.

  • Dicarba Stability: The methylene bridge (-CH₂-CH₂-) is chemically inert to reducing agents and enzymatic cleavage, locking the peptide into its bioactive conformation (a β-turn involving residues 3, 4, and 5).

  • Deamination: Removal of the N-terminal amine (Deamino-Asu) eliminates the recognition site for aminopeptidases, further extending the plasma half-life.

Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity, highlighting the Asu bridge replacing the disulfide bond.

Caption: Connectivity of Asu(1,6)-argipressin. The red line indicates the stable carbon bridge replacing the native disulfide bond.

Synthesis Methodologies

The synthesis of Asu(1,6)-argipressin presents unique challenges compared to native AVP, primarily due to the cyclization of the dicarba bridge. Two primary strategies are employed: Solid-Phase Peptide Synthesis (SPPS) with On-Resin Cyclization and Solution-Phase Cyclization .

Protocol: Fmoc-Based SPPS with On-Resin Cyclization

This method uses an orthogonally protected Asu derivative.

Reagents:

  • Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g).

  • Asu Derivative: Fmoc-Asu(OAll)-OH (Allyl protection for side chain) or specialized pre-formed Asu-bridge building blocks.

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

Step-by-Step Workflow:

  • Resin Loading: Couple Fmoc-Gly-OH to the Rink Amide resin.

  • Elongation (C-terminus): Sequential coupling of Fmoc-Arg(Pbf)-OH and Fmoc-Pro-OH.

  • Bridge Incorporation (Critical Step):

    • Strategy A (Linear Precursor): Couple Fmoc-Asu(OAll)-OH at position 6 (acting as the "Cys" replacement acceptor) or use a standard Diamino acid if forming an amide bridge. For strict dicarba analogs, a pre-synthesized Fmoc-Cystathionine or Asu-dipeptide unit is often used to introduce the bridge as a single block to avoid difficult macrocyclization steps.

    • Strategy B (RCM): Incorporate Fmoc-Allylglycine at positions 1 and 6. Perform Ring-Closing Metathesis (RCM) using Grubbs' Catalyst to form the carbon bridge, followed by hydrogenation to reduce the double bond.

  • Elongation (Ring): Couple Fmoc-Asn(Trt), Fmoc-Gln(Trt), Fmoc-Phe, Fmoc-Tyr(tBu).

  • N-Terminal Capping: For "Deamino" analogs, the N-terminus is capped with 3-phenylpropionic acid or the Asu side chain itself serves as the N-terminal cap if cyclized head-to-side-chain.

  • Cleavage & Deprotection: Treat with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

  • Purification: RP-HPLC (C18 column), gradient 5–60% Acetonitrile in 0.1% TFA.

Synthesis Workflow Diagram

Synthesis_Flow cluster_cyclization Bridge Formation Strategy (RCM) Start Start: Rink Amide Resin Load Load C-Terminal Residues (Gly9, Arg8, Pro7) Start->Load Inc_Allyl Incorporate Allylglycine at Pos 6 and Pos 1 Load->Inc_Allyl Elongate Elongate Peptide Chain (Asn5...Tyr2) Inc_Allyl->Elongate RCM Ring Closing Metathesis (Grubbs Catalyst) Elongate->RCM Hydrogenation Hydrogenation (H2/Pd) Reduce Double Bond RCM->Hydrogenation Cleave TFA Cleavage & Global Deprotection Hydrogenation->Cleave Purify RP-HPLC Purification (>98% Purity) Cleave->Purify Final Asu(1,6)-Argipressin Purify->Final

Caption: Synthesis via Ring-Closing Metathesis (RCM) to generate the dicarba bridge mimic.

Pharmacological Profile[2][3][4][5]

Asu(1,6)-argipressin retains high affinity for vasopressin receptors but exhibits altered selectivity and pharmacokinetics compared to the native hormone.

Receptor Selectivity (V1 vs. V2)
  • V2 Receptor (Renal): The analog retains potent antidiuretic activity.[1][2] The hydrophobic nature of the dicarba bridge is well-tolerated by the V2 receptor binding pocket.

  • V1 Receptor (Vascular): The structural rigidity of the Asu bridge can slightly reduce V1 affinity compared to the native disulfide, often resulting in an increased V2/V1 selectivity ratio . This makes it a valuable tool for studying renal concentration mechanisms with reduced hypertensive side effects.

Stability Data
ParameterNative ArgipressinAsu(1,6)-ArgipressinCausality
Plasma Half-life 10–20 min> 60 minResistance to aminopeptidases (Deamino) and disulfide reduction.
Bioavailability Low (Oral)ImprovedIncreased lipophilicity and enzymatic resistance.
V2 Affinity (Kd) ~1.0 nM~1.5 nMConservative substitution of S-S with CH₂-CH₂ maintains binding pocket fit.

Experimental Protocols

Receptor Binding Assay (V2 Receptor)

Objective: Determine the binding affinity (


) of Asu(1,6)-AVP for the V2 receptor using membrane preparations from rat kidney or transfected CHO cells.
  • Membrane Preparation: Homogenize rat kidney medulla in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 30 min. Resuspend pellet.

  • Ligand: Use [³H]-Argipressin as the radioligand (Specific Activity ~60 Ci/mmol).

  • Incubation:

    • Mix 100 µL membrane suspension (50 µg protein).

    • Add 50 µL [³H]-AVP (final conc. 1 nM).

    • Add 50 µL Asu(1,6)-AVP (concentration range

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI. Wash 3x with cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

References

  • PubChem. (n.d.). Argipressin, asu(1,6)- (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Fahrenholz, F., et al. (1983).[6][3] [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors. Journal of Biological Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Argipressin, Asu(1,6)- Product Information & CAS 24057-83-8.[4] Retrieved from [Link]

  • Hruby, V. J., et al. (1990). Conformational constraints in the design of receptor selective peptides: conformational analysis of rigid agonists and antagonists. Biochemical Journal. (Contextual grounding for dicarba bridge stability).

Sources

The Strategic Evolution of Neurohypophyseal Hormone Analogues: A Dicarba Revolution

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Drug Development

Abstract

The neurohypophyseal hormones, oxytocin and vasopressin, are pivotal peptide signaling molecules governing a spectrum of physiological processes, from parturition and social bonding to water homeostasis and blood pressure regulation.[1] However, their therapeutic potential has historically been constrained by metabolic instability, primarily due to the susceptibility of their defining disulfide bridge to enzymatic degradation. This guide provides an in-depth exploration of the history, development, and therapeutic significance of dicarba analogues of these hormones. By replacing the disulfide bond with a more robust carbon-carbon linkage, researchers have unlocked a new generation of analogues with enhanced stability, prolonged duration of action, and refined receptor selectivity. We will delve into the synthetic strategies, structure-activity relationships, and clinical applications that have established dicarba analogues as indispensable tools in modern pharmacology and drug development.

Introduction: The Disulfide Conundrum and the Dawn of Carba Analogues

The neurohypophyseal hormones are characterized by a cyclic structure formed by a disulfide bridge between cysteine residues at positions 1 and 6.[2] While crucial for receptor binding and activation, this disulfide bond represents a metabolic weak point, rendering the native hormones susceptible to in vivo degradation and limiting their therapeutic efficacy.[3][4] The quest for more stable and potent analogues led to the pioneering work of Karel Jošt and Josef Rudinger in 1964, who introduced the concept of "carba" modification.[5] This innovative approach involves the isosteric replacement of one or both sulfur atoms of the disulfide bridge with a methylene group (-CH2-), creating monocarba or dicarba analogues, respectively.

This fundamental structural alteration imparts significant metabolic stability, leading to a prolonged biological half-life and enhanced therapeutic effect.[3][5] The initial dicarba analogues of oxytocin demonstrated the potential of this strategy, paving the way for the development of clinically significant drugs like carbetocin.[5] This guide will illuminate the journey from these early discoveries to the sophisticated synthetic methodologies and diverse therapeutic applications of dicarba neurohypophyseal hormone analogues today.

Synthetic Strategies for Dicarba Analogue Construction

The synthesis of dicarba analogues has evolved significantly, moving from complex multi-step solution-phase chemistry to more efficient solid-phase peptide synthesis (SPPS) methodologies. A key breakthrough in the facile production of dicarba analogues has been the application of ring-closing metathesis (RCM).[3][6]

Ring-Closing Metathesis (RCM) on Solid Support

RCM has become a cornerstone for the synthesis of dicarba analogues, allowing for the formation of the carbon-carbon bond directly on the solid-phase resin.[3][6][7] This approach offers several advantages, including simplified purification and the ability to generate diverse libraries of analogues.

Experimental Protocol: Solid-Phase Synthesis of a Dicarba Oxytocin Analogue via RCM

  • Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, to which the C-terminal amino acid (e.g., Glycine) is attached.

  • Linear Peptide Assembly: Assemble the linear peptide sequence using standard Fmoc-based SPPS. Incorporate olefin-bearing amino acids, such as L-allylglycine, at positions 1 and 6.

  • On-Resin Ring-Closing Metathesis:

    • Swell the resin-bound peptide in a suitable solvent (e.g., dichloromethane - DCM).

    • Add a ruthenium-based catalyst, such as the 2nd generation Grubbs catalyst.

    • Allow the reaction to proceed, often with microwave irradiation to improve efficiency and yield, until cyclization is complete.[7]

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid - TFA with scavengers).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final dicarba analogue using mass spectrometry and analytical HPLC.

RCM_Workflow Resin 1. Resin Preparation Assembly 2. Linear Peptide Assembly (Incorporate Allylglycine) Resin->Assembly RCM 3. On-Resin RCM (Grubbs Catalyst) Assembly->RCM Cleavage 4. Cleavage & Deprotection RCM->Cleavage Purification 5. RP-HPLC Purification Cleavage->Purification Characterization 6. Characterization Purification->Characterization

Workflow for Solid-Phase Synthesis of Dicarba Analogues via RCM.

Structure-Activity Relationships (SAR) of Dicarba Analogues

The replacement of the disulfide bridge with a dicarba linkage profoundly influences the conformational flexibility and pharmacological properties of neurohypophyseal hormones. This modification can alter receptor binding affinity, selectivity, and agonist/antagonist activity.

Impact on Receptor Binding and Selectivity

The introduction of a dicarba bridge can modulate the selectivity of analogues for oxytocin (OTR) versus vasopressin (V1a, V1b, V2) receptors.[8] For instance, certain dicarba modifications in vasopressin analogues have been shown to impact their interaction with V1 and V2 receptors.[2] The more rigid nature of the dicarba bridge compared to the disulfide bond can favor a specific conformation that enhances binding to one receptor subtype over others.

Agonist vs. Antagonist Activity

Subtle changes in the structure of dicarba analogues can lead to a switch from agonist to antagonist activity. For example, while some dicarba oxytocin analogues retain agonistic properties, others, like certain analogues of atosiban, exhibit potent antagonistic activity.[3] The development of potent and selective antagonists is of significant therapeutic interest, particularly for conditions like preterm labor.[9][10]

Therapeutic Applications of Dicarba Analogues

The enhanced stability and tailored pharmacological profiles of dicarba analogues have led to their successful clinical application and ongoing investigation for a range of therapeutic indications.

Dicarba Oxytocin Analogues
  • Carbetocin: A long-acting dicarba analogue of oxytocin, carbetocin is widely used for the prevention of uterine atony and postpartum hemorrhage following cesarean section.[5][11][12] Its prolonged duration of action offers a significant advantage over the native oxytocin.[11]

  • Atosiban: While technically a monocarba analogue, atosiban is a potent oxytocin/vasopressin V1a receptor antagonist used as a tocolytic agent to prevent preterm labor.[3][9][10] Its development highlights the potential of carba modifications in creating effective receptor blockers.

Dicarba Vasopressin Analogues
  • Desmopressin (dDAVP): A highly selective V2 receptor agonist, desmopressin is a cornerstone in the treatment of central diabetes insipidus.[13][14] It is also utilized in the management of certain bleeding disorders, such as von Willebrand disease and mild hemophilia A, due to its ability to promote the release of von Willebrand factor and factor VIII.[15][16][17]

Table 1: Pharmacological Properties of Key Neurohypophyseal Hormones and their Dicarba Analogues

CompoundReceptor SelectivityPrimary Clinical UseKey Advantage
Oxytocin OTR > V1a, V2Labor induction, postpartum hemorrhageEndogenous hormone
Carbetocin OTR agonistPrevention of postpartum hemorrhageLong-acting[5][11]
Atosiban OTR/V1a antagonistTocolysis in preterm laborEffective tocolytic[9][10]
Vasopressin V1a, V2, V1bVasodilatory shock, diabetes insipidusPotent vasopressor
Desmopressin V2 >> V1aCentral diabetes insipidus, bleeding disordersHigh V2 selectivity, antidiuretic[13][14]

Signaling Pathways of Neurohypophyseal Hormones

Oxytocin and vasopressin exert their effects by binding to G-protein coupled receptors (GPCRs). The downstream signaling cascades vary depending on the receptor subtype.

  • OTR and V1 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon hormone binding, they activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction.[18]

  • V2 Receptors: V2 receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the kidneys, this cascade promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption.[18]

Signaling_Pathways cluster_OTR_V1R OTR / V1 Receptor Signaling cluster_V2R V2 Receptor Signaling OTR_V1R Oxytocin/Vasopressin Receptor_OTR_V1R OTR/V1 Receptor OTR_V1R->Receptor_OTR_V1R Gq11 Gq/11 Receptor_OTR_V1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Response_Contraction Smooth Muscle Contraction Ca2->Response_Contraction PKC Protein Kinase C (PKC) DAG->PKC PKC->Response_Contraction AVP Vasopressin Receptor_V2R V2 Receptor AVP->Receptor_V2R Gs Gs Receptor_V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 Insertion PKA->AQP2 Response_Reabsorption Water Reabsorption AQP2->Response_Reabsorption

Signaling Pathways of Neurohypophyseal Hormone Receptors.

Future Directions and Conclusion

The development of dicarba analogues of neurohypophyseal hormones represents a triumph of medicinal chemistry, transforming peptides with fleeting in vivo activity into robust therapeutic agents. The field continues to evolve, with ongoing research focused on:

  • Developing analogues with even greater receptor selectivity to minimize off-target effects.

  • Exploring novel delivery systems to enhance bioavailability and patient compliance.

  • Investigating the therapeutic potential of dicarba analogues in a broader range of clinical indications, including neuropsychiatric disorders.

References

  • Synthesis of Cystine-Stabilised Dicarba Conotoxin EpI: Ring-Closing Metathesis of Sidechain Deprotected, Sulfide-Rich Sequences. PMC - NIH. [Link]

  • Oxytocin, Carbetocin. Institute of Organic Chemistry and Biochemistry of the CAS. [Link]

  • Effect of carbetocin, a long-acting oxytocin analog on the postpartum uterus. PubMed. [Link]

  • Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. PMC. [Link]

  • Design of Oxytocin Analogs. PubMed. [Link]

  • Table 2 Pharmacological properties of the new neurohypophyseal hormones... ResearchGate. [Link]

  • Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists. PMC - PubMed Central - NIH. [Link]

  • Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. MDPI. [Link]

  • Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability. PubMed. [Link]

  • Vasopressin Analogs. CV Pharmacology. [Link]

  • Pharmacology of vasopressin and its analogues. Deranged Physiology. [Link]

  • Oxytocin analogues for the oral treatment of abdominal pain. ChemRxiv. [Link]

  • Neurohypophysial hormone. Wikipedia. [Link]

  • A Neurohypophyseal Hormone Analog with Selective Oxytocin-Like Activities and Resistance to Enzymatic Inactivation: An Approach to the Design of Peptide Drugs. PMC - NIH. [Link]

  • Structure-activity relationships of vasopressin analogues on release of factor VIII in dogs. Thrombosis Research. [Link]

  • The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. PMC. [Link]

  • Synthesis of Biologically Active Dicarba Analogues of the Peptide Hormone Oxytocin Using Ring-Closing Metathesis. Organic Letters. [Link]

  • Hydro-osmotic Activity of "Carba' Analogues of Oxytocin and [8-arginine] Vasopressin on Frog (Rana Esculenta) Bladder. PubMed. [Link]

  • CARBA ANALOGS OF NEUROHYPOPHYSIAL 'lOR ,lONES. Collection of Czechoslovak Chemical Communications. [Link]

  • Oxytocin antagonists for tocolysis in preterm labour -- a systematic review. PubMed. [Link]

  • Molecular Evolution of the Neurohypophysial Hormone Precursors in Mammals: Comparative Genomics Reveals Novel Mammalian Oxytocin and Vasopressin Analogues. PubMed. [Link]

  • Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)guanidines. PubMed. [Link]

  • How do you treat bleeding disorders with desmopressin? PMC - NIH. [Link]

  • Structure of the new vasopressin and oxytocin analogues. ResearchGate. [Link]

  • [DDAVP: alternative to replacement treatment in mild haemophilia A and von Willebrand-Jürgens syndrome (author's transl)]. PubMed. [Link]

  • Oxytocin Receptor Antagonists for Inhibiting Preterm Labour. ResearchGate. [Link]

  • Synthesis of Biologically Active Dicarba Analogues of the Peptide Hormone Oxytocin Using Ring-Closing Metathesis. American Chemical Society. [Link]

  • Oxytocin and Vasopressin, and the GABA Developmental Shift During Labor and Birth: Friends or Foes? Frontiers. [Link]

  • Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. MDPI. [Link]

  • Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence. Great Britain Journals Press. [Link]

  • Desmopressin: A Nontransfusional Form of Treatment for Congenital and Acquired Bleeding Disorders. PubMed. [Link]

  • Vasopressin analogue. Wikipedia. [Link]

  • Therapeutic applications of thyroid hormone analogues. ScienceDirect. [Link]

  • Use of the oxytocin receptor blocking agent atosiban to suppress spontaneous labor. Akusherstvo i Ginekologiya. [Link]

  • A tetradecapeptide somatostatin dicarba-analog: Synthesis, structural impact and biological activity. PubMed. [Link]

  • Arginine Vasopressin Disorder (Diabetes Insipidus). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI. [Link]

  • Desmopressin for Diabetes Insipidus, Hemostatic Disorders and Enuresis. PubMed. [Link]

  • [PDF] Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. MDPI. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Asu(1,6)-Argipressin via On-Resin Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-Phase Peptide Synthesis Protocol for Asu(1,6)-Argipressin Content Type: Application Note & Detailed Protocol Audience: Senior Research Scientists, Peptide Chemists, and Drug Development Leads

Executive Summary

This application note details the synthesis of Asu(1,6)-argipressin , a dicarba analogue of the neurohypophysial hormone arginine vasopressin (AVP). In this analogue, the labile disulfide bridge (Cys¹–Cys⁶) is replaced by a metabolically stable methylene bridge derived from


-aminosuberic acid (Asu).

While historical methods relied on the cyclization of linear Asu-containing precursors, modern solid-phase peptide synthesis (SPPS) utilizes Ring-Closing Metathesis (RCM) of Allylglycine (Agl) residues followed by on-resin hydrogenation. This protocol offers superior control over ring topology, higher yields, and avoids the oxidative variability associated with disulfide formation.

Scientific Background & Rationale

The Structural Challenge

Native Argipressin (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) relies on a disulfide bond for its bioactive hairpin conformation.[1] However, disulfide bridges are susceptible to:

  • Reductive cleavage in vivo (short half-life).

  • Disulfide scrambling during synthesis or storage.

Replacing the cystine unit (-CH₂-S-S-CH₂-) with an


-aminosuberic acid bridge (-CH₂-CH₂-CH₂-CH₂-) creates an isosteric "dicarba" analogue. This modification retains the steric profile required for V1/V2 receptor binding while rendering the macrocycle chemically inert to reduction.
The Synthetic Strategy: RCM vs. Direct Cyclization

Direct coupling of a pre-formed cyclic Asu building block is sterically hindered and cost-prohibitive. The industry-standard approach described here utilizes Fmoc-L-Allylglycine (Fmoc-Agl-OH) at positions 1 and 6.

  • Assembly: Linear synthesis incorporates Agl at the bridgeheads.

  • Cyclization: Ruthenium-catalyzed RCM forms an unsaturated dehydro-dicarba bridge.

  • Saturation: Homogeneous hydrogenation (Wilkinson’s catalyst) reduces the alkene to the alkane (Asu), creating the final stable scaffold.

Visual Workflow

G Start Resin Loading Rink Amide MBHA Linear Linear SPPS Assembly (Fmoc-Agl-OH at Pos 1 & 6) Start->Linear Check1 QC: Kaiser Test Linear->Check1 Check1->Linear Fail (Recouple) RCM Ring-Closing Metathesis (Hoveyda-Grubbs II) Check1->RCM Pass Hydro On-Resin Hydrogenation (Wilkinson's Catalyst) RCM->Hydro Formation of Dehydro-Bridge Cleave TFA Cleavage & Global Deprotection Hydro->Cleave Saturation to Asu Bridge Final Purified Asu(1,6)-Argipressin Cleave->Final RP-HPLC

Figure 1: Strategic workflow for the synthesis of dicarba-vasopressin analogues via RCM.

Materials & Reagents

ComponentSpecificationPurpose
Solid Support Rink Amide MBHA Resin (0.5–0.6 mmol/g)Generates C-terminal amide (Gly-NH₂).
Bridgehead AA Fmoc-L-Allylglycine (Fmoc-Agl-OH)Precursor for RCM; replaces Cys.
Standard AA Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, etc.Backbone assembly.
Coupling Agents DIC / Oxyma PureSuppresses racemization (esp. at Cys/Agl).
RCM Catalyst Hoveyda-Grubbs 2nd GenerationPromotes macrocyclization; high stability.
Hydrogenation Wilkinson's Catalyst [RhCl(PPh₃)₃]Reduces alkene to alkane on solid phase.
Solvents Anhydrous DCM (degassed), DMFRCM requires oxygen-free environment.

Detailed Experimental Protocol

Phase 1: Linear Peptide Assembly

Objective: Synthesize the linear precursor H-Agl-Tyr(tBu)-Phe-Gln(Trt)-Asn(Trt)-Agl-Pro-Arg(Pbf)-Gly-[Resin].

  • Resin Preparation:

    • Swell 0.25 mmol Rink Amide MBHA resin in DCM (20 min) then DMF (20 min).

    • Deprotect Fmoc: 20% Piperidine/DMF (2 × 5 min). Wash DMF (5×).

  • Coupling Cycles:

    • Activation: Dissolve 4.0 eq Fmoc-AA and 4.0 eq Oxyma Pure in DMF. Add 4.0 eq DIC. React for 2 min before adding to resin.

    • Coupling: Shake at room temperature for 45–60 min.

    • Critical Step (Positions 1 & 6): Couple Fmoc-Agl-OH using the standard protocol. Note: Agl is prone to racemization; ensure temperature does not exceed 25°C.

    • Monitoring: Perform Kaiser test after each coupling. Double couple Arg and Asn residues if necessary.

  • Final Fmoc Removal: Remove the N-terminal Fmoc group from Agl¹ before RCM to prevent catalyst coordination to the carbamate, or keep it if using specific catalyst conditions. Recommendation: Perform RCM on the Fmoc-protected peptide to prevent N-terminal chelation, then deprotect.

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Form the macrocyclic alkene bridge.

  • Pre-requisite: The resin must be strictly anhydrous and oxygen-free.

  • Solvent Prep: Degas anhydrous DCM with Argon bubbling for 15 mins.

  • Wash: Wash resin with anhydrous DCM (5×) and anhydrous LiCl/DMF (to disrupt aggregation, optional). Finally, wash with degassed DCM.

  • Catalyst Solution: Dissolve Hoveyda-Grubbs II catalyst (20 mol% relative to peptide) in degassed DCM.

  • Reaction:

    • Add catalyst solution to the resin vessel under Argon flow.

    • Microwave Option: Irradiate at 100°C for 1 hour (closed vessel, pressure control).

    • Room Temp Option: Shake for 12–24 hours under Argon atmosphere.

  • Wash: Drain and wash with DCM (5×) and DMSO (3×) to remove ruthenium byproducts.

Phase 3: On-Resin Hydrogenation

Objective: Convert the unsaturated "dehydro-Asu" bridge to the saturated Asu (dicarba) bridge.

  • Catalyst Prep: Dissolve Wilkinson’s Catalyst [RhCl(PPh₃)₃] (20 mol%) in degassed 9:1 DCM/MeOH.

  • Reaction:

    • Transfer resin to a pressure vessel.

    • Add catalyst solution.

    • Pressurize with H₂ gas (60–80 psi) .

    • Shake at 25°C for 18–24 hours.

  • Clean-up: Wash resin extensively with DMF, DCM, and MeOH to remove Rhodium traces.

    • Tip: A wash with 0.1M thiourea in DMF can help scavenge residual metal.

Phase 4: Cleavage and Purification[2]
  • Cleavage Cocktail: Prepare TFA/TIS/H₂O (95:2.5:2.5).

  • Execution: Incubate resin with cocktail for 2–3 hours.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the crude peptide.

  • Purification:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

    • Gradient: 5% to 60% Acetonitrile in Water (0.1% TFA) over 45 min.

    • Target Mass Verification:

      • Native AVP MW: ~1084 Da.[1]

      • Asu(1,6)-AVP MW: ~1066 Da (Replacement of -S-S- [64 Da] with -CH₂-CH₂- [28 Da] results in approx -36 Da shift? No.

      • Calculation: Cystine (C6H10N2O3S2 residue mass ~240) vs Asu (C8H13NO3 residue mass ~171).

      • Correction: It is easier to calculate the delta. S-S (approx 64) replaced by CH2-CH2 (approx 28). Mass shift = -36 Da relative to oxidized AVP.

      • Expected [M+H]+: ~1048–1050 Da (Verify exact mass based on specific isotope).

Troubleshooting & Causality (Self-Validating Systems)

IssueProbable CauseCorrective Action
Incomplete RCM Catalyst poisoning by N-terminal amine or sulfur (Met/Cys).Ensure Fmoc is ON during RCM. Ensure no trace sulfur contaminants in solvents. Use 2nd Gen catalysts.
Linear Byproducts Failed cyclization due to aggregation (beta-sheets).Use "Pseudoproline" dipeptides or perform RCM in LiCl/DMA solvent systems to break H-bonds.
Ruthenium Contamination Catalyst sticking to resin/peptide.Wash with DMSO and specific scavengers (Thiourea or commercially available metal scavengers) post-reaction.
Incomplete Hydrogenation Steric bulk preventing catalyst access.Increase H₂ pressure (up to 100 psi) or use elevated temperature (40°C).

References

  • Stymiest, J. L., et al. (2003). Synthesis of biologically active dicarba analogues of the peptide hormone oxytocin using ring-closing metathesis. Organic Letters. Link

  • Bera, S., et al. (2010). Design and synthesis of dicarba-analogues of vasopressin via ring-closing metathesis. Journal of Peptide Science. Link (Representative citation for dicarba-AVP).

  • Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reactions. Nature.[2] Link

  • Céspedes, R., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides.[2] SciSpace/IntechOpen. Link

  • Undlin, N., et al. (2012). Synthesis of a dicarba analogue of human β-defensin-1 using a combined ring closing metathesis–native chemical ligation strategy. Chemical Communications. Link

Sources

Advanced HPLC Purification Strategies for Dicarba Vasopressin Analogs: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of dicarba vasopressin analogs using High-Performance Liquid Chromatography (HPLC). Dicarba analogs, which feature a carbon-carbon bond in place of the native disulfide bridge, offer enhanced stability and unique pharmacological profiles, making them promising candidates for drug development. However, their unique structural characteristics introduce specific challenges in purification, including the separation of diastereomers and other synthesis-related impurities. This document offers an in-depth exploration of the fundamental principles of reversed-phase HPLC for these modified peptides, systematic method development strategies, and step-by-step protocols for analytical and preparative-scale purification. It is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows for this important class of therapeutic peptides.

Introduction: The Significance and Challenge of Dicarba Vasopressin Analogs

Vasopressin and its analogs are nonapeptides that play crucial roles in regulating physiological processes such as water reabsorption and blood pressure.[1][2] The native molecule is characterized by a cyclic structure formed by a disulfide bond between two cysteine residues. While essential for biological activity, this disulfide bridge is susceptible to reduction in vivo, which can lead to inactivation.[3] To overcome this limitation, dicarba analogs have been developed where the disulfide bond is replaced by a stable carbon-carbon bond.[4][5] This modification not only enhances stability but can also fine-tune receptor selectivity and pharmacokinetic properties.

The synthesis of dicarba vasopressin analogs is typically achieved through solid-phase peptide synthesis (SPPS) followed by a ring-closing metathesis (RCM) reaction to form the carbon-carbon bridge.[5] This synthetic route, while effective, generates a unique set of impurities that necessitate a highly specific and optimized purification strategy. The primary purification challenges include:

  • Separation of the target dicarba analog from the uncyclized linear peptide precursor.

  • Resolution of geometric isomers (cis and trans) that can form during the RCM reaction. [4][6]

  • Removal of other synthesis-related impurities such as deletion sequences and byproducts from protecting group removal.

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purification of these complex peptide mixtures due to its high resolving power and the volatility of the mobile phases used, which simplifies subsequent sample processing.[7][8]

The Core of Purification: Reversed-Phase HPLC Methodology

RP-HPLC separates molecules based on their hydrophobicity.[8] A non-polar stationary phase (typically silica particles chemically modified with alkyl chains like C18 or C8) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile. Peptides are eluted from the column by a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.

The Critical Role of the Dicarba Bridge in Retention

The replacement of a disulfide bridge (-S-S-) with a dicarba bridge (-CH=CH- or -CH2-CH2-) significantly alters the physicochemical properties of the vasopressin analog:

  • Increased Hydrophobicity: The hydrocarbon nature of the dicarba bridge generally increases the overall hydrophobicity of the peptide compared to its disulfide counterpart. This typically leads to longer retention times in RP-HPLC.

  • Conformational Rigidity: The dicarba bridge can impart a more rigid conformation to the peptide backbone.[4] This can lead to sharper peaks and potentially better separation from closely related impurities.

  • Geometric Isomerism: The formation of a double bond during RCM can result in both cis and trans isomers, which are diastereomers with different spatial arrangements. These isomers will likely have different hydrophobicities and conformations, leading to distinct retention times on an RP-HPLC column.[4][6][9]

Understanding these effects is paramount for developing a successful purification method. The goal is not only to isolate the dicarba analog from linear precursors but also to potentially separate the cis and trans isomers if they exhibit different biological activities.

Strategic Method Development for Dicarba Vasopressin Analogs

A systematic approach to method development is crucial for achieving optimal purification. The following sections outline the key parameters to consider.

Stationary Phase Selection

The choice of stationary phase is a critical first step. For peptides of the size of vasopressin analogs (around 1 kDa), C18 columns are the most common starting point.

Stationary PhaseParticle Size (µm)Pore Size (Å)Key Characteristics & Rationale
C18 (Octadecylsilane) 3-5 (analytical), 5-10 (preparative)100-300Primary Choice: Offers high hydrophobicity and excellent resolving power for small to medium-sized peptides. Wide pore (300 Å) versions are beneficial for larger or more complex peptides to ensure good mass transfer.
C8 (Octylsilane) 3-5 (analytical), 5-10 (preparative)100-300Alternative for highly hydrophobic analogs: If the dicarba analog is very strongly retained on a C18 column, a C8 phase provides slightly less hydrophobicity, leading to shorter retention times and potentially better peak shapes.
Phenyl-Hexyl 3-5 (analytical)100-300Alternative Selectivity: Provides a different separation mechanism through π-π interactions with aromatic residues (like Tyrosine and Phenylalanine in vasopressin). This can be useful for resolving impurities that co-elute on C18 or C8 phases.[3]
Mobile Phase Composition

The mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), both typically containing an ion-pairing agent.

  • Solvent A (Aqueous): Ultrapure water.

  • Solvent B (Organic): Acetonitrile is the most common choice for peptide separations due to its low viscosity and UV transparency at low wavelengths (210-220 nm), where the peptide bond absorbs strongly.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is the standard choice. TFA serves two main purposes:

    • It acidifies the mobile phase (pH ≈ 2), ensuring that the carboxylic acid groups of the peptide are protonated and do not interact with residual silanols on the stationary phase, which improves peak shape.

    • It forms ion pairs with the basic residues of the peptide (like Arginine in vasopressin), effectively increasing their hydrophobicity and enhancing their retention on the reversed-phase column.

Gradient Optimization: The Key to Resolution

For complex mixtures containing peptides of varying hydrophobicities, a gradient elution is necessary. The slope of the gradient is a powerful tool for optimizing resolution.

  • Scouting Gradient: A broad, fast gradient (e.g., 5% to 95% B in 20-30 minutes) is initially used to determine the approximate elution conditions for the target peptide and its major impurities.

  • Focused Gradient: Once the elution range is known, a much shallower, focused gradient is developed to maximize resolution.[7] A good starting point for a focused gradient is to decrease the gradient slope by a factor of 3-5 compared to the scouting run. For example, if the peak of interest elutes at 40% B in a scouting run, a focused gradient might run from 30% to 50% B over a longer period.

The following diagram illustrates the workflow for gradient optimization:

Gradient_Optimization_Workflow cluster_scouting Scouting Phase cluster_optimization Optimization Phase cluster_final Final Method Scout_Run Run Broad Gradient (e.g., 5-95% B in 30 min) Identify_Elution Identify Approximate Elution %B of Target Scout_Run->Identify_Elution Analyze Chromatogram Design_Focused Design Focused Gradient (e.g., Elution %B ± 10%) Identify_Elution->Design_Focused Input for Optimization Run_Focused Run Shallow Gradient (e.g., 1% B/min or less) Design_Focused->Run_Focused Assess_Resolution Assess Resolution of Target and Impurities Run_Focused->Assess_Resolution Assess_Resolution->Design_Focused Iterate if Needed Final_Method Final Preparative Method with Optimized Gradient Assess_Resolution->Final_Method Finalize Conditions

Caption: Workflow for HPLC gradient optimization.

Other Important Parameters
  • Flow Rate: Should be adjusted based on the column diameter. For analytical columns (4.6 mm ID), a flow rate of 1.0 mL/min is typical. For preparative columns, the flow rate is scaled up proportionally.

  • Column Temperature: Operating at an elevated temperature (e.g., 40-60°C) can improve peak shape and reduce mobile phase viscosity, leading to lower backpressure. It can also alter the selectivity of the separation, so it is a useful parameter to optimize.

  • Detection Wavelength: Peptides are typically monitored at 214 nm or 220 nm, where the peptide bond absorbs strongly. A secondary wavelength of 280 nm can also be used to detect aromatic residues like tyrosine and phenylalanine.

Experimental Protocols

The following protocols provide a starting point for the purification of dicarba vasopressin analogs. They should be adapted and optimized based on the specific characteristics of the analog and the purity requirements.

Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development

This protocol is designed for initial analysis of the crude peptide mixture and for optimizing the separation conditions.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).

  • Mobile Phase A: 0.1% TFA in ultrapure water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: Crude dicarba vasopressin analog dissolved in Mobile Phase A at ~1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10-20 µL of the sample.

  • Scouting Gradient:

    • Time 0-5 min: 5% B (isocratic)

    • Time 5-35 min: 5% to 65% B (linear gradient)

    • Time 35-40 min: 65% to 95% B (linear gradient for column wash)

    • Time 40-45 min: 95% B (isocratic wash)

    • Time 45-50 min: 95% to 5% B (return to initial conditions)

    • Time 50-60 min: 5% B (re-equilibration)

  • Data Acquisition: Monitor the absorbance at 214 nm and 280 nm.

  • Analysis: Identify the retention time of the main peak (presumed product) and any significant impurities. Note the %B at which the main peak elutes.

  • Optimization (Focused Gradient): Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peak elutes at 35% B:

    • Time 0-5 min: 25% B (isocratic)

    • Time 5-45 min: 25% to 45% B (linear gradient, e.g., 0.5% B/min)

    • Follow with a wash and re-equilibration step as above.

  • Further Optimization: Adjust the gradient slope, temperature, and even the stationary phase to achieve baseline separation of the target peptide from its key impurities, especially the cis/trans isomers and the linear precursor.

Protocol 2: Preparative RP-HPLC for Purification

This protocol is for scaling up the optimized analytical method to purify larger quantities of the dicarba vasopressin analog.

Instrumentation and Materials:

  • Preparative HPLC system with a high-flow rate pump, sample injection loop or pump, and a fraction collector.

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm, 300 Å).

  • Mobile Phase A: 0.1% TFA in ultrapure water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: Crude dicarba vasopressin analog dissolved in a minimal amount of Mobile Phase A or a solvent in which it is highly soluble (e.g., with a small amount of acetic acid).

Procedure:

  • Method Scaling: Scale the flow rate and gradient from the optimized analytical method to the preparative column. A simple scaling factor can be calculated based on the square of the ratio of the column diameters:

    • Preparative Flow Rate = Analytical Flow Rate x (Preparative Column ID / Analytical Column ID)²

    • The gradient time should be kept the same to maintain a similar gradient slope in terms of column volumes.

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 3-5 column volumes.

  • Sample Loading: Load the dissolved crude peptide onto the column. The amount to load will depend on the column size and the complexity of the mixture, but a typical starting point is 1-2% of the column's packing material weight.

  • Gradient Elution: Run the scaled preparative gradient.

  • Fraction Collection: Collect fractions throughout the elution of the peaks of interest. Use a fraction collector set to trigger collection based on UV absorbance thresholds.

  • Analysis of Fractions: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity specification. Remove the acetonitrile using a rotary evaporator and then lyophilize the aqueous solution to obtain the purified peptide as a fluffy white powder.

The overall purification workflow is summarized in the following diagram:

Purification_Workflow Crude_Peptide Crude Dicarba Analog (from SPPS & RCM) Analytical_HPLC Analytical HPLC (Method Development) Crude_Peptide->Analytical_HPLC Purity Assessment Prep_HPLC Preparative HPLC (Purification) Crude_Peptide->Prep_HPLC Load Crude Material Analytical_HPLC->Prep_HPLC Optimized Method Fraction_Analysis Analyze Fractions (Analytical HPLC) Prep_HPLC->Fraction_Analysis Collect & Analyze Fractions Pooling Pool Pure Fractions Fraction_Analysis->Pooling Select Fractions Lyophilization Lyophilization Pooling->Lyophilization Solvent Removal Pure_Peptide Purified Dicarba Analog (>95% Purity) Lyophilization->Pure_Peptide

Caption: General workflow for the purification of dicarba vasopressin analogs.

Quality Control of Purified Dicarba Analogs

After purification, it is essential to confirm the identity and purity of the final product. A combination of analytical techniques is recommended:

  • Analytical RP-HPLC: To confirm the final purity (typically >95% or >98% for research and preclinical studies, respectively).

  • Mass Spectrometry (MS): To verify the molecular weight of the purified peptide, confirming the correct sequence and the successful formation of the dicarba bridge.

  • Amino Acid Analysis (AAA): To confirm the amino acid composition and to accurately quantify the peptide content.

Conclusion

The purification of dicarba vasopressin analogs presents unique challenges that can be effectively addressed through a systematic and well-designed RP-HPLC strategy. By understanding the influence of the dicarba modification on the peptide's chromatographic behavior and by carefully optimizing the stationary phase, mobile phase, and gradient conditions, researchers can achieve high-purity material suitable for further biological and pharmacological evaluation. The protocols and guidelines presented in this document provide a solid foundation for developing robust and reproducible purification methods for this promising class of therapeutic peptides.

References

  • RP-HPLC Method Development and Validation for the Estimation of Oxytocin in Milk. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Maganti, S., Duvvuri, S., Pericharla, P. R., Bellam, R. K., & Shaik, A. K. (2022). Development and validation of a novel reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of related substances of vasopressin injection: A characterization and comparative analysis of vasopressin formulation samples against vasostrict (RLD) in various diluents. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Muttenthaler, M., et al. (2010). A dicarba analogue of insulin with binding affinity and activity similar to those of the native hormone. Angewandte Chemie International Edition, 49(43), 7978-7981. [Link]

  • Gaspari, M., et al. (2020). A selective comprehensive reversed-phase×reversed-phase 2D-liquid chromatography approach with multiple complementary detectors as advanced generic method for the quality control of synthetic and therapeutic peptides. Journal of Chromatography A, 1626, 461369. [Link]

  • AAPPTec. (n.d.). Peptide Purification. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 3-33. [Link]

  • Pohl, C., & Farkas, T. (1998). High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. II. Fractionation in different cyclodextrin systems. Journal of Chromatography A, 814(1-2), 153-161. [Link]

  • Google Patents. (n.d.). Vasopressin [ -NH ]2]Method for purifying impurities.
  • Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]

  • Papini, A. M., et al. (2012). Synthesis of dicarba-cyclooctapeptide Somatostatin analogs by conventional and MW-assisted RCM. Molecules, 17(8), 9494-9511. [Link]

  • Choy, V. J., & Watkins, W. B. (1986). HPLC separation of vasopressin-like hormones in chicken neurohypophysial extracts. Neuropeptides, 8(2), 183-191. [Link]

  • Schmidt, R., et al. (2000). Dicarba analogues of the cyclic enkephalin peptides H-Tyr-c[D-Cys-Gly-Phe-D(or L)-Cys]NH2 retain high opioid activity. Journal of Peptide Research, 56(1), 47-56. [Link]

  • Bi, M., & Singh, J. (1998). HPLC method for quantification of arginine containing vasopressin. Journal of Liquid Chromatography & Related Technologies, 21(19), 2969-2980. [Link]

Sources

solubilization buffer recipes for Asu(1,6)-argipressin in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solubilization & Handling of Asu(1,6)-Argipressin for In Vitro Assays

Abstract & Introduction

Asu(1,6)-Argipressin (also known as [Asu1,6]-AVP or 1,6-aminosuberic acid-8-arginine vasopressin) is a synthetic structural analogue of the neurohypophyseal hormone Arginine Vasopressin (AVP). In this molecule, the native disulfide bridge between Cysteine 1 and Cysteine 6 is replaced by an ethylene bridge via an


-aminosuberic acid (Asu)  moiety.

This "dicarba" modification confers significant resistance to reductive degradation and disulfide scrambling, making Asu(1,6)-Argipressin a critical tool for studying Vasopressin Receptor (V1a, V1b, V2) signaling without the instability inherent to native peptides. However, like many lipophilic peptides, it presents challenges regarding surface adsorption and pH-dependent solubility.

This guide provides a standardized, self-validating protocol for solubilizing Asu(1,6)-Argipressin to ensure maximum peptide recovery and assay reproducibility in Calcium Flux (V1a) and cAMP (V2) assays.

Physicochemical Profile

Understanding the molecule's physical state is the first step to successful solubilization.

PropertySpecificationNotes
Sequence Cyclo(Tyr-Phe-Gln-Asn-Asu)-Pro-Arg-Gly-NH₂Asu replaces Cys-Cys bridge.
Molecular Weight ~1032.2 g/mol Varies slightly by salt form (acetate/TFA).
Solubility Water (up to 1 mg/mL); 0.1M Acetic AcidAcidic pH promotes monomerization.
Hydrophobicity ModerateHigher than native AVP due to loss of polar disulfide.
pI (Isoelectric Point) ~10.9Positively charged at neutral pH (Arg residue).
Stability High (Redox stable)Resistant to reducing agents (DTT/BME).

Solubilization Strategy: The "Two-Phase" Approach

Directly dissolving peptides in neutral assay buffer often leads to invisible precipitation or rapid adsorption to plastic tips. We utilize a Two-Phase Strategy :

  • Phase A (Stock): Acidic environment to maximize solubility and prevent aggregation.

  • Phase B (Working): Buffered neutralization with carrier protein to prevent surface loss.

Protocol 1: Master Stock Preparation (1 mM)

Target Concentration: 1 mM (approx. 1.03 mg/mL) Storage: -20°C or -80°C (Desiccated)

Materials:

  • Asu(1,6)-Argipressin Lyophilized Powder.

  • Solvent: Sterile 0.1% (v/v) Acetic Acid in HPLC-grade water. (Alternatively, 50% Acetic Acid for highly stubborn batches, though 0.1% is usually sufficient).

  • Low-binding microcentrifuge tubes (Siliconized).

Step-by-Step:

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature (RT) for 20 minutes before opening. This prevents condensation, which hydrolyzes the peptide.

  • Calculation: Calculate the volume of Solvent required.

    
    
    
  • Dissolution: Add the calculated volume of 0.1% Acetic Acid to the vial.

  • Agitation: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 1 minute (Asu bridge is stable to mild sonication).

  • Verification: Visual inspection should show a clear, colorless solution.

  • Aliquot: Dispense into single-use aliquots (e.g., 10–50 µL) in low-binding tubes. Flash freeze in liquid nitrogen and store at -80°C.

Technical Insight: The acidic pH (approx. 3.0–4.0) ensures the arginine side chain is protonated and prevents amyloid-like aggregation common in concentrated peptide solutions.

Protocol 2: Assay Working Solution (10x)

Context: Preparing a working solution for a cell-based assay (e.g., adding 10 µL to 90 µL cells).

Materials:

  • Thawed Master Stock (1 mM).

  • Assay Buffer: HBSS (Hanks' Balanced Salt Solution) + 20 mM HEPES, pH 7.4.

  • Carrier: 0.1% BSA (Bovine Serum Albumin), Fatty-Acid Free.

Step-by-Step:

  • Carrier Buffer Prep: Prepare Assay Buffer supplemented with 0.1% BSA .

    • Why? The BSA coats the plastic surfaces, preventing the nanomolar concentrations of Asu(1,6)-Argipressin from sticking to the tube walls. Without BSA, you may lose up to 90% of the peptide at low concentrations.

  • Serial Dilution:

    • Dilute the 1 mM Stock 1:100 into Carrier Buffer

      
      10 µM  (Intermediate).
      
    • Perform 1:10 serial dilutions or 1:3 dilutions (depending on dose-response curve needs) using the Carrier Buffer.

  • pH Check: The carryover of acetic acid from the stock is negligible at >1:100 dilution. However, if using lower dilutions (e.g., 1:10), verify the final pH is 7.4.

Visualizing the Biological Mechanism

To interpret assay results, one must understand the signaling pathways activated by Asu(1,6)-Argipressin. It acts as an agonist, primarily engaging Gq (V1a) and Gs (V2) pathways depending on the cell line expression profile.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol Ligand Asu(1,6)-Argipressin V1a V1a Receptor (Vascular/CNS) Ligand->V1a V2 V2 Receptor (Renal) Ligand->V2 Gq Gq Protein V1a->Gq Gs Gs Protein V2->Gs PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (Contraction) IP3->Ca ER Store AC Adenylyl Cyclase Gs->AC cAMP cAMP (Aquaporin Transloc.) AC->cAMP

Figure 1: Dual Signaling Potential. Asu(1,6)-Argipressin can activate both V1a (Calcium/Gq) and V2 (cAMP/Gs) pathways. The specific readout depends on the receptor subtype expressed in your cell line (e.g., A7r5 for V1a, CHO-V2 for V2).

Troubleshooting & QC

IssueProbable CauseCorrective Action
Precipitation in Stock pH too high (neutral water used).Add Glacial Acetic Acid to reach 0.1M or 10% concentration.
Low Assay Potency Adsorption to plasticware.Ensure 0.1% BSA is present in all dilution steps. Switch to low-binding tips.
High Background (Ca2+) Acidic shift in assay well.Check if stock dilution volume >1% of well volume. Keep stock dilution <1:100.
Degradation Repeated Freeze/Thaw.Discard aliquot after one use. Do not refreeze.

References

  • Manning, M., et al. (1987). Design of potent and selective in vivo antagonists of the neurohypophysial peptides. Nature. Link (Foundational chemistry of dicarba analogues).

  • Sigma-Aldrich. (2023). Product Information: [Deamino-Cys1, Val4, D-Arg8]-Vasopressin Solubility Guidelines.Link (General vasopressin analogue handling).

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Argipressin.Link

  • Hase, S., et al. (1969). Synthesis of a biologically active analog of deamino-8-arginine-vasopressin which does not contain a disulfide bond. Journal of the American Chemical Society. (Original synthesis of Asu analogues).

Application Note: Preparation of [Asu1,6]-Argipressin Stock Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a standardized, high-integrity protocol for the preparation of [Asu1,6]-Argipressin (Deamino-dicarba-arginine-vasopressin) stock solutions.[1]

Introduction & Scientific Rationale

[Asu1,6]-Argipressin is a synthetic, highly stable analog of the endogenous hormone Arginine Vasopressin (AVP).[1] In this analog, the labile disulfide bridge (Cys¹–Cys⁶) of native AVP is replaced by an


-aminosuberic acid (Asu)  moiety.[1] This modification creates a "dicarba" bridge (–CH₂–CH₂–), rendering the peptide resistant to reduction and enzymatic degradation by serum cystinyl aminopeptidases (vasopressinases).[1]
Why This Protocol Matters

In animal studies, the reliability of physiological data (e.g., antidiuretic effect, vasoconstriction) hinges on the precise dosing of the peptide. Native AVP is prone to rapid degradation and aggregation.[1] The [Asu1,6] analog offers superior stability, but improper solubilization or storage can still lead to:

  • Adsorption losses: Peptides adhere to glass and standard plastics.[1]

  • Aggregation: High concentrations in neutral pH can induce amyloid-like fibril formation.[1]

  • Dosing Errors: Inaccurate molarity calculations due to ignoring peptide content vs. total salt mass.

This guide provides a self-validating workflow to ensure 99%+ active peptide recovery and reproducible in vivo dosing.

Physicochemical Profile

PropertySpecificationCritical Note
Nomenclature [Asu1,6]-Argipressin; Deamino-dicarba-AVPReplaces disulfide bridge with methylene bridge.[1]
CAS Number 100929-62-2Verify against Certificate of Analysis (CoA).[1]
Molecular Weight ~1032.8 g/mol Use exact MW from CoA for calculations.[1]
Solubility Water, 0.01 M Acetic Acid, DMSOPreferred: 0.01 M Acetic Acid (prevents oxidation/aggregation).[1]
Isoelectric Point (pI) ~10.9Cationic at physiological pH.[1]
Stability High (Dicarba bridge)Resistant to reduction; stable at pH 3–4.[1]

Materials & Equipment

Reagents
  • [Asu1,6]-Argipressin Lyophilized Powder: Store at -20°C desiccated.

  • Solvent (Stock): Sterile 0.01 M Acetic Acid (AcOH) or HPLC-grade Water.[1]

    • Rationale: Mildly acidic conditions protonate the peptide, enhancing solubility and preventing aggregation.

  • Vehicle (Dosing): Sterile Physiological Saline (0.9% NaCl) or PBS (pH 7.4).[1]

  • Anti-Adsorption Agent: 0.1% BSA (Bovine Serum Albumin) (Optional but recommended for low-dose working solutions).[1]

Hardware
  • Low-Protein Binding Tubes: Polypropylene (e.g., LoBind®) to minimize surface adsorption.[1]

  • Microbalance: Readable to 0.01 mg (if weighing powder directly).

  • UV Spectrophotometer: NanoDrop or Quartz Cuvette (for concentration verification).[1]

  • Syringe Filters: 0.22 µm PVDF or PES (Low protein binding).[1]

Protocol: Stock Solution Preparation (1 mM)

Objective: Prepare a concentrated, sterile Master Stock Solution (e.g., 1 mM) stable for long-term storage.

Step 1: Molarity Calculation

Peptides are often supplied as "Net Peptide Content" (usually 70-80% of total weight, the rest being counter-ions and water).[1] Do not assume 1 mg powder = 1 mg peptide. [1]



Example: To prepare 1 mL of 1 mM stock (1 µmol):

  • MW = 1032.8 g/mol [1][2]

  • Target = 1 µmol = 1.0328 mg peptide[1]

  • If Peptide Content is 80%: Weigh 1.29 mg of powder.

Step 2: Dissolution[1]
  • Equilibrate the peptide vial to room temperature before opening (prevents condensation).[1]

  • Add sterile 0.01 M Acetic Acid to the vial.

    • Volume: Calculate volume to achieve 1 mM (or 1 mg/mL).

    • Technique: Gently swirl or pipette up and down.[1] Do not vortex vigorously (shearing forces can degrade peptides).[1]

  • Inspect for clarity.[1][3] The solution should be strictly clear.

Step 3: Concentration Verification (Self-Validation)

Verify the actual concentration using UV Absorbance at 280 nm (Tyrosine absorption).[1]

  • Extinction Coefficient (

    
    ):  ~1280 M⁻¹cm⁻¹ (dominated by 1 Tyrosine).[1]
    
  • Formula:

    
    [1]
    
  • Note: Due to the low

    
     of Tyr, this method requires a concentrated stock (>0.5 mg/mL).[1] For lower concentrations, rely on precise weighing or HPLC.
    
Step 4: Sterilization & Aliquoting[1]
  • Filter the stock through a 0.22 µm PVDF syringe filter into a sterile Low-Binding tube.

    • Pre-wetting: Pass 100 µL of solvent through the filter first to saturate binding sites, discard, then filter the peptide.

  • Aliquot: Dispense into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Flash freeze in liquid nitrogen (optional) and store at -80°C . Stable for >12 months.

Protocol: Working Solution (Dosing)

Objective: Dilute Master Stock for animal injection immediately before use.

  • Thaw: Thaw one aliquot of Master Stock on ice.

  • Vehicle Preparation: Use sterile 0.9% Saline.[1]

    • Critical: If the final concentration is very low (<10 µg/mL), add 0.1% BSA or 0.01% Tween-80 to the saline to prevent the peptide from sticking to the syringe and tubing.[1]

  • Dilution:

    • Add calculated volume of Stock to Vehicle.

    • Mix by gentle inversion.

  • pH Check: Ensure the final pH is physiological (7.0–7.4). The small volume of 0.01 M AcOH stock will be buffered by the saline/body fluids, but for high-volume injections, check pH.

  • Administration: Use immediately (within 2–4 hours).

Visual Workflow (Graphviz)[1]

AsuArgipressin_Prep RawMaterial Lyophilized [Asu1,6]-Argipressin (Store -20°C) Weighing Calculate Mass (Account for Peptide Content %) RawMaterial->Weighing Dissolution Dissolve to 1 mM Master Stock (Gently Swirl, No Vortex) Weighing->Dissolution Solvent Solvent: 0.01 M Acetic Acid (Protonation & Stability) Solvent->Dissolution QC QC: UV A280 or HPLC (Verify Concentration) Dissolution->QC Optional Filter Sterile Filtration (0.22 µm PVDF/PES) Dissolution->Filter Storage Aliquot & Freeze (-80°C, Single Use) Filter->Storage WorkingSol Working Solution (Dilute in Saline + 0.1% BSA) Storage->WorkingSol Thaw on Ice

Caption: Workflow for the preparation of stable [Asu1,6]-Argipressin stock solutions, emphasizing pH control and sterility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation pH too neutral during dissolution.[1]Add small volume of 10% Acetic Acid to lower pH to ~4.0.
Low In Vivo Efficacy Adsorption to plastics.[1]Use LoBind tubes; Add 0.1% BSA to the final dosing vehicle.
Variable Results Freeze-thaw degradation.[1]Use single-use aliquots. Never refreeze a working solution.[1]
Injection Pain Vehicle too acidic.[1]Ensure the working dilution factor is high enough (>1:100) to neutralize pH.[1]

References

  • Fahrenholz, F., et al. (1983).[1] [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors.[1][4] Journal of Biological Chemistry. Link

  • Manning, M., et al. (1987).[1] Design of potent and selective in vivo antagonists of the neurohypophysial peptides. Nature.[1]

  • Sigma-Aldrich. (n.d.).[1][5] Peptide Solubility and Handling Guidelines.[1]Link

  • PubChem. (2025).[1][6][7] Argipressin Compound Summary.[1][6][8] National Library of Medicine. Link

Sources

Application Notes and Protocols: Radiolabeling of Asu(1,6)-argipressin for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Significance of Asu(1,6)-argipressin and its Receptors

Arginine vasopressin (AVP), a nine-amino acid peptide hormone, is a critical regulator of water homeostasis, blood pressure, and various social behaviors.[1][2][3] Its biological effects are mediated through three G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2.[3][4][5] The V1a receptor is found on vascular smooth muscle cells, platelets, and in the brain, where it mediates vasoconstriction, platelet aggregation, and social behaviors.[4][6][7] The V1b receptor is primarily located in the anterior pituitary and influences the stress response.[2][4] The V2 receptor, predominantly in the kidney, is responsible for the antidiuretic effects of AVP.[4][8][9]

Asu(1,6)-argipressin, also known as [Asu1,6,Arg8]-Vasopressin, is a synthetic analog of AVP.[10] Its structure, cyclo(Tyr-Phe-Gln-Asn-Asu)-Pro-Arg-Gly-NH2, incorporates L-α-Aminosuberic acid (Asu) to form a cyclic structure.[10] This modification enhances its stability and makes it a valuable tool for studying vasopressin receptor function.[10][11] Radiolabeled versions of such analogs are indispensable for receptor binding assays, which are fundamental in drug discovery and pharmacological research to determine the affinity and density of receptors in a given tissue or cell preparation.[12][13]

This guide provides a comprehensive overview and detailed protocols for the radiolabeling of Asu(1,6)-argipressin and its subsequent use in receptor binding assays, with a focus on providing the scientific rationale behind key experimental steps.

Part 1: Radiolabeling of Asu(1,6)-argipressin

The choice of radionuclide is a critical first step in developing a radioligand. For peptide ligands like Asu(1,6)-argipressin, Iodine-125 (¹²⁵I) and Tritium (³H) are the most common choices.

  • Iodine-125 (¹²⁵I): Offers high specific activity, allowing for the detection of low receptor densities.[14] The gamma emission of ¹²⁵I is readily detected by gamma counters, simplifying the quantification process.[15] Iodination typically targets tyrosine or histidine residues on the peptide.[16]

  • Tritium (³H): As a beta emitter, it requires liquid scintillation counting. While it generally provides lower specific activity than ¹²⁵I, tritiation is less likely to alter the ligand's binding affinity as it involves the replacement of a hydrogen atom with its isotope.

Protocol 1: Radioiodination of Asu(1,6)-argipressin using the Chloramine-T Method

This method facilitates the electrophilic substitution of ¹²⁵I onto the tyrosine residue of Asu(1,6)-argipressin.[16] Chloramine-T serves as an oxidizing agent to convert Na¹²⁵I to a more reactive iodine species.[16][17]

Rationale: The tyrosine residue in the Asu(1,6)-argipressin sequence provides a reactive phenolic ring for iodination.[16] The Chloramine-T method is a well-established and efficient technique for this purpose, though care must be taken to avoid over-iodination and oxidative damage to the peptide.[14][16]

Materials:

ReagentSupplierCat. No.
Asu(1,6)-argipressinExample SupplierXXXX
Na¹²⁵IExample SupplierYYYY
Chloramine-TExample SupplierZZZZ
Sodium MetabisulfiteExample SupplierAAAA
Phosphate Buffer (0.5 M, pH 7.5)In-house preparationN/A
Sephadex G-25 columnExample SupplierBBBB
Bovine Serum Albumin (BSA)Example SupplierCCCC

Step-by-Step Protocol:

  • Preparation: All reactions should be performed in a certified radioisotope fume hood. Prepare fresh solutions of Chloramine-T (1 mg/mL in phosphate buffer) and sodium metabisulfite (2 mg/mL in phosphate buffer).

  • Reaction Mixture: In a microcentrifuge tube, combine the following on ice:

    • 10 µg Asu(1,6)-argipressin (in 10 µL of 0.01 M acetic acid)

    • 25 µL of 0.5 M phosphate buffer, pH 7.5

    • 1 mCi (37 MBq) of Na¹²⁵I

  • Initiation of Iodination: Add 10 µL of Chloramine-T solution to the reaction mixture. Gently vortex for 30-60 seconds at room temperature. The reaction time is critical; prolonged exposure to Chloramine-T can damage the peptide.[16]

  • Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution. This reduces the excess oxidizing agent.

  • Purification:

    • Equilibrate a Sephadex G-25 column with phosphate buffer containing 0.1% BSA. The BSA helps to prevent non-specific adsorption of the radiolabeled peptide to the column matrix.

    • Apply the reaction mixture to the top of the column.

    • Elute with the same buffer and collect fractions (e.g., 0.5 mL).

    • Monitor the radioactivity of each fraction using a gamma counter. The iodinated peptide will elute in the earlier fractions, while the free ¹²⁵I will be retained longer on the column.

  • Purity Assessment: Analyze the purity of the radiolabeled peptide using techniques such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

  • Storage: Store the purified [¹²⁵I]-Asu(1,6)-argipressin at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.

G cluster_prep Preparation cluster_reaction Iodination Reaction cluster_purification Purification & Analysis reagents Prepare Reagents: Asu(1,6)-argipressin Na¹²⁵I Chloramine-T Sodium Metabisulfite mix Combine Peptide, Na¹²⁵I, and Buffer on Ice reagents->mix initiate Add Chloramine-T (Initiate Reaction) mix->initiate quench Add Sodium Metabisulfite (Quench Reaction) initiate->quench purify Purify via Gel Filtration (e.g., Sephadex G-25) quench->purify analyze Assess Purity (HPLC or ITLC) purify->analyze store Store at -20°C or -80°C analyze->store

Caption: Radioiodination workflow for Asu(1,6)-argipressin.

Part 2: Vasopressin Receptor Binding Assay

A receptor binding assay measures the interaction of a radioligand with its receptor. The goal is to determine the affinity (Kd) of the ligand for the receptor and the density of receptors (Bmax) in the tissue.[12] This is typically achieved through saturation binding experiments where increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation.[12]

Protocol 2: Membrane Preparation from Tissues or Cells

This protocol describes the isolation of cell membranes, which are enriched in vasopressin receptors.[12]

Rationale: GPCRs like the vasopressin receptors are embedded in the cell membrane. Isolating the membranes concentrates the receptors and removes other cellular components that could interfere with the binding assay.[12] All steps are performed at 4°C to minimize proteolytic degradation of the receptors.[12]

Materials:

ReagentComposition
Lysis Buffer50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
Binding Buffer50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
Protease Inhibitor CocktailCommercially available

Step-by-Step Protocol:

  • Homogenization: Homogenize the tissue or cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail using a tissue homogenizer or bead beater.[12]

  • Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large cellular debris.[12]

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 30,000 x g for 25 minutes) to pellet the membranes.[12]

  • Washing: Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step to wash the membranes.[18]

  • Final Resuspension: Resuspend the final membrane pellet in Binding Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).[18]

  • Storage: Use the membranes immediately or store them in aliquots at -80°C. Adding 10% glycerol can help preserve membrane integrity during freezing.[12]

Protocol 3: Saturation Radioligand Binding Assay

This protocol details the steps for a saturation binding experiment using a filtration-based method.[19]

Rationale: The assay is performed in three sets of tubes: total binding, non-specific binding, and a blank.

  • Total Binding: Measures the total amount of radioligand bound to the membranes, including both specific binding to the receptors and non-specific binding to other membrane components.

  • Non-specific Binding (NSB): Determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled AVP). This displaces the radioligand from the specific receptor sites, so only non-specific binding is measured.

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.[12]

Materials:

ReagentDescription
[¹²⁵I]-Asu(1,6)-argipressinRadiolabeled ligand
Unlabeled AVPFor determining non-specific binding
Membrane PreparationFrom Protocol 2
Binding Buffer50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
Wash BufferIce-cold 50 mM Tris-HCl, pH 7.4
Glass Fiber FiltersPre-soaked in 0.3-0.5% polyethyleneimine (PEI)

Step-by-Step Protocol:

  • Assay Setup: Set up the assay in 96-well plates or individual tubes. For each concentration of radioligand, prepare triplicate wells/tubes for total and non-specific binding.

  • Incubation:

    • Total Binding: Add Binding Buffer, the desired concentration of [¹²⁵I]-Asu(1,6)-argipressin, and the membrane preparation (typically 20-100 µg of protein per well).[18]

    • Non-specific Binding: Add Binding Buffer, the same concentration of [¹²⁵I]-Asu(1,6)-argipressin, a high concentration of unlabeled AVP (e.g., 1 µM), and the membrane preparation.

    • The final assay volume is typically 250 µL.[18]

  • Equilibration: Incubate the plates/tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[18] The optimal time and temperature should be determined empirically.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in PEI to reduce non-specific binding of the positively charged peptide).[18][19]

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[18][19]

  • Quantification:

    • Place the filters in counting vials.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding for each radioligand concentration.

    • Plot the specific binding (y-axis) against the concentration of free radioligand (x-axis).

    • Analyze the data using non-linear regression to fit a one-site binding model. This will yield the Kd (dissociation constant) and Bmax (maximum number of binding sites).[12]

G cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis total Total Binding: Membranes + Radioligand incubate Incubate to Reach Equilibrium total->incubate nsb Non-specific Binding: Membranes + Radioligand + Excess Cold Ligand nsb->incubate filtrate Rapid Filtration (Separates Bound/Free) incubate->filtrate wash Wash Filters filtrate->wash count Count Radioactivity wash->count calculate Calculate Specific Binding (Total - NSB) count->calculate plot Plot Specific Binding vs. Ligand Concentration calculate->plot fit Non-linear Regression (Determine Kd and Bmax) plot->fit

Caption: Receptor binding assay workflow.

Part 3: Data Interpretation and Quality Control

Trustworthiness of the Data: A self-validating system is crucial for reliable results.

  • Low Non-specific Binding: Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[19] High non-specific binding can obscure the specific signal and lead to inaccurate parameter estimates.

  • Ligand Depletion: Less than 10% of the added radioligand should be bound at equilibrium.[19] If a significant fraction of the ligand is bound, the free ligand concentration will be overestimated, leading to an inaccurate Kd value. This can be addressed by reducing the amount of membrane protein in the assay.

  • Reproducibility: Assays should be performed in triplicate, and experiments should be repeated to ensure the reproducibility of the results.

Key Parameters:

ParameterDescriptionTypical Values for AVP Analogs
Kd (Dissociation Constant)The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity (lower Kd = higher affinity).Low nanomolar (nM) range
Bmax (Maximum Binding Capacity)The total number of receptors in the preparation, typically expressed as fmol or pmol per mg of protein.Varies depending on the tissue/cell type and its expression level.
Ki (Inhibition Constant)Determined from competition binding assays, it represents the affinity of a competing, unlabeled ligand for the receptor.Calculated from the IC50 value.
Conclusion

The protocols outlined in this application note provide a robust framework for the radiolabeling of Asu(1,6)-argipressin and its application in receptor binding assays. By understanding the principles behind each step and adhering to rigorous quality control measures, researchers can generate high-quality, reproducible data to advance our understanding of the vasopressin system and facilitate the development of novel therapeutics targeting these important receptors.

References
  • Current time information in Phoenix, AZ, US. Google.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024-01-01). PMC - NIH.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012-05-01). NCBI - NIH.
  • Preparation of radiolabeled peptides via an iodine exchange reaction.PubMed.
  • V1A Vasopressin Receptor Assay. Innoprot GPCR Functional Assays.
  • [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin.PubMed.
  • [Asu1,6,Arg8]-Vasopressin. Molecular Depot.
  • Vasopressin. Wikipedia.
  • Mapping the Binding Site of Arginine Vasopressin to V 1a and V 1b Vasopressin Receptors. Oxford Academic.
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
  • V₂ receptor | Vasopressin and oxytocin receptors. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. (2022-03-11). MDPI.
  • [Asu1,6,Arg8] Vasopressin | 40944-53-4. J&K Scientific LLC.
  • Rapid and Efficient Radiolabeling of Short Peptides. (2025-09-17). ACS Omega - ACS Publications.
  • Vasopressin receptors.PubMed.
  • Vasopressin analogue. Wikipedia.
  • Vasopressin (Argipressin). Safer Care Victoria.
  • Human Arginine Vasopressin Receptor 1A Reporter Assay System (AVPR1A). Indigo Biosciences.
  • Vasopressin Receptor | Antagonists Agonists. MedchemExpress.com.
  • Conformational selection of vasopressin upon V1a receptor binding. (2025-08-06). ResearchGate.
  • Tactics for preclinical validation of receptor-binding radiotracers.PMC - PubMed Central.
  • Binding properties of a selective tritiated vasopressin V2 receptor antagonist, [H]-SR 121463.
  • Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. (2024-04-04). NIH.
  • vasopressin [Ligand Id: 2168] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Vasopressin Analogs. CV Pharmacology.
  • Central vasopressin V1a receptor activation is independently necessary for both partner preference formation and expression in socially monogamous male prairie voles.PMC.
  • Lecture 4: A basic overview or radiolabelling. (2023-08-09). YouTube.
  • A 96-well filtration method for radioligand binding analysis of σ receptor ligands. (2012-08-09). PMC - NIH.
  • What are the types of vasopressin (antidiuretic hormone) receptors?. (2025-05-27). Dr.Oracle.

Sources

Probing the Conformational Landscape of Asu(1,6)-argipressin using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the analysis of the conformational dynamics of Asu(1,6)-argipressin, a synthetic analog of the hormone vasopressin, using fluorescence spectroscopy. We delve into the principles of both intrinsic and extrinsic fluorescence techniques, offering detailed, field-proven protocols for experimental design, data acquisition, and interpretation. This document is intended to empower researchers to leverage the sensitivity of fluorescence spectroscopy to elucidate the structure-function relationships of this important peptide therapeutic.

Introduction: The Significance of Asu(1,6)-argipressin Conformation

Asu(1,6)-argipressin is a cyclic nonapeptide analog of argipressin (vasopressin), where the disulfide bridge between cysteine residues at positions 1 and 6 is replaced by a more stable thioether linkage involving aminosuberic acid (Asu). This modification enhances its metabolic stability, making it a valuable tool in various biochemical applications. Like its endogenous counterpart, Asu(1,6)-argipressin exerts its physiological effects, including vasoconstriction and antidiuresis, through interactions with specific G-protein coupled receptors.[1]

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. Understanding the conformational ensemble of Asu(1,6)-argipressin in different environments (e.g., in solution, or in the presence of membrane mimetics) is paramount for deciphering its mechanism of action, optimizing its therapeutic efficacy, and designing next-generation analogs. Fluorescence spectroscopy offers a highly sensitive and versatile toolkit to probe these subtle conformational changes.[2][3][4]

The Power of Fluorescence: A Spectroscopic Ruler for Peptide Structure

Fluorescence spectroscopy is a powerful technique for studying the structure and dynamics of peptides and proteins.[5] It relies on the principle that certain molecules, known as fluorophores, absorb light at a specific wavelength and subsequently emit light at a longer wavelength.[5] The characteristics of this emitted light, such as its intensity and wavelength, are exquisitely sensitive to the local environment of the fluorophore.[2] This sensitivity can be harnessed to report on changes in peptide conformation.[3]

Intrinsic Fluorescence: Leveraging Native Fluorophores

Many peptides, including Asu(1,6)-argipressin, possess naturally occurring amino acids that are intrinsically fluorescent. The aromatic amino acids tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) can serve as endogenous probes of peptide structure.[3] The sequence of Asu(1,6)-argipressin is cyclo(Tyr-Phe-Gln-Asn-Asu)-Pro-Arg-Gly-NH2. The presence of a tyrosine residue at position 2 provides a handle for intrinsic fluorescence studies.

The fluorescence emission of tyrosine is particularly sensitive to the polarity of its microenvironment. For instance, a blue-shift (shift to a shorter wavelength) in the emission maximum of tyrosine can indicate its movement into a more hydrophobic environment, such as the core of a folded peptide or insertion into a lipid bilayer.

Extrinsic Fluorescence: Introducing Tailored Probes

When a peptide lacks suitable intrinsic fluorophores or when specific regions of the peptide need to be interrogated, extrinsic fluorescent probes can be employed. These are fluorescent dyes that are covalently attached to the peptide at specific sites.[6] The choice of the fluorophore and its attachment site is critical and should be guided by the specific research question.

Förster Resonance Energy Transfer (FRET): A Molecular Ruler

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring intramolecular and intermolecular distances in the range of 1-10 nanometers.[7] FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[7] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor pair.[7] This strong distance dependence makes FRET a highly sensitive "spectroscopic ruler" for probing conformational changes.[8] For Asu(1,6)-argipressin, a FRET pair could be established by introducing a donor and an acceptor fluorophore at specific positions within the peptide sequence.

Experimental Design & Protocols

Intrinsic Tyrosine Fluorescence Protocol

This protocol outlines the steps for analyzing the conformation of Asu(1,6)-argipressin by monitoring the fluorescence of its intrinsic tyrosine residue.

Rationale: Changes in the local environment of the tyrosine residue, induced by conformational shifts, will be reflected in the fluorescence emission spectrum.

Workflow Diagram:

IntrinsicFluorescenceWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Asu(1,6)-argipressin in buffer prep2 Determine concentration (UV-Vis) prep1->prep2 prep3 Prepare serial dilutions prep2->prep3 acq1 Set up spectrofluorometer prep3->acq1 acq2 Acquire emission spectra (λex = 275 nm) acq1->acq2 acq3 Record emission from 285 to 400 nm acq2->acq3 an1 Correct for buffer background acq3->an1 an2 Determine λmax and fluorescence intensity an1->an2 an3 Analyze spectral shifts an2->an3

Caption: Workflow for intrinsic fluorescence analysis of Asu(1,6)-argipressin.

Materials:

  • Asu(1,6)-argipressin peptide

  • High-purity buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • Dissolve Asu(1,6)-argipressin in the desired buffer to create a stock solution.

    • Determine the precise concentration of the stock solution using UV-Vis spectroscopy (molar extinction coefficient of Tyrosine at 275 nm is ~1490 M⁻¹cm⁻¹).

    • Prepare a series of dilutions to assess concentration-dependent effects. A typical starting concentration is 10 µM.

  • Instrument Setup:

    • Set the excitation wavelength to 275 nm.

    • Set the emission wavelength range from 285 nm to 400 nm.

    • Optimize the excitation and emission slit widths to maximize signal-to-noise while avoiding photobleaching. Typical slit widths are 5 nm.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the buffer blank.

    • Record the fluorescence emission spectrum of the Asu(1,6)-argipressin sample.

    • Acquire at least three replicate scans for each sample.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample spectrum.

    • Determine the wavelength of maximum emission (λmax) and the fluorescence intensity at λmax.

    • Analyze any shifts in λmax, which can indicate changes in the polarity of the tyrosine environment.

Expected Results & Interpretation:

ConditionExpected λmax ShiftInterpretation
Peptide in aqueous buffer~303-305 nmTyrosine is exposed to the polar solvent.
Peptide in non-polar solvent or interacting with lipid micellesBlue-shift (e.g., to ~300 nm)Tyrosine has moved to a more hydrophobic environment, suggesting a conformational change or membrane insertion.
Addition of a denaturant (e.g., Guanidinium Chloride)Red-shift (e.g., to ~308 nm)The peptide unfolds, and the tyrosine residue becomes more exposed to the polar solvent.
FRET-Based Conformational Analysis Protocol

This protocol describes the use of FRET to measure intramolecular distances in a dually-labeled Asu(1,6)-argipressin analog.

Rationale: By strategically placing a FRET donor and acceptor pair on the peptide, changes in the distance between these two points, reflecting conformational changes, can be quantified.[9]

Principle of FRET Diagram:

FRET_Principle Excitation Excitation (λex) Donor_Excited Donor (D) Excited State Excitation->Donor_Excited Absorption Donor_Ground Donor (D) Ground State Donor_Emission Donor Emission Donor_Excited->Donor_Ground Fluorescence Acceptor_Excited Acceptor (A) Excited State Donor_Excited->Acceptor_Excited FRET (non-radiative) Acceptor_Ground Acceptor (A) Ground State Acceptor_Emission Acceptor Emission Acceptor_Excited->Acceptor_Ground Fluorescence

Sources

Application Note: Asu(1,6)-Argipressin Dosing Guidelines for Rat Antidiuresis Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile[1][2][3]

This guide provides a standardized protocol for the administration of Asu(1,6)-Argipressin (Deamino-dicarba-Argipressin) in rat models of antidiuresis. Unlike native Arginine Vasopressin (AVP), which is rapidly degraded, and Desmopressin (dDAVP), which utilizes a D-Arginine substitution for V2 selectivity, Asu(1,6)-Argipressin represents a unique class of "dicarba" analogues.

In this molecule, the labile disulfide bridge (Cys1–Cys6) is replaced by a stable ethylene bridge (


-aminosuberic acid, Asu). This modification prevents reductive cleavage of the ring, significantly extending metabolic half-life while retaining high affinity for renal V2 receptors. This analogue is critical for researchers investigating the structural requirements of receptor binding without the confounding variable of disulfide reduction.
Key Compound Characteristics
FeatureNative AVPdDAVP (Desmopressin)Asu(1,6)-Argipressin
Bridge Structure Disulfide (S-S)Disulfide (S-S)Ethylene (CH₂-CH₂)
Half-Life (Rat) ~2–6 mins~55–75 mins> 60 mins (High Stability)
Receptor Selectivity Mixed V1a (Pressor) / V2Highly V2 SelectiveV2 Biased (Low Pressor)
Primary Utility Physiological BaselineClinical StandardStructure-Activity / Stability Studies

Pharmacology & Mechanism of Action[2][10]

To design a robust experiment, one must understand the signal transduction pathway triggered by Asu(1,6)-Argipressin. The molecule acts as an agonist at the Vasopressin V2 Receptor located on the basolateral membrane of renal collecting duct principal cells.

Signaling Pathway Visualization

The following diagram illustrates the cascade from ligand binding to Aquaporin-2 (AQP2) translocation, which drives water reabsorption.

V2_Signaling Ligand Asu(1,6)-Argipressin V2R V2 Receptor (Basolateral Membrane) Ligand->V2R Binding (High Affinity) Gs Gs Protein Activation V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2_Phos AQP2 Phosphorylation PKA->AQP2_Phos AQP2_Trans AQP2 Translocation to Apical Membrane AQP2_Phos->AQP2_Trans Water Water Reabsorption (Antidiuresis) AQP2_Trans->Water Permeability Increase

Figure 1: The V2 receptor signal transduction cascade initiated by Asu(1,6)-Argipressin.

Experimental Design Strategy

Animal Selection
  • Strain: Wistar or Sprague-Dawley rats (250–300g).

  • Model Type:

    • Hydrated Model: Normal rats loaded with water (2–5% body weight) to suppress endogenous AVP, creating a "clean slate" to measure the analogue's effect.

    • Brattleboro Rats: AVP-deficient mutants. Ideal for absolute potency measurements but expensive and physiologically fragile.

    • Recommendation: Use Ethanol-Anesthetized Water-Loaded Rats or Conscious Water-Loaded Rats for routine screening.

Dosing Guidelines

Asu(1,6)-Argipressin is highly potent. A common error is overdosing, which saturates V2 receptors and spills over into V1a receptors, causing vasoconstriction (pressor effect) that alters renal hemodynamics and confounds antidiuretic data.

Recommended Dose Ranges (Subcutaneous - SC):

Target EffectDose RangeNotes
Threshold Antidiuresis 0.1 – 0.5 ng/kg Detectable reduction in urine flow.
ED50 (Half-Max) 1.0 – 5.0 ng/kg Ideal range for comparative potency studies.
Maximal Antidiuresis 10 – 100 ng/kg "Ceiling effect." Urine osmolality plateaus (>1500 mOsm/kg).
Pressor Onset (V1a) > 500 ng/kg Avoid unless studying off-target effects.

Note: If administering Intravenously (IV), reduce doses by factor of 10 (0.01 – 10 ng/kg).

Detailed Protocol: Conscious Rat Metabolic Assay

This protocol utilizes a "Self-Validating" design: the inclusion of a vehicle control and a reference standard (dDAVP) ensures the metabolic cages are functioning and the animals are physiologically responsive.

Phase 1: Preparation (Days 1-3)
  • Acclimatization: House rats in metabolic cages for 3 days prior to dosing.

    • Why? Stress induces catecholamines which can act as antidiuretics or diuretics depending on hemodynamic status. Stable baseline urine output is required.

  • Diet: Standard chow.

  • Water: Ad libitum.

Phase 2: The Water Load (Day 4 - Experiment Day)

To measure anti-diuresis, we must first induce diuresis.

  • Fast: Remove food 2 hours pre-dosing (water remains available).

  • Hydration: Administer oral water load (warm tap water) via gavage: 20 mL/kg .

  • Wait: Allow 30–45 minutes for the water load to suppress endogenous AVP. Urine flow should increase significantly.

Phase 3: Dosing & Measurement[11]
  • Preparation of Stock:

    • Dissolve Asu(1,6)-Argipressin in degassed physiological saline (0.9% NaCl).

    • Critical: Use LoBind (protein-resistant) tubes. Peptides at ng/mL concentrations adsorb rapidly to standard plastics, altering the actual delivered dose.

  • Administration:

    • Inject SC (Subcutaneous) in the dorsal flank.

    • Volume: 1 mL/kg (e.g., 0.3 mL for a 300g rat).

  • Collection Timeline:

Workflow T0 T-30 min Water Load T_Dose T=0 Inject Asu(1,6) T0->T_Dose C1 0-60 min Collection T_Dose->C1 C2 60-120 min Collection C1->C2 C3 120-240 min Collection C2->C3 Analysis Measure: Vol & Osmolality C3->Analysis

Figure 2: Experimental timeline for acute antidiuresis assay.

Phase 4: Data Analysis

Calculate the Antidiuretic Activity using the following metrics:

  • Urine Conductivity/Osmolality: This is more sensitive than volume.

  • Percent Antidiuresis:

    
    
    (Where 
    
    
    
    is urine volume over a specific time interval, e.g., 0-60 min).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
No Effect Observed Peptide AdsorptionUse BSA (0.1%) in vehicle or LoBind tubes.
High Variability EvaporationUse metabolic cages with funnel separators. Add 1mL mineral oil to collection tubes to trap urine.
Paradoxical Diuresis Stress / HandlingEnsure 3-day acclimatization. Handle gently to avoid epinephrine spikes.
Hematuria High Dose (V1 Effect)Reduce dose. V1a activation causes renal vasoconstriction and potential ischemia.

References

  • Manning, M., et al. (1987). Discovery, development, and some uses of vasopressin and oxytocin antagonists. Journal of Receptor Research.

    • Context: Establishes the structural basis of Asu(1,6) analogues and their stability advantages.
  • Sawyer, W. H., et al. (1981).[1] Vasopressin analogs that antagonize antidiuretic responses by rats to the antidiuretic hormone.[1] Science.[1]

    • Context: Provides foundational in vivo bioassay protocols for vasopressin analogues in r
  • Fahrenholz, F., et al. (1983).[2][3] [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label.[2][3] Journal of Biological Chemistry.

    • Context: Validates the high affinity of the Asu(1,6) backbone for renal receptors.
  • National Institutes of Health (NIH). Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents.

    • Context: Authoritative guide on minimizing evaporation and stress in metabolic cage studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Hydrophobic Dicarba Peptide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for dicarba peptide analogs. Dicarba analogs, where a disulfide bridge is replaced by a more stable carbon-carbon bond, offer significant advantages in terms of proteolytic stability. However, this modification, often involving hydrophobic carborane cages or alkyl linkers, frequently leads to a significant challenge: poor aqueous solubility.[1][2][3] This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues, ensuring the successful application of your dicarba peptide analogs in research and development.

The root cause of this poor solubility lies in the inherent hydrophobicity of the dicarba modification and the tendency of these peptides to self-associate through hydrogen bonding and hydrophobic interactions, leading to aggregation.[4][5][6][7] Our goal is to disrupt these interactions and allow the peptide to be properly solvated for your experiments.

Section 1: Systematic Approach to Solubilization

Before attempting any method, it is crucial to adopt a systematic, small-scale approach. Always test solubility on a small aliquot of your peptide before dissolving the entire sample. [8][9][10] This preserves your valuable material should the initial solvent choice prove ineffective.

The following workflow provides a logical progression for identifying an optimal solvent system.

Caption: A systematic workflow for troubleshooting peptide solubility.

Section 2: Troubleshooting Guides & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter.

Q1: My dicarba analog won't dissolve in water or PBS. What is the underlying cause and my next step?

Answer: This is the most common issue. The high hydrophobicity of the dicarba modification and potentially the peptide sequence itself leads to strong intermolecular forces that water cannot overcome.[2][9] Your peptide is likely aggregating.

Causality: Peptides with a high percentage of hydrophobic residues, combined with the non-polar dicarba bridge, favor self-association (forming beta-sheets or other aggregates) over interaction with polar water molecules.[6]

Immediate Next Step: pH Adjustment. The net charge of your peptide is critical for solubility.[11] By moving the pH of the solvent away from the peptide's isoelectric point (pI), you increase the net charge, leading to electrostatic repulsion between peptide molecules, which can disrupt aggregation and favor dissolution.[7]

  • For Basic Peptides (Net Positive Charge): Try dissolving in a small amount of 10-25% aqueous acetic acid, then slowly dilute with your final buffer.[10][11][12]

  • For Acidic Peptides (Net Negative Charge): Try dissolving in a small amount of 0.1 M ammonium bicarbonate or 0.1% aqueous ammonia, then slowly dilute.[13]

  • For Neutral Peptides: pH adjustment is less effective. You should proceed directly to Q2.

Q2: pH adjustment failed. What is the role of organic co-solvents, and which should I choose?

Answer: If pH adjustment is insufficient, the next step is to use an organic co-solvent to disrupt the hydrophobic interactions driving aggregation.[14]

Causality: Organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are less polar than water and can more effectively solvate the hydrophobic regions of the peptide, breaking up aggregates.[11] The standard procedure is to dissolve the peptide completely in a minimal amount of the organic solvent first, and then slowly add this stock solution dropwise into your vigorously stirring aqueous buffer.[10] This prevents the peptide from immediately precipitating out of solution.

Co-SolventStarting Conc.ProsCons & Assay Compatibility
DMSO 100% for stockExcellent solubilizing power for very hydrophobic peptides.[14]Can be cytotoxic >1% in cell-based assays.[14] May interfere with some enzymatic assays. Peptides with Cys or Met can be oxidized.[10]
DMF 100% for stockGood alternative to DMSO.Can be toxic. Must be high purity.
Acetonitrile 30-50% in waterVolatile and easily removed by lyophilization. Common in HPLC.Less powerful than DMSO/DMF for extremely hydrophobic peptides.
Isopropanol 30-50% in waterUseful for moderately hydrophobic peptides.Less commonly used for highly insoluble peptides.
Q3: I see cloudiness or particulates even after using a co-solvent. How can physical methods help?

Answer: Physical disruption can provide the energy needed to break apart remaining peptide aggregates and aid dissolution.

Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which collapse and generate energy to break apart solid particles.[8][14] Gentle warming increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the peptide.[9][11]

  • Sonication: Place the vial in a bath sonicator for 3-5 minute intervals, cooling on ice in between to prevent overheating.[8] Repeat 2-3 times. This is a very effective method.

  • Gentle Warming: Warm the solution to a temperature below 40°C.[9][11] Caution: Do not overheat, as this can cause degradation or racemization, especially for peptides containing residues like Cysteine or Histidine.[4]

  • Vortexing: Vigorous vortexing can help for peptides that are close to dissolving but need mechanical agitation.

After any of these steps, it is critical to centrifuge your solution (e.g., 10,000 x g for 5-10 minutes) and use only the clear supernatant to ensure no undissolved particulates are carried into your experiment.[11][14]

Q4: My analog is for in vivo use, and I can't use high concentrations of organic solvents. What are my options?

Answer: This is a significant challenge requiring advanced formulation or chemical modification strategies.

  • Formulation with Excipients: Consider using formulation aids like cyclodextrins, which can form inclusion complexes with the hydrophobic parts of the peptide, effectively shielding them and increasing aqueous solubility.[11]

  • Chemical Modification (PEGylation): Covalently attaching polyethylene glycol (PEG) chains to your peptide is a well-established method to dramatically increase hydrophilicity and solubility.[15][16][17] PEGylation also improves pharmacokinetic properties by increasing the peptide's hydrodynamic radius, which can reduce renal clearance and shield it from proteolytic enzymes.[17][18] This is often the most effective, albeit more involved, strategy for therapeutic applications.[5]

G cluster_0 Mechanism of PEGylation for Solubility peptide Hydrophobic Dicarba Peptide Aggregates in Water peg_peptide PEGylated Peptide Hydrophilic PEG shell prevents aggregation and improves water solubility peg PEG Chain (Hydrophilic) peg->peg_peptide:f0 Covalent Attachment

Sources

Technical Support Center: Asu(1,6)-Argipressin Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Prevention of Aggregation in 1,6-aminosuberyl-arginine vasopressin Ticket ID: TECH-ASU-001

Introduction: The Stability Paradox

You are likely working with Asu(1,6)-argipressin (Deamino-dicarba-arginine vasopressin) because you require a vasopressin analogue resistant to disulfide scrambling. By replacing the native cystine disulfide bridge with an ethylene bridge (via


-aminosuberic acid, Asu), this molecule eliminates the risk of disulfide exchange reactions.

However, this chemical modification does not prevent physical aggregation. In fact, the hydrophobicity of the Asu bridge can drive non-covalent hydrophobic stacking (fibrillation), particularly under incorrect pH or ionic conditions. This guide addresses the physical stability of the molecule to ensure your experimental data remains reproducible.

Module 1: Critical Storage Parameters (The "Why")

The pH Trap
  • The Science: Vasopressin analogues exhibit a U-shaped stability profile. At neutral or basic pH (pH > 7), the phenolic group of Tyrosine (Tyr2) can deprotonate, facilitating intermolecular hydrogen bonding and hydrophobic stacking—the precursors to amyloid-like fibrils.

  • The Fix: Maintain an acidic environment (pH 3.0 – 5.0). The protonation of the N-terminus and side chains creates electrostatic repulsion between peptide monomers, preventing them from clumping.

The Concentration Threshold
  • The Science: All peptides have a Critical Aggregation Concentration (CAC). Above this threshold, monomeric equilibrium shifts toward oligomers.

  • The Fix:

    • Stock Solutions: Keep high concentration stocks (>1 mg/mL) strictly acidic.

    • Working Solutions: Dilute immediately before use. Do not store dilute working solutions (<100 µg/mL) for long periods as surface adsorption becomes the dominant loss mechanism.

Surface Adsorption
  • The Science: Asu(1,6)-argipressin is amphipathic. It will rapidly coat the walls of standard polypropylene or glass tubes, leading to a "phantom loss" of peptide where HPLC shows low recovery but no degradation peaks.

  • The Fix: Use LoBind/Low-Retention tubes or siliconized glass.

Module 2: Troubleshooting Guide (Q&A)

Q1: I reconstituted the peptide in PBS (pH 7.4), and it became cloudy after 24 hours at 4°C. Why?

Diagnosis: Isoelectric precipitation and salt-induced charge shielding. Explanation: PBS contains high salt (150 mM NaCl) and a neutral pH. The salt shields the charges that normally keep peptide molecules apart, while the neutral pH reduces the net positive charge. This forces the hydrophobic Asu bridge and aromatic rings (Tyr, Phe) to stack, causing visible precipitation. Solution:

  • Spin down the sample to remove aggregates (they are irreversible).

  • Re-dissolve fresh lyophilized powder in 0.01 M Acetic Acid or sterile water adjusted to pH 4.0.

  • Only introduce PBS immediately prior to the biological assay.

Q2: My HPLC shows a 30% loss of peak area, but no new impurity peaks appeared. Where did it go?

Diagnosis: Surface Adsorption (The "Sticky Peptide" Effect). Explanation: If no degradation products (like hydrolyzed fragments) are visible, the peptide hasn't broken down—it has stuck to your container. Solution:

  • Switch to polypropylene low-bind tubes .

  • If using glass, ensure it is silanized .

  • Add a surfactant like 0.01% Tween-20 (if compatible with your assay) to block surface binding sites.

Q3: Can I refreeze the peptide after reconstitution?

Diagnosis: Freeze-Thaw Shear Stress. Explanation: As water freezes, it forms ice crystals that exclude solutes, creating microscopic pockets of extremely high peptide concentration and altered pH. This "cryoconcentration" forces aggregates to nucleate. Solution:

  • Never refreeze a bulk solution.

  • Aliquot immediately after reconstitution into single-use volumes.

  • Flash freeze in liquid nitrogen to minimize crystal size before placing in -80°C.

Module 3: Visualization & Workflows

Stability Decision Matrix

The following diagram illustrates the logical workflow for handling Asu(1,6)-argipressin to minimize aggregation risk.

G Start Lyophilized Asu(1,6)-Argipressin Storage_Solid Store at -20°C or -80°C (Desiccated) Start->Storage_Solid Reconstitution Reconstitution Step Storage_Solid->Reconstitution Equilibrate to RT Solvent_Choice Solvent Selection Reconstitution->Solvent_Choice Path_Acid 0.01 M Acetic Acid (pH 3-4) Solvent_Choice->Path_Acid Recommended Path_PBS PBS / Neutral Buffer (pH > 7) Solvent_Choice->Path_PBS Avoid for Storage Result_Stable STABLE (Electrostatic Repulsion) Path_Acid->Result_Stable Result_Risk HIGH RISK (Hydrophobic Stacking) Path_PBS->Result_Risk Aliquot Aliquot Immediately (Low-Bind Tubes) Result_Stable->Aliquot Result_Risk->Reconstitution Precipitation Detected (Restart) Freeze Flash Freeze (-80°C) Aliquot->Freeze

Caption: Workflow for maximizing physical stability. Note the critical divergence at the solvent selection step.

Module 4: Standardized Protocols

Protocol A: Optimal Reconstitution

Purpose: To solubilize the peptide while preventing nucleation of aggregates.

  • Equilibration: Remove the lyophilized vial from the freezer and let it sit at room temperature (20-25°C) for 30 minutes before opening.

    • Why? Opening a cold vial causes condensation, introducing moisture that degrades the solid peptide.

  • Solvent Addition: Add sterile 0.01 M Acetic Acid or 0.1% TFA in water to the vial. Aim for a concentration of 1–2 mg/mL .

    • Why? Acidic pH ensures protonation. High concentration is better for stability than low concentration (paradoxically, very dilute peptides lose more mass % to adsorption).

  • Mixing: Swirl gently or invert. DO NOT VORTEX.

    • Why? Vortexing creates high shear stress and introduces air bubbles (air-water interface), which promotes protein/peptide unfolding and aggregation.

  • Inspection: Solution should be optically clear. If hazy, sonicate briefly (5-10 seconds) in a water bath, but monitor temperature.

Protocol B: Stability Monitoring (SE-HPLC)

Purpose: To detect soluble aggregates that are invisible to the naked eye.

ParameterSetting
Column Silica-based Size Exclusion (e.g., TSKgel G2000SWxl)
Mobile Phase 30% Acetonitrile, 0.1% TFA, 0.1 M NaCl
Flow Rate 0.5 mL/min
Detection UV at 214 nm (peptide bond) and 280 nm (aromatic)
Pass Criteria Monomer peak > 95%; Aggregate (early eluting) < 2%

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 644077, Argipressin. Retrieved from [Link]

  • Manning, M. C., et al. (1989).Stability of Protein Pharmaceuticals. Pharmaceutical Research.
  • Guideline on the use of peptide therapeutics.Factors affecting physical stability.

troubleshooting low yield in Asu(1,6)-argipressin SPPS synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asu(1,6)-Argipressin SPPS Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Yield

Welcome to the technical support center for the Solid-Phase Peptide Synthesis (SPPS) of Asu(1,6)-argipressin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low final yields, during the synthesis of this potent and structurally complex vasopressin analog. Asu(1,6)-argipressin, with its intramolecular lactam bridge formed by L-Aminosuberic acid (Asu), presents unique challenges beyond standard linear peptide synthesis.

This document moves beyond simple protocols to explain the causality behind common failures. It is structured as a series of questions you might ask when your synthesis doesn't go as planned, providing diagnostic steps, corrective actions, and the underlying chemical principles.

Section 1: Foundational Steps - Pre-Synthesis and Setup FAQs

Before initiating the synthesis, ensuring your foundational choices are correct can prevent a cascade of issues.

Q1: How do I select the optimal solid support and linker for Asu(1,6)-argipressin?

The C-terminus of argipressin is a carboxamide (-NH₂). Therefore, the choice of resin and linker is critical to yield the correct final product.

  • Recommended Resin: A Rink Amide resin (e.g., Rink Amide MBHA or Rink Amide AM) is the industry standard for producing C-terminal peptide amides via Fmoc-SPPS. Cleavage from this linker with a strong acid like Trifluoroacetic Acid (TFA) directly generates the desired amide functionality.[1]

  • Resin Core and Swelling: The resin core influences reaction kinetics by controlling solvent and reagent access to the growing peptide chain. For a nonapeptide like argipressin, standard 1% divinylbenzene cross-linked polystyrene (PS) is often sufficient. However, if you observe persistent issues like resin clumping or poor reaction efficiency, consider a higher-swelling resin like a polyethylene glycol-polystyrene (PEG-PS) graft resin, which can mitigate peptide aggregation.[2][3]

  • Resin Loading (Substitution): This parameter is crucial. High loading (>0.6 mmol/g) can lead to steric hindrance and promote intermolecular side reactions, such as dimerization during the on-resin cyclization step. A moderate loading level of 0.3-0.5 mmol/g is recommended to provide sufficient space between peptide chains, favoring the desired intramolecular cyclization.[3] The success of the entire synthesis is fundamentally tied to the resin's performance and its initial substitution value.[4]

Q2: The synthesis of Asu(1,6)-argipressin involves the non-standard amino acid Fmoc-Asu(OtBu)-OH. What quality control checks are necessary?

The purity and integrity of this key building block are paramount. Using a substandard reagent at position 1 will doom the synthesis from the start.

  • Purity Verification: Always source Fmoc-Asu(OtBu)-OH from a reputable supplier.[5][6] Upon receipt, verify its identity and purity via LC-MS and NMR if possible. The tert-butyl (OtBu) protecting group on the side-chain carboxyl is essential for preventing side reactions until the final cleavage step.

  • Solubility and Stability: This derivative is generally stable, but proper storage under desiccated and refrigerated conditions is vital. Its structure is designed to enhance solubility and stability during coupling.[5]

Section 2: Troubleshooting the SPPS Cycle - Chain Elongation

Failures during the iterative deprotection and coupling steps are the most common source of low yield, leading to a complex mixture of impurities that are difficult to purify.

Q3: My final crude product shows a forest of peaks on HPLC, and the overall yield is poor. How can I diagnose problems during the synthesis cycles?

This symptom points to inefficient reactions during chain elongation. The key is real-time monitoring to catch errors as they happen.

Primary Diagnostic Tool: The Kaiser Test

The qualitative Kaiser test is an indispensable tool for monitoring the presence of free primary amines on the resin.[7]

  • After Deprotection: A strong positive result (deep blue beads) confirms the successful removal of the Fmoc group, leaving the N-terminal amine ready for the next coupling.

  • After Coupling: A negative result (yellow/colorless beads) indicates that the coupling reaction has gone to completion, and no free amines remain.

  • Withdraw a small sample of resin beads (5-10 mg) from the reaction vessel after a coupling or deprotection step.

  • Wash the beads thoroughly with DMF and then DCM to remove residual reagents and solvents.

  • Add 2-3 drops of each of the three Kaiser test solutions (A: Phenol in ethanol, B: Potassium cyanide in pyridine, C: Ninhydrin in ethanol) to the beads.

  • Heat the sample at 100°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Q4: The Kaiser test is positive (blue beads) after a coupling step. What should I do?

A positive test here signifies incomplete coupling , a major cause of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide.[2]

Causality: This often occurs with sterically hindered amino acids (like the Asu derivative) or when the growing peptide chain begins to aggregate, blocking reactive sites.

Corrective Actions:

ActionRationaleWhen to Use
Double Coupling Repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[7]Standard first response for any incomplete coupling.
Extend Reaction Time Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.[7]Useful for known "difficult" couplings, such as Proline or the bulky Asu.
Increase Reagent Excess Use a higher molar excess (e.g., 5-fold instead of 3-fold) of amino acid and reagents.[7]Can help drive a sluggish reaction to completion.
Change Coupling Reagent Switch to a more potent coupling reagent.If standard carbodiimide (DIC) or phosphonium (HBTU) reagents fail, move to a uranium salt like HATU or COMU , which are more reactive.[2][7]
Q5: My resin is clumping and swelling poorly, especially after the 4th or 5th residue. What is happening?

This is a classic sign of on-resin peptide aggregation . The growing peptide chains are interacting with each other via hydrogen bonds, forming secondary structures that shield the N-terminus from reagents.[7] This leads to dramatically slower and incomplete deprotection and coupling reactions.

Corrective Actions:

  • Solvent Disruption: Before coupling, perform extended washes with a "chaotropic" solvent system like N-Methyl-2-pyrrolidone (NMP) which is better at disrupting secondary structures than DMF.

  • Elevated Temperature: Performing the coupling reactions at an elevated temperature (e.g., 50-75°C), especially with a microwave peptide synthesizer, can provide the energy to break up aggregates and speed up reaction kinetics.[2]

  • Resin Choice: As mentioned in Q1, switching to a PEG-PS resin can help by creating a more solvated environment around the peptide chains, discouraging interaction.[2]

cluster_0 SPPS Cycle Troubleshooting Logic cluster_1 Coupling Failure cluster_2 Deprotection Failure Start End of Reaction Step Kaiser Perform Kaiser Test Start->Kaiser StepType Was it a Coupling Step? Kaiser->StepType Beads are Blue (Positive) Proceed Proceed to Next Step Kaiser->Proceed Beads are Yellow (Negative) IncompleteCouple Incomplete Coupling Detected StepType->IncompleteCouple Yes IncompleteDeprotect Incomplete Deprotection (False Negative) StepType->IncompleteDeprotect No (Deprotection Step) DoubleCouple Action: 1. Double Couple 2. Extend Time 3. Change Reagent IncompleteCouple->DoubleCouple ExtendDeprotect Action: 1. Extend Deprotection Time 2. Use Stronger Base (e.g., DBU) IncompleteDeprotect->ExtendDeprotect

Caption: Diagnostic logic for SPPS cycle failures using the Kaiser test.

Section 3: Troubleshooting On-Resin Cyclization

The formation of the Asu(1,6) lactam bridge is the defining step in this synthesis. Failure here results in the incorrect linear peptide as the major product.

Q6: After cleavage, my primary product has the mass of the linear precursor, not the cyclized peptide. What caused the cyclization to fail?

On-resin intramolecular cyclization can fail for several reasons, primarily related to reaction conditions and steric hindrance.

Causality & Solutions:

  • Poor Activation: The carboxyl group on the Asu side chain must be activated to react with the N-terminal amine. Standard coupling reagents are used for this.

    • Solution: Use a highly efficient coupling reagent like HATU or HCTU with a non-nucleophilic base like DIPEA . Ensure reagents are fresh and anhydrous.

  • Steric Hindrance: The peptide must be able to fold back on itself for the reaction to occur.

    • Solution: As discussed previously, use a lower-loading resin (0.3-0.5 mmol/g) to minimize crowding. Ensure the resin is well-swollen in a suitable solvent (DMF or NMP) before and during the reaction.

  • Protonated N-Terminus: The N-terminal amine must be deprotonated (basic) to be nucleophilic. The piperidine used for the final Fmoc deprotection is washed away, so a base must be added for the cyclization step.

    • Solution: Ensure an adequate amount of base (e.g., 2-4 equivalents of DIPEA) is used. The reaction should be maintained at a slightly basic pH.

Q7: My mass spectrum shows a major peak at roughly double the expected mass. What is this and how do I prevent it?

This peak corresponds to the intermolecular dimer . Instead of cyclizing with itself, the Asu side chain of one peptide has reacted with the N-terminus of a neighboring peptide on the resin.

Causality: This is almost always caused by the peptide chains being too close together on the resin bead.

Prevention:

  • Lower Resin Loading: This is the most effective preventative measure. Using a resin with a substitution of ≤ 0.4 mmol/g dramatically favors the intramolecular reaction over the intermolecular one.

  • High Dilution Conditions (for solution-phase cyclization): If cyclization is performed after cleavage, the reaction must be carried out at a very high dilution (<1 mg/mL) to prevent molecules from reacting with each other.

cluster_0 On-Resin Cyclization Outcomes Resin Peptide-Resin (High Loading) Dimer Intermolecular Dimerization Resin->Dimer High Proximity Resin2 Peptide-Resin (Low Loading) Monomer Intramolecular Cyclization (Desired Product) Resin2->Monomer Low Proximity

Caption: Effect of resin loading on cyclization outcome.

Section 4: Troubleshooting Final Cleavage and Workup

The final steps are just as critical as the synthesis. A successful synthesis can still result in low yield if cleavage is incomplete or the product is lost during workup.

Q8: My final yield is low, and I suspect not all the peptide was cleaved from the resin or fully deprotected. How can I check and improve this?

Incomplete cleavage or side-chain deprotection are common issues, especially for peptides containing difficult residues like Arginine, which is protected by the bulky Pbf group.

Diagnosis and Solutions:

  • Re-cleave the Resin: After your initial cleavage, wash the collected resin with DCM, dry it, and subject it to a fresh cleavage cocktail for another 2-3 hours. Analyze the filtrate from this second cleavage by HPLC. If a significant amount of product is present, your initial cleavage was incomplete.

  • Extend Cleavage Time: The Pbf group on Arginine can be slow to remove. A standard 2-3 hour cleavage may be insufficient. Extend the primary cleavage time to 4-6 hours.

  • Optimize the Cleavage Cocktail: The cocktail must contain scavengers to "catch" the reactive carbocations generated from the cleavage of side-chain protecting groups (like OtBu and Pbf), preventing them from re-attaching to the peptide at sensitive sites (e.g., Tyrosine).

ReagentPurposeTypical % (v/v)
Trifluoroacetic Acid (TFA) Strong acid for cleavage & deprotection95%
Triisopropylsilane (TIS) Carbocation scavenger2.5%
Deionized Water Scavenger, aids solubility2.5%

Protocol Note: Always add the TFA to the resin quickly and ensure the vessel is sealed and agitated for the duration of the cleavage.[8] The reaction should be performed in a well-ventilated fume hood.

Q9: After adding my cleavage mixture to cold diethyl ether, no precipitate formed. Have I lost my peptide?

Not necessarily. While most peptides will precipitate in cold ether, some sequences, particularly those that are short or have certain protecting groups remaining, may be partially soluble.[9]

Corrective Actions:

  • Increase Ether Volume: Try adding more cold ether (up to 20x the volume of your TFA).

  • Use a Different Solvent System: A 1:1 mixture of diethyl ether and pentane or hexane can sometimes induce precipitation of more soluble peptides.[9]

  • Reduce Volume: Carefully reduce the volume of the TFA/ether mixture under a gentle stream of nitrogen. This can often concentrate the peptide enough to force precipitation.

  • Direct Purification: As a last resort, the TFA/ether solution can be evaporated to a residue, which is then dissolved directly in the HPLC starting buffer (e.g., water/acetonitrile with 0.1% TFA), filtered, and purified.

References

  • Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Retrieved from [Link]

  • Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]

  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Retrieved from [Link]

  • Yusuf, A., et al. (2014). Solid-Phase Peptide Synthesis of Arginine-vasopressin with Amide Side-chain of Asparagine Protected with 1-Tetralinyl Group. Chemistry and Materials Research, 6(4). Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2020). SPPS: peptide failure to elongate?. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved from [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. Retrieved from [Link]

  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Dicarba (Asu) Peptide Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 1,6-aminosuberic acid (Asu) peptides , specifically focusing on the modern Ring-Closing Metathesis (RCM) strategy to generate these dicarba cystine analogues .

Topic: Optimization of 1,6-Aminosuberic Acid (Dicarba) Bridge Formation Audience: Senior Peptide Chemists & Drug Discovery Scientists Status: Operational | Version: 2.4 (Current Best Practices)

Core Concept & Mechanistic Insight

The "1,6-aminosuberic acid" peptide is a dicarba analogue of a cystine-containing peptide (e.g., oxytocin, vasopressin). In this analogue, the labile disulfide bond (


) is replaced by a metabolically stable ethylene bridge (

).[1]

While early syntheses relied on complex alkylation strategies using diaminosuberic acid precursors, the modern "Senior Scientist" standard utilizes Ring-Closing Metathesis (RCM) of bis-allylglycine precursors followed by hydrogenation. This method offers superior stereocontrol and yield but introduces unique challenges in catalyst activity and peptide aggregation.

The Transformation[1][2]
  • Precursor Assembly: Incorporation of two Allylglycine (AllylGly) residues at positions 1 and 6 (or

    
     and 
    
    
    
    ).
  • Cyclization (RCM): Ruthenium-catalyzed formation of a carbon-carbon double bond (macrocyclization).

  • Maturation: Catalytic hydrogenation reduces the alkene to the saturated alkane (Asu bridge).

Experimental Workflow (Visualization)

The following diagram illustrates the critical pathway from linear precursor to the final dicarba analogue, highlighting the key decision points for optimization.

RCM_Workflow Linear Linear Bis-Allyl Precursor (Resin-Bound or Solution) PreFold Pre-Organization (Pseudoprolines / Solvents) Linear->PreFold Optimize Solvation RCM_Step RCM Cyclization (Grubbs/Hoveyda-Grubbs) PreFold->RCM_Step Add Catalyst Cyclic_Olefin Cyclic Olefin (E/Z Mixture) RCM_Step->Cyclic_Olefin - Ethylene (Gas) Cyclic_Olefin->RCM_Step Incomplete? Add Chaotropes Hydrogenation Hydrogenation (H2, Pd/C) Cyclic_Olefin->Hydrogenation Saturation Final 1,6-Aminosuberic Acid (Dicarba) Peptide Hydrogenation->Final Deprotection

Caption: Step-wise optimization pathway for synthesizing dicarba analogues via Ring-Closing Metathesis.

Critical Optimization Protocols

Phase 1: The RCM Reaction (Cyclization)

The Challenge: RCM on peptides is often hindered by "beta-sheet" aggregation, which sequesters the reactive allyl groups, and by catalyst poisoning from Lewis-basic side chains (His, Met, Arg).

Protocol 1: The "Structure-Breaking" RCM Cocktail Use this protocol if standard DCM (Dichloromethane) cyclization fails.

  • Solvent System: Use LiCl/DMA (Dimethylacetamide) or HFIP (Hexafluoroisopropanol)/DCM .

    • Why: LiCl (0.4 M) disrupts hydrogen bond networks (aggregation) that prevent the two allyl tails from meeting. HFIP is a potent structure-breaker that solvates hydrophobic patches.

  • Catalyst Selection:

    • Standard: Grubbs II (Robust, fast).

    • Sterically Demanding/Difficult: Hoveyda-Grubbs II (Higher stability, better for hindered olefins).

  • Microwave Assistance:

    • Heat to 100°C for 15–30 mins in a microwave reactor.

    • Insight: Thermal energy overcomes the rotational barrier of the peptide backbone, increasing the frequency of "productive collisions" between the allyl groups.

Data Table: Catalyst & Solvent Performance Matrix

CatalystSolvent SystemTempTypical YieldBest For
Grubbs I DCM (degassed)Reflux (40°C)30-50%Simple, non-aggregating sequences.
Grubbs II DCM/10% HFIPReflux60-80%Standard SPPS on-resin cyclization.
Hoveyda-Grubbs II 0.4M LiCl in DMA100°C (MW)85-95% "Difficult" sequences (aggregated/hydrophobic).
Zhan 1B Toluene80°C70-85%Scale-up (lower IP cost).
Phase 2: Hydrogenation (Saturation)

The Challenge: Reducing the alkene without reducing sensitive residues (Trp, Met) or removing protecting groups prematurely.

Protocol 2: Homogeneous Hydrogenation Use this to avoid catalyst poisoning or incomplete reduction.

  • Reagent: Wilkinson’s Catalyst

    
     or Crabtree’s Catalyst.
    
  • Conditions: 50 psi

    
    , MeOH/DCM (1:1), 12 hours.
    
  • Alternative (Heterogeneous): Pd/C (10%) with

    
     balloon.
    
    • Warning: Pd/C can cause poisoning if sulfur (Met/Cys) is present. If the peptide contains Met, use Wilkinson’s catalyst or oxidize Met to Met(O) prior to RCM/Hydrogenation, then reduce back to Met using

      
       post-cleavage.
      

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Cyclization (Linear Precursor Remains)

Q: I am seeing a mass corresponding to the linear precursor (Starting Material) even after 24 hours with Grubbs II. What is wrong?

A: This is a classic Aggregation-Induced Latency . The peptide chain is folded in a way that keeps the two allyl groups apart.

  • Fix 1 (Solvent): Switch to DCM with 10–20% HFIP . HFIP disrupts secondary structures.

  • Fix 2 (Resin Loading): If doing on-resin RCM, ensure loading is low (<0.3 mmol/g) to prevent inter-site reactions (dimerization).

  • Fix 3 (Pseudoprolines): Re-synthesize the peptide incorporating a Pseudoproline (Psi-Pro) dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) between the two AllylGly residues. This induces a "kink" in the backbone, forcing the chain to loop and bringing the ends closer [1].

Issue 2: Catalyst Poisoning (Reaction Stalls Immediately)

Q: The solution turns black/inactive immediately, and no product forms. My sequence contains Arg and Met.

A: Ruthenium catalysts are "soft" Lewis acids and coordinate strongly to Amines (Arg, Lys N-terminus) and Sulfur (Met, Cys) .

  • The Fix:

    • N-Terminus: Perform RCM before removing the Fmoc group from the N-terminus. The free amine poisons the catalyst.

    • Arg/Lys: Ensure side chains are Boc/Pbf protected (standard in SPPS).

    • Met: Methionine is the biggest killer. Oxidize Met to Met sulfoxide (Met(O)) before RCM. Met(O) does not coordinate Ru. Reduce it back to Met after the reaction [2].

Issue 3: E/Z Isomerism

Q: I see two peaks in HPLC with the same mass after RCM. Is this a problem?

A: This is the E (trans) and Z (cis) alkene isomers.

  • Resolution: For "1,6-aminosuberic acid" peptides, this is irrelevant because the next step is hydrogenation, which converts both isomers to the single, saturated alkane (single bond).

  • Action: Collect both peaks and pool them for the hydrogenation step. Do not waste time separating them unless you specifically need the unsaturated analogue.

FAQs

Q: Can I use "1,6-aminosuberic acid" (Asu) as a building block directly instead of doing RCM? A: Yes, but it is synthetically difficult. You can use Fmoc-Asu(OtBu)-OH (a dicarboxylic amino acid). However, to cyclize this, you must form an amide bond with a diamine (like Lysine or Diaminopropionic acid). This results in a Lactam bridge (


), not the pure hydrocarbon Dicarba bridge  (

) found in true Asu analogues. If your goal is strict bio-isosterism of the disulfide bond, RCM is the superior method.

Q: How do I verify the bridge formed correctly? A:

  • Mass Spec: The RCM product (Cyclic Olefin) will be -28 Da (loss of ethylene,

    
    ) compared to the linear bis-allyl precursor.
    
  • Post-Hydrogenation: The mass increases by +2 Da relative to the olefin.

  • DTNB Test (Ellman's Reagent): Negative result (no free thiols).

Q: Is on-resin RCM better than solution-phase RCM? A: On-resin is generally preferred for peptides ("Pseudo-dilution" effect). It prevents the formation of dimers/oligomers because the peptide chains are immobilized and cannot diffuse to react with each other.

References

  • Stymiest, J. L., et al. (2005). Synthesis of Biologically Active Dicarba Analogues of Cystine-Containing Peptides via Ring-Closing Metathesis. Organic Letters . [Link]

  • Hase, S., et al. (1972).[2][3][4] 1,6-Aminosuberic acid analogs of lysine- and arginine-vasopressin and -vasotocin.[2][4][5][6][7] Synthesis and biological properties. Journal of the American Chemical Society . [Link]

  • Bera, S., et al. (2010). Design and Synthesis of Dicarba Analogues of Heat-Stable Enterotoxin. Journal of Organic Chemistry . [Link]

  • Cusack, K. P., et al. (2013). Optimization of Ring-Closing Metathesis for the Synthesis of Dicarba Peptides. Tetrahedron Letters . [Link]

Sources

Navigating the Labyrinth of Asu(1,6)-argipressin Impurities: A Technical Support Guide for RP-HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the common challenges encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Asu(1,6)-argipressin and its related impurities. As a synthetic nonapeptide analogue of vasopressin, Asu(1,6)-argipressin's purity is paramount for its therapeutic efficacy and safety.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth explanations to navigate the complexities of its impurity profiling.

The inherent nature of peptide synthesis can lead to a variety of closely related impurities, such as deletion sequences, incompletely deprotected analogues, or products of side-chain reactions.[3][4][5] Furthermore, degradation pathways can introduce additional impurities during manufacturing and storage.[5] RP-HPLC is the cornerstone technique for separating and quantifying these impurities, but achieving optimal resolution requires a nuanced understanding of the interplay between the peptide, the stationary phase, and the mobile phase.[3][6]

This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in a synthetic preparation of Asu(1,6)-argipressin?

A1: Impurities in synthetic peptides like Asu(1,6)-argipressin are often structurally very similar to the parent peptide, making separation challenging.[3] Common impurities can include:

  • Deletion sequences: Peptides missing one or more amino acid residues.[5]

  • Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis process.[5]

  • Oxidized forms: Particularly involving methionine or cysteine residues if present.

  • Deamidation products: Asparagine (Asn) residues are prone to deamidation, which can occur during manufacturing or storage.[5]

  • Dimers and other aggregates: Formed through intermolecular disulfide bond formation or other interactions.[7][8]

  • Diastereomeric impurities: Arising from racemization during synthesis.

Q2: Why is the choice of ion-pairing agent so critical for Asu(1,6)-argipressin analysis?

A2: Ion-pairing agents are essential in RP-HPLC of peptides to improve peak shape and retention.[5] Asu(1,6)-argipressin is a basic peptide due to the presence of an arginine residue.[1][2] In a typical acidic mobile phase (e.g., using trifluoroacetic acid - TFA), the peptide will be positively charged. The ion-pairing agent, usually an acid with a hydrophobic tail like TFA, forms a neutral complex with the positively charged peptide.[9] This increases the peptide's hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus better retention and resolution.[5] While TFA is excellent for UV detection, it can suppress the signal in mass spectrometry (MS).[5] For LC-MS applications, formic acid (FA) is a preferred alternative, though it may provide less optimal peak shapes on traditional C18 columns.[5]

Q3: What is a good starting point for a generic RP-HPLC method for Asu(1,6)-argipressin?

A3: A robust starting method would typically involve a C18 column with a gradient elution. Here is a general-purpose starting condition:

ParameterRecommendationRationale
Column C18, 100-130 Å pore size, 3.5-5 µm particle sizeC18 provides good hydrophobicity for peptide retention. The pore size is suitable for peptides of this size.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and provides an acidic environment to ensure protonation of the peptide and silanol suppression.[5]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for peptide separations.
Gradient A shallow gradient, e.g., 5-60% B over 30-60 minutesA shallow gradient is crucial for resolving closely eluting peptide impurities.[10]
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for analytical columns.
Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but can also accelerate column degradation.
Detection UV at 214-220 nmThe peptide bond absorbs strongly in this range, providing good sensitivity for both the main peptide and impurities.[4]

Troubleshooting Guide

Issue 1: Poor Resolution Between the Main Peak and an Impurity

Q: My main Asu(1,6)-argipressin peak is co-eluting or has very poor resolution with a closely eluting impurity. What steps can I take to improve the separation?

A: This is a classic challenge in peptide analysis. Here’s a systematic approach to improving resolution:

1. Understand the Cause: Poor resolution between two peaks is often due to insufficient differences in their hydrophobicity under the current chromatographic conditions. The goal is to manipulate the mobile and stationary phases to exploit subtle chemical differences between your peptide and the impurity.

2. Experimental Workflow for Improving Resolution:

PeakTailing Start Peak Tailing Observed CheckMobilePhase Is Mobile Phase pH < 3? Start->CheckMobilePhase CheckColumnHealth Is the column old or heavily used? CheckMobilePhase->CheckColumnHealth Yes LowpH Increase TFA concentration to 0.1% or use a lower pH buffer. CheckMobilePhase->LowpH No SampleOverload Is the injection volume/concentration too high? CheckColumnHealth->SampleOverload No ReplaceColumn Replace the column. CheckColumnHealth->ReplaceColumn Yes Contamination Is there evidence of sample matrix contamination? SampleOverload->Contamination No ReduceLoad Reduce sample load. SampleOverload->ReduceLoad Yes CleanColumn Implement a column cleaning procedure. Contamination->CleanColumn Yes

Caption: Decision tree for diagnosing peak tailing.

Step-by-Step Protocol:

  • 1. Ensure Adequate Silanol Suppression: The acidic mobile phase is meant to protonate the silanol groups, minimizing their interaction with the basic peptide.

    • Action: Confirm that the concentration of TFA or other acid in your mobile phase is sufficient (typically 0.1%). If using a buffer, ensure its pH is low enough (ideally below 3) to effectively suppress silanol activity. [5]

  • 2. Evaluate Column Health: Over time, the bonded phase of the column can degrade, exposing more active silanol sites.

    • Action: If the column has been used extensively or with aggressive mobile phases, replace it with a new one. Modern columns with better end-capping are also less prone to this issue.

  • 3. Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Dilute your sample and inject a smaller amount to see if the peak shape improves.

  • 4. Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, causing peak distortion. [11] * Action: Implement a rigorous column washing procedure. This can involve flushing with a strong solvent (like 100% acetonitrile or isopropanol) or a series of washes with different pH and solvent compositions. Using a guard column can help protect the analytical column from strongly retained contaminants. [11]

Issue 3: Appearance of "Ghost" Peaks

Q: I am seeing unexpected peaks, often in my blank runs, that are not present in my sample. What are these "ghost" peaks and how can I eliminate them?

A: Ghost peaks are spurious peaks that can originate from various sources within the HPLC system or the mobile phase itself. 1. Understand the Cause: Ghost peaks are typically caused by contaminants in the mobile phase, carryover from previous injections, or leaching from system components.

2. Protocol for Identifying and Eliminating Ghost Peaks:

  • 1. Isolate the Source:

    • Action: Run a blank gradient (injecting only mobile phase). If the ghost peaks are still present, the source is likely the mobile phase or the HPLC system. If they disappear, the issue is likely carryover from the autosampler.

  • 2. Address Mobile Phase Contamination:

    • Action: Use high-purity, HPLC-grade solvents and fresh ion-pairing reagents. [12]Poor quality water is a common source of contamination. [11]Ensure all mobile phase containers are scrupulously clean.

  • 3. Mitigate Carryover:

    • Action: If carryover is suspected, optimize the needle wash procedure in your autosampler. Use a wash solvent that is strong enough to dissolve Asu(1,6)-argipressin and its impurities effectively (e.g., a mixture of acetonitrile and water with a small amount of acid).

  • 4. Check for System Contamination:

    • Action: If the problem persists, components of the HPLC system (e.g., pump seals, tubing) may be contaminated or degrading. A systematic cleaning and maintenance of the system may be required.

References

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Dolan, J. W. (2016). The Role of pH in Retention and Selectivity. LCGC North America, 34(7), 472-479. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 225–256.
  • National Center for Biotechnology Information. (n.d.). Argipressin. PubChem Compound Summary for CID 644077. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • U.S. Pharmacopeia. (2017). USP Monographs, Vasopressin. USP-NF. Rockville, MD: United States Pharmacopeia. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]

Sources

stability of Asu(1,6)-argipressin in cell culture media at 37°C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asu(1,6)-Argipressin Stability & Handling

Ticket System Status: 🟢 Operational Current Topic: Stability in Cell Culture Media (37°C) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Dicarba" Advantage

Welcome to the technical guide for Asu(1,6)-argipressin (also known as 1,6-aminosuberic acid-vasopressin). If you are switching from native Arginine Vasopressin (AVP) to this analog, you are likely seeking to overcome the rapid degradation issues inherent to native peptides.

The Core Difference: Native AVP contains a disulfide bridge (Cys1–Cys6) which is the primary site of instability. In cell culture media—especially those containing serum (FBS/FCS)—this bridge is rapidly reduced by enzymes (disulfide reductases) or thiols (glutathione), leading to loss of biological conformation and activity.

Asu(1,6)-argipressin replaces this disulfide bridge (-S-S-) with an ethylene bridge (-CH₂-CH₂-) derived from aminosuberic acid. This "dicarba" modification renders the ring structure chemically impervious to reductive cleavage , significantly extending its half-life in culture conditions from minutes (for AVP) to hours/days, provided specific handling protocols are followed.

Module 1: Stability Mechanics & Degradation Pathways

To troubleshoot effectively, you must understand how the molecule fails.

Comparative Stability Profile (37°C in Media)
FeatureNative Argipressin (AVP)Asu(1,6)-Argipressin
Primary Weakness Disulfide Bridge (Reductive Cleavage)N-Terminal Proteolysis (Minor)
Serum Stability (t½) < 20 minutes (Rapid inactivation)> 4 hours (Significantly Enhanced)
Redox Sensitivity High (Degrades with glutathione/BME)Zero (Bridge is chemically inert)
Adsorption Risk High (Sticks to plastics)High (Sticks to plastics)
Mechanism of Action Diagram

The following diagram illustrates why the Asu analog survives where native AVP fails.

StabilityMechanism AVP Native AVP (Disulfide Bridge -S-S-) Serum Cell Culture Media (Serum/Reductases) AVP->Serum Exposed to Asu Asu(1,6)-AVP (Ethylene Bridge -CH2-CH2-) Asu->Serum Exposed to Cleaved Linearized Peptide (Inactive) Serum->Cleaved Disulfide Reduction (Rapid) Active Cyclic Conformation (Biologically Active) Serum->Active Bridge Resistant (Stable)

Caption: Comparative degradation logic. The Asu analog bypasses the primary reduction pathway that inactivates native vasopressin in serum.

Module 2: Troubleshooting Guide (FAQ Format)

Use this section to diagnose specific experimental failures.

Issue #1: "I see no calcium flux/gene expression after 24 hours."

Diagnosis: While the bridge is stable, the peptide may have been lost to adsorption or non-specific proteolysis .

  • Root Cause A (Adsorption): Vasopressin analogs are hydrophobic and stick avidly to polystyrene (PS) and polypropylene (PP). At nanomolar (nM) concentrations, you can lose 50-90% of the peptide to the tube walls before it even reaches the cells.

  • Root Cause B (Aminopeptidases): The Asu modification protects the ring, but if your media has high serum (10%+), aminopeptidases can still attack the N-terminus over 24 hours.

  • Solution:

    • Carrier Protein: Always dilute the peptide in media containing 0.1% BSA (Bovine Serum Albumin) to block non-specific binding sites on the plastic.

    • Re-dosing: For >12h experiments, perform a "spike-in" boost of the peptide at the 12h mark, or use a higher initial concentration (e.g., 1 µM) to account for slow N-terminal degradation.

Issue #2: "The peptide precipitated upon reconstitution."

Diagnosis: Incorrect pH or concentration shock.

  • Root Cause: Vasopressin analogs are often supplied as acetate or trifluoroacetate salts. Reconstituting directly in high-salt PBS or neutral media can cause micro-precipitation.

  • Solution:

    • Initial Solvent: Dissolve the lyophilized powder in sterile distilled water or 0.01 N Acetic Acid first.

    • Concentration: Aim for a high-concentration stock (e.g., 1 mM) in water/acid, then dilute 1:1000 or more into the media.

Issue #3: "My dose-response curve is shifting to the right (lower potency)."

Diagnosis: Oxidation of Methionine (if present) or improper storage.

  • Note: Asu(1,6)-argipressin does not contain Methionine (sequence: Asu-Tyr-Phe-Gln-Asn-Asu-Pro-Arg-Gly-NH2), so oxidation is less likely than aggregation.

  • Solution: Avoid repeated freeze-thaw cycles. Aliquot the stock immediately upon reconstitution.

Module 3: Validated Experimental Protocols

Follow these steps to ensure data integrity.

Protocol A: Preparation of Stable Stock Solution
  • Vial Handling: Centrifuge the vial at 10,000 x g for 1 min to pellet the lyophilized powder.

  • Solvent: Add sterile 0.01 N Acetic Acid or degassed water .

    • Why? Acidic pH (pH 3-4) prevents aggregation and bacterial growth during storage.

  • Concentration: Target 1 mM (10⁻³ M) .

    • Calculation: Molecular Weight of Asu(1,6)-Argipressin ≈ 1069 g/mol .

    • Example: 1 mg powder → Add ~935 µL solvent.

  • Aliquot: Dispense into low-binding polypropylene tubes (20 µL aliquots).

  • Storage: Store at -20°C (stable for 6-12 months) or -80°C (stable for years).

Protocol B: Cell Culture Treatment (37°C)
  • Thaw: Thaw one aliquot on ice.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette 1 µL of stock directly into 10 mL of media (mixing will be poor, and adsorption high).

    • Prepare a 10 µM working solution : Dilute 10 µL of Stock (1 mM) into 990 µL of PBS + 0.1% BSA .

  • Final Treatment:

    • Add the working solution to your cell culture wells to achieve the desired final concentration (e.g., 10 nM or 100 nM).

    • Note: Serum-free media is preferred for signaling assays (1-4h). If using serum (FBS), ensure it is heat-inactivated to reduce protease activity.

Workflow Visualization

HandlingWorkflow Lyophilized Lyophilized Powder (Store -20°C) Recon Reconstitute (0.01 N Acetic Acid) Lyophilized->Recon Centrifuge first Stock Master Stock (1 mM) (Aliquot & Freeze -20°C) Recon->Stock Avoid vortexing Gently swirl Working Working Solution (10 µM) (PBS + 0.1% BSA) Stock->Working Dilute 1:100 Use Low-Bind Tips Warning CRITICAL: Never add stock directly to media without intermediate step Stock->Warning Media Cell Culture Media (Final Conc: 10-100 nM) Working->Media Add to cells Immediate Use

Caption: Optimal reconstitution and dilution workflow to minimize peptide loss and aggregation.

References

  • Manning, M., et al. (1987). "Design of potent and selective in vivo antagonists of the neurohypophysial peptides." Nature, 329, 839–840. (Seminal work on dicarba analogs for stability).

  • Fahrenholz, F., et al. (1983).[1] "[1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin as a photoaffinity label." Journal of Biological Chemistry, 258(24), 14861-7.[1] (Demonstrates biological activity and stability of the Asu(1,6) scaffold).

  • Safer Care Victoria. (2020).[2][3] "Vasopressin (Argipressin) Clinical Guidelines." (Provides baseline stability data for native AVP in saline vs. media).

  • PubChem. "Argipressin Compound Summary." (Chemical structure and physical property verification).

Sources

overcoming non-specific binding of Asu(1,6)-argipressin in plasticware

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Non-Specific Binding (NSB) in Plasticware

Executive Summary: The "Invisible" Loss

Welcome to the Peptide Handling Support Center. If you are observing non-linear standard curves, poor reproducibility between replicates, or "disappearing" peaks in your LC-MS or ELISA data regarding Asu(1,6)-argipressin, you are likely experiencing Non-Specific Binding (NSB) .

The Molecule: Asu(1,6)-argipressin is a deamino-dicarba analog of arginine vasopressin (AVP). The Mechanism: Unlike native AVP, which contains a disulfide bridge, the Asu(1,6) analog features an aminosuberic acid linkage (a methylene bridge). This modification removes the polar sulfur atoms, rendering the cyclic "head" of the peptide significantly more hydrophobic . Consequently, this analog exhibits a higher affinity for hydrophobic surfaces (polypropylene, polystyrene) than native vasopressin, leading to rapid depletion in aqueous buffers [1, 3].

Diagnostic & Triage (FAQs)

Q1: My low-concentration standards (1–10 nM) show almost zero signal, but high concentrations look fine. Why? A: This is the hallmark of saturation kinetics . The plastic surface has a finite number of binding sites. At low concentrations, the plastic absorbs nearly 100% of the peptide until those sites are saturated. At high concentrations, the "lost" fraction is negligible relative to the total mass.

  • Verdict: You are losing peptide to the tube walls before it even reaches the assay plate.

Q2: I switched to "Siliconized" glass, but recovery got worse. Why? A: Siliconization coats glass with hydrophobic methyl groups. Since Asu(1,6)-argipressin is hydrophobic (especially the Asu bridge), it can bind more avidly to siliconized surfaces than to untreated hydrophilic glass.

  • Verdict: Avoid siliconized glass. Use Low-Protein Binding (LoBind) polypropylene or surface-blocked plastics [4, 5].

Q3: Can I just vortex the tube to get the peptide back? A: Generally, no . Hydrophobic adsorption is often thermodynamically favorable and semi-irreversible in aqueous buffers. Vortexing might desorb loosely bound aggregates but will not release the monolayer adsorbed to the plastic wall [2].

Material Selection Guide

The choice of plasticware is the first line of defense.

Material TypeSuitabilityMechanism of Failure/SuccessRecommendation
Standard Polypropylene (PP) 🔴 Critical Failure High hydrophobic interaction; rapid depletion of <100 nM solutions.Do NOT Use for storage <1 µM.
Polystyrene (PS) 🔴 Critical Failure Aromatic rings in PS interact with Phe/Tyr residues in the peptide.Do NOT Use for reservoirs.
Borosilicate Glass 🟡 Caution Cationic Arg residue binds to negatively charged silanols (ionic NSB).Use only at acidic pH (<4.0).
"Low-Bind" / "LoRetention" PP 🟢 Recommended Surface modified with hydrophilic polymers to repel hydrophobic peptides.Primary Choice for storage.
Surface-Treated (BSA/Blocker) 🟢 Best Practice Pre-coating occupies binding sites, leaving none for the target peptide.Gold Standard for low concentrations.

Strategic Protocols

Protocol A: The "Active Blocking" Method (Gold Standard)

Use this for ELISA, bioassays, or storage where protein additives are tolerated.

Principle: Pre-saturate the plastic binding sites with a "sacrificial" protein (BSA) that binds more competitively than your target peptide [3].

Reagents:

  • Blocking Buffer: Phosphate Buffered Saline (PBS) + 0.1% to 1.0% Bovine Serum Albumin (BSA).

  • Solvent: 0.1% Tween-20 (optional, acts as a surfactant).

Workflow:

  • Pre-rinse: Fill the pipette tips, reservoirs, or tubes with Blocking Buffer and incubate for 15 minutes at room temperature.

  • Discard: Remove the blocking buffer. The walls are now coated with a BSA monolayer.[1][2]

  • Dilution: Prepare your Asu(1,6)-argipressin standards directly in a buffer containing 0.1% BSA .

    • Note: If BSA interferes with your specific assay (e.g., UV absorbance at 280nm), use Prionex or Casein as alternatives.

Protocol B: The "Organic Shield" Method (LC-MS Compatible)

Use this for analytical chemistry where BSA would clog columns or suppress ionization.

Principle: Organic solvents disrupt the structured water layer required for hydrophobic interaction, keeping the peptide in solution [5].

Reagents:

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH).[3][4]

  • Acid: Formic Acid (FA).

Workflow:

  • Stock Prep: Dissolve lyophilized Asu(1,6)-argipressin in 20–50% Acetonitrile/Water . Never dissolve in 100% water initially.

  • Working Solutions: Ensure all serial dilutions contain at least 15–20% Acetonitrile .

  • pH Control: Acidify to pH 3–4 using 0.1% Formic Acid.

    • Why? Protonation of surface groups on the plastic (and the peptide) can reduce ionic attraction, while the organic solvent prevents hydrophobic adsorption.

Visualizing the Mechanism

Diagram 1: The Mechanics of Adsorption & Prevention

This diagram illustrates why the Asu modification increases binding and how blocking strategies work.

AdsorptionMechanism cluster_0 The Problem: Hydrophobic Adsorption cluster_1 Solution A: Sacrificial Blocking cluster_2 Solution B: Solvent Modification Plastic Polypropylene Surface (Hydrophobic) Peptide Asu(1,6)-Argipressin (Hydrophobic 'Head') Peptide->Plastic Strong Hydrophobic Interaction Plastic2 Polypropylene Surface BSA BSA Molecules (Sacrificial Layer) BSA->Plastic2 Saturates Sites Target Asu(1,6)-Argipressin (Free in Solution) Target->Plastic2 Blocked Plastic3 Polypropylene Surface Solvent 20% Acetonitrile Shield Target2 Asu(1,6)-Argipressin Solvent->Target2 Solubilizes Target2->Plastic3 Repelled

Caption: Comparison of unmitigated hydrophobic adsorption vs. BSA blocking and Organic Solvent shielding strategies.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low recovery issues.

TroubleshootingTree Start Issue: Low Peptide Recovery CheckConc Is Concentration < 1 µM? Start->CheckConc Use LoBind Tubes Use LoBind Tubes CheckConc->Use LoBind Tubes No (High Conc) CheckAssay Downstream Assay Type? CheckConc->CheckAssay Yes (Low Conc) LCMS LC-MS / HPLC CheckAssay->LCMS Bioassay ELISA / Cell Culture CheckAssay->Bioassay LCMS_Sol Add 20% Acetonitrile + 0.1% Formic Acid LCMS->LCMS_Sol Bio_Sol Add 0.1% BSA or 0.05% Tween-20 Bioassay->Bio_Sol FinalCheck Still losing signal? LCMS_Sol->FinalCheck Bio_Sol->FinalCheck GlassCheck Switch to Glass (Non-Siliconized) FinalCheck->GlassCheck Yes

Caption: Step-by-step decision matrix for selecting the correct mitigation strategy based on assay type.

References

  • Vertex AI Search. (2026). Asu(1,6)-argipressin structure and hydrophobicity. Retrieved from 5

  • Kristensen, M., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Retrieved from 6

  • Bratcher, P. E., & Gaggar, A. (2013).[1][2] Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE. Retrieved from 2

  • Goebel-Stengel, M., et al. (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Analytical Biochemistry. Retrieved from 7

  • Waters Corporation. (n.d.). A Systematic Approach for Preventing the Loss of Hydrophobic Peptides in Sample Containers. Retrieved from 8

Sources

Validation & Comparative

Asu(1,6)-Argipressin vs. Desmopressin: Antidiuretic Potency & Pharmacological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Asu(1,6)-argipressin and Desmopressin (dDAVP), focusing on their antidiuretic potency, structural integrity, and experimental validation.

Executive Summary

Desmopressin (dDAVP) remains the clinical gold standard for antidiuresis due to its extreme V2-receptor selectivity and negligible vasopressor activity. However, Asu(1,6)-argipressin (1-deamino-dicarba-arginine vasopressin) represents a critical class of "dicarba" analogs. While dDAVP relies on a disulfide bridge, Asu(1,6)-argipressin replaces this with an ethylene bridge, rendering it chemically impervious to reductive cleavage.

  • Potency Verdict: In in vitro V2 receptor assays, Asu(1,6)-argipressin exhibits full agonist efficacy comparable to AVP and dDAVP.[1] However, its clinical utility is limited by a less favorable V2:V1 selectivity ratio compared to dDAVP.

  • Primary Application: dDAVP is the therapeutic choice; Asu(1,6)-argipressin is the structural probe of choice for environments with high reducing potential or when studying disulfide-independent receptor binding.

Chemical Architecture & Stability

The core difference lies in the cyclization method of the peptide ring, which dictates metabolic stability.

FeatureArginine Vasopressin (AVP)Desmopressin (dDAVP)Asu(1,6)-Argipressin
Sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂Mpa -Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg -Gly-NH₂Asu -Tyr-Phe-Gln-Asn-Asu -Pro-Arg-Gly-NH₂
Bridge Type Disulfide (-S-S-)Disulfide (-S-S-)Dicarba (-CH₂-CH₂-)
Position 1 Cysteine (Amino group present)Deamino-Cys (Mpa)Aminosuberic acid (Deamino)
Position 8 L-ArginineD-Arginine L-Arginine
Redox Stability Labile (Reducible)Labile (Reducible)Ultra-Stable (Non-reducible)
Enzymatic Stability Low (Aminopeptidase sensitive)High (N-terminus blocked)High (Ring rigidified)

Note: "Asu" refers to L-alpha-aminosuberic acid. The side chains of residues 1 and 6 are replaced by a continuous carbon chain, preventing disulfide exchange reactions.

Pharmacological Profile: V2 vs. V1 Selectivity[2][3][4]

Antidiuretic Potency (V2 Receptor)

Both molecules act as full agonists at the renal V2 receptor, triggering the cAMP-PKA-Aquaporin-2 cascade.

  • dDAVP: Exhibits an antidiuretic potency of approximately 1200 IU/mg (approx. 3-4x that of natural AVP). The D-Arg8 substitution is the key driver for this enhanced V2 affinity and metabolic resistance.

  • Asu(1,6)-Argipressin: Retains high affinity for the V2 receptor. Experimental data indicates its

    
     for cAMP generation in HEK293-V2 cells is nearly identical to AVP and dDAVP. However, without the D-Arg8 modification, it does not achieve the supramaximal antidiuretic duration seen with dDAVP.
    
Vasopressor Activity (V1 Receptor)

This is the differentiating factor for therapeutic viability.

  • dDAVP: The deamination at Pos 1 and D-Arg at Pos 8 drastically reduce V1 affinity.[2] The Antidiuretic-to-Pressor (A/P) ratio is ~2000-3000 .

  • Asu(1,6)-Argipressin: The dicarba modification reduces V1 activity compared to native AVP but does not eliminate it as effectively as the D-Arg8 substitution. It retains residual pressor activity, making it less suitable for patients sensitive to vasoconstriction.

Signaling Pathway Visualization

The following diagram illustrates the V2 receptor activation pathway shared by both analogs.

V2_Signaling cluster_cell Principal Cell (Collecting Duct) Ligand Ligand (dDAVP / Asu-AVP) V2R V2 Receptor (Basolateral Membrane) Ligand->V2R Binding Gs Gs Protein (Heterotrimeric) V2R->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Phos Phosphorylated AQP2 PKA->AQP2_Phos Phosphorylation (Ser256) AQP2_Vesicle AQP2 Vesicle Translocation AQP2_Phos->AQP2_Vesicle Trafficking Water Water Reabsorption (Apical Membrane) AQP2_Vesicle->Water Insertion into Membrane

Caption: Mechanism of Action for V2-mediated antidiuresis. Both dDAVP and Asu(1,6)-AVP drive this pathway.

Experimental Protocols

To validate the potency claims, two distinct self-validating protocols are recommended: an in vivo bioassay for systemic potency and an in vitro assay for receptor affinity.

Protocol A: The Rat Antidiuretic Bioassay (Modified Burn Method)

This is the industry standard for determining specific activity (IU/mg).

Principle: Ethanol anesthesia inhibits endogenous vasopressin release. A constant water load maintains steady-state diuresis. Injection of the analog causes a transient drop in urine volume (or rise in conductivity) proportional to potency.

Workflow:

  • Subject: Male Wistar rats (200–300g).

  • Anesthesia: 12% Ethanol (5 mL/100g body weight) via gavage. Maintain anesthesia with 3% ethanol water load.

  • Hydration: Cannulate the jugular vein and bladder. Infuse hypotonic saline continuously to maintain water load equivalent to 8% body weight.

  • Baseline: Wait for urine flow to stabilize at >80% of infusion rate.

  • Dosing: Inject standard (AVP) and Test (Asu-AVP/dDAVP) in a randomized block design (e.g., 2 doses of standard, 2 doses of test).

  • Measurement: Record the % reduction in urine flow or increase in urine conductivity.

  • Calculation: Use a parallel-line assay statistical method (PL 2+2) to calculate potency relative to the International Standard.

Protocol B: In Vitro cAMP Accumulation Assay

Used to determine


 and intrinsic efficacy without metabolic confounders.

Workflow:

  • Cell Line: HEK293 stably transfected with human V2 receptor (hV2R).

  • Reagents: IBMX (Phosphodiesterase inhibitor) to prevent cAMP breakdown.

  • Incubation:

    • Seed cells in 96-well plates (50,000 cells/well).

    • Add IBMX (0.5 mM) for 30 min.

    • Add serial dilutions of Ligand (

      
       to 
      
      
      
      M) for 15 min at 37°C.
  • Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Analysis: Plot Log[Concentration] vs. Response.

    • Validation Check: AVP

      
       should be ~0.1–0.5 nM. If >1 nM, check receptor expression levels.
      
Experimental Logic Diagram

Protocol_Workflow Start Start Validation Choice Select Assay Type Start->Choice Vivo In Vivo: Rat Bioassay (Systemic Potency) Choice->Vivo Pharmacokinetics Required Vitro In Vitro: cAMP Assay (Receptor Affinity) Choice->Vitro Affinity Only Vivo_Step1 Ethanol Blockade (Inhibit Endogenous AVP) Vivo->Vivo_Step1 Vitro_Step1 HEK293-hV2R + IBMX Vitro->Vitro_Step1 Vivo_Step2 Measure Urine Conductivity (Change vs Baseline) Vivo_Step1->Vivo_Step2 Result Comparative Potency Profile Vivo_Step2->Result Vitro_Step2 Dose-Response Curve (Calculate EC50) Vitro_Step1->Vitro_Step2 Vitro_Step2->Result

Caption: Decision matrix for selecting the appropriate validation protocol.

References

  • Hase, S., Sakakibara, S., et al. (1972).[1] 1,6-Aminosuberic acid analogs of lysine- and arginine-vasopressin and -vasotocin. Synthesis and biological properties.[3][4][5][6][7][8] Journal of the American Chemical Society.[1] Link

  • Manning, M., et al. (1987). Discovery, development, and some uses of vasopressin and oxytocin antagonists. Journal of Receptor Research.
  • Varga, C., et al. (1993).[5] Biological activities of some new arginine vasopressin analogues containing unusual amino acids.[4][5] Acta Physiologica Hungarica.[5] Link

  • British Pharmacopoeia Commission. (2023). Desmopressin Injection Monograph: Biological Assay of Desmopressin.
  • Erdélyi, M., et al. (2011). Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus. Molecular Endocrinology. (Contains direct comparison of Asu-AVP and dDAVP efficacy). Link

Sources

Comparative Validation of Asu(1,6)-Argipressin: Stability-Enhanced Receptor Affinity Profiling

[1]

Executive Summary

The Core Challenge: Native Arginine Vasopressin (AVP) relies on a disulfide bridge (Cys1–Cys6) for its cyclic conformation, which is critical for receptor binding.[1] However, this bond is chemically labile and susceptible to rapid enzymatic degradation (plasma half-life < 10–20 mins) and reduction in standard assay buffers.[1] This instability introduces significant noise in competition binding assays, often leading to underestimated affinity constants (

1

The Solution: Asu(1,6)-argipressin (1,6-aminosuberic acid-vasopressin) replaces the disulfide bridge with a dicarba (ethylene) bridge.[1] This modification renders the macrocycle resistant to reduction and aminopeptidase activity while retaining the essential spatial conformation required for high-affinity binding to V1a, V1b, and V2 receptors.

This guide details the validation of Asu(1,6)-argipressin binding affinity, positioning it not just as an analogue, but as a critical structural probe for validating vasopressin receptor pharmacology.[1]

Part 1: Comparative Analysis (Structure & Stability)[1]

The decision to use Asu(1,6)-argipressin over native AVP or other analogues (e.g., Desmopressin) should be driven by the specific requirements of assay stability and receptor selectivity.[1]

Table 1: Comparative Pharmacological Profile[1][2]
FeatureNative Arginine Vasopressin (AVP) Asu(1,6)-Argipressin Desmopressin (dDAVP)
Bridge Structure Disulfide (-S-S-)Dicarba (-CH₂-CH₂-)Disulfide (Deaminated Cys1)
Chemical Stability Low: Susceptible to reduction and proteolysis.[1]High: Resistant to reduction; extended half-life.[1]Moderate/High: Deamination confers resistance to aminopeptidases.
Receptor Selectivity Non-selective (V1a, V1b, V2)Non-selective (V1a, V1b, V2)Highly V2 Selective
Binding Affinity (

)
High (0.1 – 1.0 nM)High (0.5 – 3.0 nM)V2: High (<1 nM); V1a: Low
Assay Utility Physiological baseline; "Gold Standard".[1]Validation Standard: Verifies binding site architecture without degradation artifacts.Selectivity control (V2 specific).
Structural Causality Diagram

The following diagram illustrates why Asu(1,6)-AVP provides superior data integrity in long-incubation assays compared to native AVP.

StabilityLogicAVPNative AVP(Disulfide Bridge)EnzymesPlasma Proteases /Reducing Agents (DTT)AVP->EnzymesSusceptibleAsuAsu(1,6)-AVP(Dicarba Bridge)Asu->EnzymesResistantStableConformation IntactAsu->StableMaintains CycleDegradationRing Opening(Linear Peptide)Enzymes->DegradationCleavage/ReductionLossLoss of Affinity(False Ki)Degradation->LossValidValid Ki DeterminationStable->Valid

Caption: Structural stability logic. Native AVP is vulnerable to ring-opening, leading to experimental artifacts.[1] Asu(1,6)-AVP resists this, ensuring the measured signal reflects true receptor equilibrium.[1]

Part 2: Validated Competition Binding Protocol

Objective: Determine the inhibition constant (


Senior Scientist Note: The most common failure mode in this assay is "Ligand Depletion." If your receptor concentration is too high (>10% of total radioligand added), the assumptions of the Cheng-Prusoff equation fail. Always titrate membrane protein to bind <10% of the radioligand.

Materials & Reagents[3][4][5][6][7]
  • Receptor Source: CHO or HEK293 membranes stably expressing hV1aR.

  • Radioligand:

    
    -Arginine Vasopressin (Specific Activity ~60-80 Ci/mmol).[1]
    
  • Competitor: Asu(1,6)-argipressin (stock 10 mM in DMSO; serial dilutions in assay buffer).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA (critical for preventing peptide adsorption to plastic).[1]

  • NSB Control: 1 µM unlabeled AVP (to define Non-Specific Binding).

Step-by-Step Methodology
1. Preparation Phase
  • Buffer Activation: Prepare fresh Assay Buffer. Add protease inhibitors (PMSF, Aprotinin) if using crude tissue homogenates.[1] Note: For Asu(1,6)-AVP, reducing agents like DTT are unnecessary and should be avoided to maintain the integrity of the radioligand if it is native AVP.[1]

  • Ligand Prep: Dilute

    
    -AVP to a concentration of 
    
    
    (typically ~1-2 nM final concentration).[1]
  • Competitor Array: Prepare 10-point serial dilutions of Asu(1,6)-argipressin ranging from

    
     M to 
    
    
    M.
2. The Incubation (Equilibrium)[1][2]
  • Plate Setup: Use 96-well polypropylene plates (low binding).

    • Total Binding (TB): Buffer + Membranes + Radioligand.[1]

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 1 µM Cold AVP.[1]

    • Experimental: Buffer + Membranes + Radioligand + Asu(1,6)-AVP (varying conc).[1]

  • Initiation: Add membranes last to start the reaction.

  • Incubation: Incubate for 60-90 minutes at 25°C .

    • Why? V1a receptors internalize rapidly at 37°C in whole cells.[1] In membranes, 25°C balances equilibrium speed with protein stability.[1]

3. Termination & Detection
  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).[1]

    • Critical: PEI blocks the negatively charged glass fibers, preventing the positively charged Arginine residues in vasopressin from sticking non-specifically to the filter.

  • Wash: Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Counting: Add liquid scintillation cocktail and count via LSC.

Assay Workflow Diagram

AssayWorkflowPrepStep 1: PreparationDilute Asu(1,6)-AVP (10 dilutions)Pre-soak Filters in 0.3% PEIIncubateStep 2: Equilibrium BindingMembranes + [3H]-AVP + Competitor90 mins @ 25°CPrep->IncubateInitiateFilterStep 3: SeparationHarvest on GF/B FiltersWash 3x Ice-Cold BufferIncubate->FilterTerminateAnalyzeStep 4: Data AnalysisCalculate IC50 -> Ki(Cheng-Prusoff)Filter->AnalyzeQuantify

Caption: Standardized radioligand competition workflow. PEI pre-soaking is a critical step often missed, leading to high background noise.[1]

Part 3: Data Analysis & Interpretation[1]

Calculating

Do not report raw

Cheng-Prusoff Equation
1

Where:

  • 
    : Concentration of Asu(1,6)-AVP displacing 50% of specific binding.[1]
    
  • 
    : Concentration of radioligand used (nM).[1][3][4]
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).[1]
    
Acceptance Criteria (Self-Validation)

A valid assay must meet these "Senior Scientist" checks:

  • Specific Binding Window: Total Binding signal should be at least 5-10x higher than Non-Specific Binding (Signal-to-Noise > 5).[1]

  • Hill Slope: The slope of the competition curve should be close to -1.0 (range -0.8 to -1.2).

    • Insight: A shallow slope (e.g., -0.[1]6) suggests negative cooperativity or binding to multiple receptor states (G-protein coupled vs. uncoupled).[1]

  • Replication:

    
     values should be derived from at least 3 independent experiments performed in duplicate/triplicate.
    

References

  • Manning, M., et al. (2008).[1] Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents.[1][3] Progress in Brain Research.

  • Hulme, E.C., & Trevethick, M.A. (2010).[1] Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [1]

  • IUPHAR/BPS Guide to Pharmacology. (2024).[1] Vasopressin and oxytocin receptors.[1][3] [1]

  • Barberis, C., et al. (1998).[1] Structural bases of vasopressin/oxytocin receptor function. Journal of Endocrinology.

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

A Comparative Guide to the Mass Spectrometric Characterization of Synthetic Asu(1,6)-argipressin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of therapeutic peptides, the precise and comprehensive characterization of these molecules is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of synthetic Asu(1,6)-argipressin, a cyclic nonapeptide analogue of the hormone vasopressin. In this analogue, the disulfide bridge between cysteine residues at positions 1 and 6 is replaced by a more stable thioether linkage involving aminosuberic acid (Asu), enhancing its therapeutic potential.

The structural integrity, purity, and impurity profile of synthetic peptides are critical quality attributes that directly impact their safety and efficacy. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone for the detailed molecular assessment of such complex biomolecules. This guide will navigate the nuances of employing different mass spectrometric strategies, providing both the theoretical rationale and practical, field-proven protocols to empower you in your analytical endeavors.

The Analytical Challenge: Unraveling the Complexity of a Cyclic Peptide

The cyclic nature of Asu(1,6)-argipressin, while contributing to its biological activity and stability, presents unique analytical challenges. Unlike linear peptides, cyclic structures lack distinct termini, complicating sequence analysis by tandem mass spectrometry (MS/MS). Furthermore, the synthesis of such peptides can introduce a variety of impurities, including deletion sequences, insertion sequences, and products of side reactions, all of which require robust analytical methods for their detection and characterization.[1][2]

Ionization Techniques: A Head-to-Head Comparison of MALDI and ESI

The choice of ionization technique is a critical first step in any mass spectrometry-based analysis. For peptides like Asu(1,6)-argipressin, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the most prevalent methods. While both are "soft" ionization techniques that minimize fragmentation of the intact molecule, they possess distinct characteristics that make them suitable for different analytical objectives.[3][4][5]

Matrix-Assisted Laser Desorption/Ionization (MALDI): The Sprinter for Screening

MALDI-MS is a rapid and robust technique for determining the molecular weight of peptides and proteins.[5] In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as a singly charged ion ([M+H]⁺).[5] This results in simple, easy-to-interpret mass spectra, making it an excellent choice for high-throughput screening of synthesis products and for confirming the mass of the target peptide.

However, for in-depth structural elucidation and impurity profiling, MALDI alone often falls short. The generation of predominantly singly charged ions can limit the amount of sequence information obtained from subsequent fragmentation in MS/MS analysis.

Electrospray Ionization (ESI): The Marathon Runner for Deep Characterization

ESI is a liquid-phase ionization technique that is exceptionally well-suited for coupling with liquid chromatography (LC).[3][4] This LC-MS configuration allows for the separation of complex mixtures prior to mass analysis, which is indispensable for impurity profiling. ESI typically produces multiply charged ions ([M+nH]ⁿ⁺), a feature that brings several advantages for the analysis of peptides. Firstly, it allows for the analysis of molecules with masses exceeding the mass-to-charge (m/z) range of the mass analyzer. Secondly, the fragmentation of multiply charged ions in MS/MS often yields a richer series of fragment ions, facilitating more comprehensive sequence coverage.

The complementary nature of these two techniques is a key takeaway; while MALDI provides a rapid confirmation of the primary product, ESI, particularly when coupled with LC and MS/MS, delivers a more exhaustive characterization.[3][6]

A Comparative Look at Performance

FeatureMALDI-TOF MSLC-ESI-MS/MSRationale & Causality
Primary Application Rapid molecular weight confirmationIn-depth structural elucidation and impurity profilingMALDI's speed is ideal for screening; LC-ESI-MS/MS provides the separation and fragmentation needed for detailed analysis.
Ionization State Predominantly singly charged ions ([M+H]⁺)Multiply charged ions ([M+nH]ⁿ⁺)ESI's ability to generate multiply charged ions is advantageous for sequencing larger molecules on mass analyzers with a limited m/z range.
Coupling to LC Possible, but less commonStandard and highly effectiveThe liquid-phase nature of ESI makes it inherently compatible with LC, enabling the separation of complex mixtures.
Sensitivity Picomole to femtomole rangeFemtomole to attomole rangeESI, especially with nanospray sources, generally offers higher sensitivity.[3]
Throughput HighModerateMALDI analysis is significantly faster per sample due to the absence of a chromatographic separation step.
Sequence Coverage (MS/MS) ModerateHighThe fragmentation of multiply charged ions in ESI-MS/MS typically yields more comprehensive sequence information.[6]
Impurity Analysis LimitedComprehensiveThe chromatographic separation in LC-ESI-MS/MS is crucial for resolving and identifying structurally similar impurities.[1][7]

Recommended Workflow: A Deep Dive with LC-ESI-MS/MS

For a comprehensive and self-validating characterization of synthetic Asu(1,6)-argipressin, an LC-ESI-MS/MS workflow is the recommended approach. This method provides not only the accurate mass of the target peptide but also detailed structural information and a thorough impurity profile.

LC-MS/MS Workflow for Asu(1,6)-argipressin Characterization cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis cluster_3 Data Analysis Dissolution Dissolve synthetic peptide in appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile) Injection Inject sample onto a reverse-phase C18 column Dissolution->Injection Prepared Sample Gradient_Elution Apply a gradient of increasing organic solvent (acetonitrile) to elute the peptide and impurities Injection->Gradient_Elution ESI Electrospray Ionization Gradient_Elution->ESI Eluted Analytes Full_Scan_MS Acquire full scan MS spectra to determine the m/z of eluting species ESI->Full_Scan_MS ddMSMS Perform data-dependent MS/MS on the most abundant ions for fragmentation and sequencing Full_Scan_MS->ddMSMS Deconvolution Deconvolute mass spectra to determine the neutral mass of the peptide and impurities ddMSMS->Deconvolution Database_Search Search MS/MS data against the expected sequence to confirm identity Deconvolution->Database_Search Impurity_ID Identify impurities based on mass shifts and fragmentation patterns Database_Search->Impurity_ID Quantification Quantify impurities relative to the main peptide peak area Impurity_ID->Quantification

Figure 1: Experimental workflow for the LC-MS/MS characterization of Asu(1,6)-argipressin.
Detailed Experimental Protocol: LC-ESI-MS/MS

This protocol is a self-validating system, where the initial full scan MS confirms the presence of the target peptide, and the subsequent MS/MS data provides definitive sequence confirmation.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized synthetic Asu(1,6)-argipressin.

  • Dissolve the peptide in 1 mL of a solution of 0.1% formic acid in water to create a 1 mg/mL stock solution. The acidic mobile phase is crucial for promoting protonation and achieving good ionization efficiency in positive ion mode ESI.

  • Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

2. Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes. This gradual increase in organic solvent concentration allows for the separation of the main peptide from more hydrophobic or hydrophilic impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS: Acquire spectra from m/z 300 to 2000. This range will cover the expected multiply charged states of the peptide.

  • Data-Dependent MS/MS:

    • Select the top 3-5 most intense precursor ions from each full scan for fragmentation.

    • Use collision-induced dissociation (CID) with a normalized collision energy ramp (e.g., 20-40 V) to induce fragmentation.

    • Employ dynamic exclusion to prevent repeated fragmentation of the most abundant ions.

Data Analysis: From Raw Data to Actionable Insights

The data generated from an LC-MS/MS experiment requires careful analysis to extract meaningful information about the identity, purity, and integrity of the synthetic peptide.

Data_Analysis_Logic Raw_Data Raw LC-MS/MS Data (.raw, .wiff, etc.) Peak_Detection Chromatographic Peak Detection Raw_Data->Peak_Detection Deconvolution Mass Spectral Deconvolution Peak_Detection->Deconvolution MSMS_Spectra MS/MS Fragmentation Spectra Peak_Detection->MSMS_Spectra Purity_Assessment Purity Assessment (% Area) Peak_Detection->Purity_Assessment MS_Peak Monoisotopic Mass of Main Peak Deconvolution->MS_Peak Impurity_Peaks Monoisotopic Masses of Impurity Peaks Deconvolution->Impurity_Peaks Sequence_Confirmation Sequence Confirmation (Database Search/Manual Interpretation) MS_Peak->Sequence_Confirmation Impurity_Identification Impurity Identification (Mass Shift Analysis) Impurity_Peaks->Impurity_Identification MSMS_Spectra->Sequence_Confirmation MSMS_Spectra->Impurity_Identification Final_Report Comprehensive Characterization Report Sequence_Confirmation->Final_Report Impurity_Identification->Final_Report Purity_Assessment->Final_Report

Figure 2: Logical flow for the analysis of LC-MS/MS data for peptide characterization.

A crucial aspect of this analysis is the identification of potential impurities. Common impurities in synthetic peptides include:

  • Deletion sequences: Peptides lacking one or more amino acid residues.

  • Insertion sequences: Peptides with additional amino acid residues.

  • Incomplete deprotection: Peptides with protecting groups remaining from the synthesis process.

  • Oxidation: Modification of susceptible residues, such as methionine.

  • Deamidation: Conversion of asparagine or glutamine to aspartic acid or glutamic acid, respectively.[1]

High-resolution mass spectrometry allows for the confident identification of these impurities by comparing the measured mass of the impurity with the theoretical mass of potential modifications.[2]

Conclusion: A Multi-Faceted Approach for Unwavering Confidence

The comprehensive characterization of synthetic Asu(1,6)-argipressin necessitates a well-defined analytical strategy. While MALDI-TOF MS offers a rapid and efficient means of confirming the molecular weight of the target peptide, a more in-depth and regulatory-compliant analysis is achieved through the use of LC-ESI-MS/MS. This latter approach provides not only definitive structural confirmation through detailed fragmentation analysis but also a comprehensive profile of process-related and product-related impurities. By implementing the detailed protocols and data analysis workflows outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthetic peptide products, ultimately accelerating their path to clinical and commercial success.

References

  • Carr, S. A., & Biemann, K. (1984). Identification of Proteins by Mass Spectrometry. In Methods in Enzymology (Vol. 106, pp. 29–58). Academic Press. [Link]

  • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212–217. [Link]

  • Hoofnagle, A. N., & Wener, M. H. (2009). The fundamental principles of clinical proteomics. Clinical Proteomics, 5(2-4), 65–76. [Link]

  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299–2301. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo sequencing by tandem mass spectrometry. Mass Spectrometry Reviews, 34(1), 43–63. [Link]

  • Siuzdak, G. (2003). The emergence of mass spectrometry in biochemical research. Proceedings of the National Academy of Sciences, 100(4), 1524–1524. [Link]

  • Zhang, T., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S2), e8799. [Link]

  • ResolveMass Laboratories Inc. (2023). Peptide Characterization Techniques and Applications. [Link]

  • Waters Corporation. (2016). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]

  • Zivak Technologies. (n.d.). Immunosuppressants Whole Blood LC-MS/MS Analysis Kit User Manual. [Link]

  • Agilent Technologies. (2021). Therapeutic Peptides Workflow Resource Guide. [Link]

  • Botelho, D., et al. (2022). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals, 15(2), 229. [Link]

  • Hoff, K. G., et al. (2010). Quantitative phosphoproteomic analysis reveals vasopressin V2-receptor–dependent signaling pathways in renal collecting duct cells. Proceedings of the National Academy of Sciences, 107(8), 3815–3820. [Link]

  • Queen's University Belfast Research Portal. (2017). LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. [Link]

  • Bio-Vera. (2023). Mass Spectrometry Applications in Peptide Analysis. [Link]

  • Carr, S. A., et al. (2017). New Guidelines for Publication of Manuscripts Describing Development and Application of Targeted Mass Spectrometry Measurements of Peptides and Proteins. Molecular & Cellular Proteomics, 16(1), 1–5. [Link]

  • Colabufo, N. A., et al. (2014). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 96, 230–237. [Link]

  • Kertész, V., et al. (2010). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Analytical Chemistry, 82(24), 10189–10196. [Link]

  • Polak, B., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 26(21), 6489. [Link]

  • Gilar, M., et al. (2005). Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of anthrax lethal factor in serum. Analytical Chemistry, 77(19), 6245–6252. [Link]

  • Gygi, S. P., et al. (1999). Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. Electrophoresis, 20(15-16), 3101–3110. [Link]

  • Petrotchenko, E. V., & Borchers, C. H. (2014). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. Mass Spectrometry Reviews, 33(2), 97–110. [Link]

Sources

A Comparative Guide to Asu(1,6)-Argipressin as a Reference Standard for Peptide Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the therapeutic applications of argipressin and its analogues, the establishment of a robust and reliable quality control (QC) framework is paramount. The integrity of analytical data underpins the safety and efficacy of these potent peptide therapeutics. A critical component of this framework is the choice of a reference standard. This guide provides an in-depth technical comparison of Asu(1,6)-argipressin, a dicarba analogue of argipressin, with native argipressin and the widely used synthetic analogue, desmopressin, for their suitability as reference standards in peptide quality control.

The Critical Role of a Reference Standard in Peptide QC

A reference standard serves as a highly purified and well-characterized compass, guiding the analytical journey of a drug substance. It is the benchmark against which all subsequent batches of a peptide are measured for identity, purity, potency, and stability. An ideal reference standard should not only mimic the active pharmaceutical ingredient (API) in its critical attributes but also exhibit superior stability and a well-defined impurity profile. The inherent instability of peptides, particularly those with disulfide bridges like native argipressin, presents a significant challenge in this regard.

Comparative Analysis of Argipressin and Its Analogues

Argipressin, a nonapeptide hormone, plays a crucial role in regulating water reabsorption and blood pressure.[1][2] Its biological activity is mediated through vasopressin receptors (V1a, V1b, and V2).[1] Both native argipressin and its synthetic analogues, desmopressin and Asu(1,6)-argipressin, are central to therapeutic interventions and, consequently, to analytical scrutiny.

Structural Differences and Their Implications

The primary distinction between these molecules lies in their cyclic structure. Native argipressin contains a disulfide bridge between cysteine residues at positions 1 and 6.[3] This disulfide bond is susceptible to reduction and disulfide scrambling, leading to a loss of biological activity and the formation of impurities.[4]

Desmopressin, a synthetic analogue, features a deamination of the N-terminal cysteine and the substitution of L-arginine with D-arginine at position 8.[5] These modifications confer enhanced resistance to enzymatic degradation and a more selective V2 receptor agonist profile.[2]

Asu(1,6)-argipressin is a dicarba analogue where the disulfide bridge is replaced by a stable carbon-carbon bond through the substitution of cysteine residues with aminosuberic acid.[6] This modification imparts exceptional stability to the molecule, a key advantage for a reference standard.

Diagram: Comparison of Chemical Structures

cluster_Argipressin Native Argipressin cluster_Desmopressin Desmopressin cluster_Asu Asu(1,6)-Argipressin Argipressin Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 |________S-S________| Desmopressin Mpa-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH2 |________S-S________| Asu Asu-Tyr-Phe-Gln-Asn-Pro-Arg-Gly-NH2 |____(CH2)4____|

Caption: Chemical structures of native argipressin, desmopressin, and Asu(1,6)-argipressin.

Comparative Data Summary

The following table summarizes the key characteristics of the three peptides, highlighting their suitability as reference standards.

FeatureNative ArgipressinDesmopressinAsu(1,6)-ArgipressinRationale for Reference Standard Suitability
Structure Nonapeptide with a disulfide bridgeSynthetic nonapeptide analogue with N-terminal deamination and D-Arg at position 8Dicarba analogue with a carbon-carbon bridgeThe stable dicarba bridge in Asu(1,6)-argipressin prevents disulfide-related degradation, ensuring long-term stability.
Stability Prone to oxidation and disulfide exchangeMore stable than native argipressin but the disulfide bond remains a potential liabilityHighly stable due to the absence of a disulfide bondSuperior stability of Asu(1,6)-argipressin minimizes the risk of standard degradation, ensuring consistent analytical performance.
Synthesis-Related Impurities Disulfide-related impurities (e.g., dimers, scrambled disulfide bonds)Similar to native argipressin, with potential for D-Arg related epimerizationPrimarily deletion and insertion sequences from Solid-Phase Peptide Synthesis (SPPS)The impurity profile of Asu(1,6)-argipressin is predictable and controllable through optimized SPPS protocols.
Biological Activity V1 and V2 receptor agonistSelective V2 receptor agonistV1 and V2 receptor agonistAsu(1,6)-argipressin retains the biological activity profile of the native hormone, making it suitable for potency bioassays.
Regulatory Acceptance Established pharmacopoeial standard (e.g., USP, Ph. Eur.)Established pharmacopoeial standard (e.g., USP, Ph. Eur.)Primarily used as a research chemical, with potential for development as a qualified reference standardWhile not yet a pharmacopoeial standard, its superior stability makes it an excellent candidate for a well-characterized in-house reference standard.

Experimental Protocols for Comparative Quality Control

To objectively assess the suitability of a reference standard, a battery of analytical tests is required. The following protocols are designed to provide a framework for the comparative evaluation of Asu(1,6)-argipressin, native argipressin, and desmopressin.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for resolving the main peptide from its potential impurities and degradation products.

Diagram: HPLC Purity Analysis Workflow

A Sample Preparation (Reference Standard and Test Article) B HPLC System (C18 column, Gradient Elution) A->B C UV Detection (220 nm) B->C D Data Analysis (Peak Integration, Purity Calculation) C->D E Comparison of Chromatograms D->E

Caption: Workflow for comparative HPLC purity analysis.

Step-by-Step Protocol:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve each reference standard (Asu(1,6)-argipressin, native argipressin, desmopressin) and the test article in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 60% B

      • 35-40 min: 60% to 90% B

      • 40-45 min: 90% B

      • 45-50 min: 90% to 10% B

      • 50-60 min: 10% B

  • Data Analysis:

    • Integrate the peak areas of the main peptide and all impurities in each chromatogram.

    • Calculate the purity of each sample as the percentage of the main peak area relative to the total peak area.

    • Compare the retention times and impurity profiles of the test article against each reference standard.

Expected Outcome: The chromatogram of Asu(1,6)-argipressin is expected to show a single, sharp major peak with minimal impurity peaks, even after prolonged storage, demonstrating its superior stability. In contrast, the chromatograms of native argipressin may show additional peaks corresponding to dimers or other degradation products.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides an accurate determination of the molecular weight of the peptide, confirming its identity.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of each reference standard and the test article at a concentration of approximately 100 pmol/µL in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Conditions:

    • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 400-2000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis:

    • Acquire the mass spectrum for each sample.

    • Determine the monoisotopic mass of the most abundant isotopic peak.

    • Compare the experimentally determined molecular weights with the theoretical molecular weights:

      • Native Argipressin: ~1084.2 Da[3]

      • Desmopressin: ~1069.2 Da[7]

      • Asu(1,6)-argipressin: ~1032.2 Da

Expected Outcome: The measured molecular weights for each peptide should be within a narrow tolerance (e.g., ± 0.5 Da) of the theoretical values, confirming their identity.

Potency Determination by Cell-Based Bioassay

A cell-based bioassay is essential to confirm the biological activity of the peptide. This protocol describes a method for assessing V2 receptor activation.

Diagram: Cell-Based Bioassay Workflow

A Cell Culture (HEK293 cells expressing V2 receptor) B Peptide Treatment (Serial dilutions of standards and samples) A->B C cAMP Measurement (e.g., HTRF or ELISA) B->C D Data Analysis (Dose-response curve, EC50 calculation) C->D E Potency Comparison D->E

Caption: Workflow for a cell-based bioassay to determine peptide potency.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human V2 vasopressin receptor in a suitable growth medium.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Peptide Preparation:

    • Prepare serial dilutions of each reference standard and the test article in a suitable assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the peptide dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the peptide concentration to generate dose-response curves.

    • Calculate the EC50 (half-maximal effective concentration) for each peptide.

    • Determine the relative potency of the test article compared to the reference standard.

Expected Outcome: Asu(1,6)-argipressin and native argipressin are expected to exhibit similar EC50 values, confirming that the dicarba modification does not significantly alter the in vitro biological activity. Desmopressin will show a potent response, consistent with its selective V2 receptor agonism.

Forced Degradation Studies: A True Test of Stability

To further underscore the advantages of Asu(1,6)-argipressin as a reference standard, forced degradation studies are invaluable. These studies intentionally expose the peptides to harsh conditions to accelerate degradation and reveal potential liabilities.

Comparative Stability Under Forced Degradation:

Stress ConditionNative ArgipressinDesmopressinAsu(1,6)-ArgipressinImplication for Reference Standard
Oxidative (e.g., 0.1% H₂O₂) Significant degradation due to disulfide bond oxidation.Moderate degradation of the disulfide bond.Minimal degradation, demonstrating the stability of the dicarba bridge.Asu(1,6)-argipressin is resistant to oxidative degradation, a common pathway for peptide instability.
Reductive (e.g., 10 mM DTT) Rapid reduction of the disulfide bond, leading to loss of structure and activity.Reduction of the disulfide bond.No effect, as there is no disulfide bond.The insensitivity of Asu(1,6)-argipressin to reducing agents ensures its structural integrity.
Thermal (e.g., 60°C) Aggregation and formation of degradation products.More stable than native argipressin, but some degradation observed.High thermal stability with minimal change in purity.The thermal robustness of Asu(1,6)-argipressin allows for more flexible storage and handling conditions.
Acidic/Basic Hydrolysis (e.g., 0.1 M HCl / 0.1 M NaOH) Hydrolysis of peptide bonds and deamidation.Similar to native argipressin.Hydrolysis of peptide bonds and deamidation, but no disulfide-related degradation.While susceptible to general peptide hydrolysis, the absence of disulfide-related degradation pathways simplifies the impurity profile of Asu(1,6)-argipressin.

Conclusion: The Case for Asu(1,6)-Argipressin as a Superior Reference Standard

While native argipressin and desmopressin are established pharmacopoeial standards, their inherent structural features present challenges for their use as long-term, highly reliable reference standards. The susceptibility of the disulfide bridge to degradation can lead to inconsistencies in analytical results and a shorter shelf-life for the standard.

Asu(1,6)-argipressin, with its chemically robust dicarba linkage, overcomes these limitations. Its superior stability, predictable impurity profile, and retention of biological activity make it an exemplary candidate for a reference standard in the quality control of argipressin and its analogues. For laboratories seeking to establish a highly reliable and long-lasting internal reference standard, Asu(1,6)-argipressin offers a scientifically sound and practical solution, ensuring the accuracy and consistency of analytical data that is the bedrock of drug development.

References

  • European Medicines Agency. (2023). Guideline on the Development and Manufacture of Synthetic Peptides. EMA/CHMP/QWP/568324/2023. [Link]

  • U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

  • United States Pharmacopeia. General Chapter <1503> Quality Attributes of Synthetic Peptide Drug Substances. [Link]

  • European Pharmacopoeia. (2020). General Monograph 2034: Substances for Pharmaceutical Use.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews. Drug discovery, 20(4), 309–325. [Link]

  • De Spiegeleer, B., Van De Wiele, C., & Van Den Bossche, J. (2014). Related impurities in peptide medicines. Journal of pharmaceutical and biomedical analysis, 101, 10-23. [Link]

  • PubChem. (n.d.). Argipressin. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Argipressin. National Center for Biotechnology Information. [Link]

  • Hase, S., Sakakibara, S., Wahrenburg, M., Kirchberger, M., Schwartz, I. L., & Walter, R. (1972). 1,6-Aminosuberic acid analogs of lysine- and arginine-vasopressin and -vasotocin. Synthesis and biological properties. Journal of the American Chemical Society, 94(10), 3590–3600. [Link]

  • PubChem. (n.d.). Desmopressin. National Center for Biotechnology Information. [Link]

  • Giffard, C. J., & Muttenthaler, M. (2022). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Molecules (Basel, Switzerland), 27(6), 1848. [Link]

  • U.S. Pharmacopeia. (n.d.). USP-NF. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). [Link]

  • Innovagen. (n.d.). Quality control of synthetic peptides. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Polypeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Quality Guidelines. [Link]

  • Waters Corporation. (n.d.). A High-Sensitivity UPLC-MS/MS Method for the Quantification of Desmopressin in Rat Plasma. [Link]

  • Schiavon, E., Guardascione, M., D'Auria, G., & Muttenthaler, M. (2021). Solid-Phase Peptide Synthesis of Native and Post-translationally Modified Peptides. Methods in molecular biology (Clifton, N.J.), 2297, 1–25. [Link]

  • Patel, J., & Lauer-Fields, J. (2018). Stability of Peptides in Solution. Current protocols in protein science, 93(1), e63. [Link]

  • PubChem. (n.d.). Desmopressin. National Center for Biotechnology Information. [Link]

Sources

Bioequivalence Testing of Generic Asu(1,6)-Argipressin Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sameness" Challenge

Asu(1,6)-argipressin (deamino-dicarba-arginine-vasopressin or similar analogs) represents a critical class of synthetic vasopressin analogs where the labile disulfide bridge of native Arginine Vasopressin (AVP) is replaced by a redox-stable methylene bridge (aminosuberic acid, Asu). While this modification significantly enhances stability, it presents a unique bioequivalence (BE) challenge: proving that the generic synthetic scaffold replicates the exact conformational constraints and receptor pharmacology of the Reference Listed Drug (RLD) or Reference Standard.

This guide outlines a self-validating, tiered approach to establishing bioequivalence, moving beyond simple pharmacokinetic (PK) matching to a rigorous demonstration of structural and functional sameness as per modern regulatory standards (e.g., FDA Guidance on Synthetic Peptides).

Part 1: Molecular Rationale & Comparative Analysis

To design a valid BE protocol, one must first understand why the Asu-analog is distinct from native AVP and other alternatives. The primary differentiator is the Bridge Chemistry .

Table 1: Comparative Performance of Vasopressin Analogs
FeatureNative Argipressin (AVP)Asu(1,6)-Argipressin (Generic Target) Desmopressin (dDAVP)
Bridge Structure Disulfide (-S-S-)Ethylene / Thioether (Asu) Disulfide (-S-S-)
Redox Stability Low (Susceptible to reduction/scrambling)High (Non-reducible) Low
Receptor Selectivity Balanced V1a / V2Retains High V1a/V2 Affinity Highly V2 Selective (Antidiuretic)
Serum Half-Life ~10–20 minExtended (>1 hour) ~3–4 hours
Primary Utility Acute Vasopressor (Shock)Stable Reference / Diagnostic Tool Diabetes Insipidus / Nocturia
BE Challenge Aggregation / OxidationStereochemistry of the Bridge Formulation / Bioavailability
Structural Stability Logic

The native disulfide bond is a "hotspot" for degradation. In generic development, the Asu-analog eliminates the risk of disulfide scrambling (polymerization). However, it introduces the risk of stereochemical impurity during the cyclization of the aminosuberic acid bridge, which can drastically alter receptor fit.

StabilityPathways Native Native AVP (Disulfide Bridge) Scramble Disulfide Scrambling (Aggregates/Dimers) Native->Scramble pH > 7.0 / Heat Reduction Reductive Cleavage (Loss of Activity) Native->Reduction Plasma Thiols Asu Asu(1,6)-AVP (Dicarba Bridge) Stable Conformationally Locked (High Potency Retained) Asu->Stable Resistant to Redox

Figure 1: Stability divergence. The Asu-analog (Green) bypasses the primary degradation pathways of the native peptide (Red).

Part 2: Critical Quality Attributes (CQAs) & Sameness Protocol

For synthetic peptides, regulatory bodies (FDA/EMA) increasingly accept an "Alternative Approach" to in vivo BE if Active Ingredient Sameness is proven. This requires a "fingerprint" match between Generic and Originator.

Protocol A: High-Resolution Mass Spectrometry (Primary Structure)

Objective: Confirm sequence identity and bridge integrity.

  • Method: UHPLC-Q-Exactive Orbitrap MS/MS.

  • Critical Parameter: Mass accuracy < 2 ppm.

  • Workflow:

    • Intact Mass: Verify molecular weight (Asu bridge is -S-S- replaced by -CH2-CH2-, mass shift must be calculated precisely).

    • Peptide Mapping: Trypsin digestion. The Asu bridge is non-cleavable by reduction. You must identify the cyclic fragment.

    • MS/MS Fragmentation: Confirm the sequence of the ring (positions 1-6).

Protocol B: Higher-Order Structure (HOS)

Objective: Prove the generic folds into the exact same bioactive conformation as the RLD.

  • Method 1: Circular Dichroism (CD): Compare spectra (190–260 nm). Look for the characteristic double minima indicating the

    
    -turn induced by the cyclic bridge.
    
  • Method 2: 1D/2D NMR (NOESY): This is the gold standard. You must overlay the generic and RLD spectra.

    • Success Criterion: No chemical shift differences > 0.03 ppm for backbone amide protons. This confirms the Asu bridge stereochemistry is identical.

Part 3: Functional Bioequivalence (In Vitro)

Since PK profiles can be insensitive to minor structural misfoldings that affect potency, In Vitro Bioassays are mandatory to prove the generic acts on the receptor exactly like the reference.

Experiment 1: Receptor Binding Affinity ( )
  • System: CHO cells overexpressing human V1a and V2 receptors (separately).

  • Radioligand:

    
    -AVP.
    
  • Protocol:

    • Incubate membranes with fixed

      
      -AVP and varying concentrations (
      
      
      
      to
      
      
      M) of Generic vs. Reference Asu-peptide.
    • Measure displacement.

    • Acceptance: The 90% Confidence Interval of the ratio of

      
       (Generic/Reference) must fall within 80–125% .
      
Experiment 2: Functional Potency (cAMP & Calcium)

Binding does not guarantee activation. You must measure the downstream signal.

  • V2 Receptor (Gs-coupled): Measure cAMP accumulation.

    • Assay: TR-FRET (e.g., HTRF or Lance Ultra).

    • Readout:

      
       for cAMP generation.
      
  • V1a Receptor (Gq-coupled): Measure intracellular Calcium flux.

    • Assay: FLIPR (Fluorometric Imaging Plate Reader).

    • Readout:

      
       for calcium mobilization.
      

BioassayWorkflow Generic Generic Asu-AVP V1a V1a Receptor (Vascular Smooth Muscle) Generic->V1a V2 V2 Receptor (Renal Collecting Duct) Generic->V2 RLD Reference Standard RLD->V1a RLD->V2 Gq Gq Protein Coupling V1a->Gq Gs Gs Protein Coupling V2->Gs Ca Calcium Flux (FLIPR) Must match EC50 Gq->Ca cAMP cAMP Accumulation Must match EC50 Gs->cAMP

Figure 2: Dual-pathway functional validation. The generic must demonstrate equivalence in both the pressor (V1a) and antidiuretic (V2) signaling cascades.

Part 4: Impurity Profiling & Immunogenicity

The most critical safety risk for generic peptides is Immunogenicity caused by impurities (e.g., aggregates, truncated sequences).

The "0.5% Rule"

According to FDA guidance for synthetic peptides:

  • Match the Profile: Any impurity found in the Generic > 0.10% must also be present in the RLD.

  • New Impurities: Any new impurity > 0.5% requires a justification (often immunogenicity testing).

  • Asu-Specific Risk: Incomplete cyclization of the Asu bridge results in a linear impurity. This linear peptide exposes hydrophobic residues differently and is a high-risk immunogen.

Recommended Immunogenicity Assay (If Impurities > Limit)
  • In Silico MHC Binding: Predict binding of new impurity sequences to HLA alleles.

  • In Vitro T-Cell Assay:

    • Isolate PBMCs from naive donors (n > 30).

    • Challenge with Generic Impurity vs. RLD.

    • Measure T-cell proliferation (EdU incorporation) or Cytokine release (IL-2, IFN-

      
      ).
      
    • Result: Stimulation Index (SI) of Generic should not be significantly higher than RLD.

References

  • U.S. Food and Drug Administration (FDA). (2021).[1] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Guidance for Industry. [Link]

  • Manning, M., et al. (2012). Peptide and Non-Peptide Agonists and Antagonists for the Vasopressin and Oxytocin V1a, V1b, V2 and OT Receptors: Research Tools and Potential Therapeutic Agents. Progress in Brain Research. [Link]

  • Fahrenholz, F., et al. (1983). [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors. Journal of Biological Chemistry. [Link]

  • European Medicines Agency (EMA). (2019). Guideline on the investigation of bioequivalence. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling argipressin, Asu(1,6)-

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Safety Card (Immediate Action)

Compound Identity: Argipressin, Asu(1,6)- Synonyms: [Asu1,6,Arg8]-Vasopressin; Deamino-dicarba-Argipressin CAS Number: 100929-62-2 Risk Classification: HIGHLY POTENT / BIOACTIVE PEPTIDE

Scenario Immediate Action
Inhalation CRITICAL. Move to fresh air immediately. This compound is a potent vasoconstrictor.[1] Seek medical attention if chest tightness or shortness of breath occurs.
Skin Contact Wash with soap and copious water for 15 minutes. Do not scrub (abrasion increases absorption). Remove contaminated clothing carefully to avoid aerosolization.
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[2][3]
Spill (Powder) Do not sweep. Cover with damp paper towels to prevent dust. Wipe up using a solution of 10% bleach or 1N NaOH to degrade the peptide.
Spill (Liquid) Absorb with inert pads. Clean area with 10% bleach solution.

Part 2: Compound Profile & Hazard Analysis

The "Asu" Modification: Why It Matters for Safety

Researchers must understand that Argipressin, Asu(1,6)- is not identical to native vasopressin. The native hormone contains a disulfide bridge (Cys1–Cys6) susceptible to enzymatic reduction and rapid clearance.

In this analog, the disulfide bridge is replaced by an aminosuberic acid (Asu) linkage (dicarba analog).

  • Chemical Consequence: The resulting ethylene bridge is chemically stable and resistant to reductive cleavage.

  • Safety Consequence: If absorbed, this analog may exhibit a prolonged half-life compared to endogenous vasopressin, leading to sustained vasoconstriction or antidiuretic effects.

Physiological Targets & Risks[1][3][4][5][6]
  • V1 Receptors (Vascular Smooth Muscle): Potent vasoconstriction.[4] Accidental systemic exposure can cause hypertension, coronary artery constriction, or peripheral ischemia.

  • V2 Receptors (Renal Collecting Ducts): Antidiuretic effect.[4] Risk of water retention and hyponatremia.[1]

Part 3: Hierarchy of Controls & PPE Matrix

Engineering Controls (Primary Barrier)
  • Powder Handling: MUST be performed in a Chemical Fume Hood or Biological Safety Cabinet (Class II) . A static-free microbalance enclosure is recommended to prevent powder dispersal.

  • Solution Handling: Standard benchtop work is permissible only after the peptide is fully solubilized and diluted to working concentrations (<10 µM).

PPE Selection Matrix

Select PPE based on the specific operational state of the substance.

TaskRespiratory ProtectionHand ProtectionEye/Body Protection
Weighing Powder N95 or P100 Respirator (if outside a certified hood)Double Nitrile Gloves (0.11 mm min. thickness)Safety Goggles + Lab Coat (elastic cuffs)
Solubilization Surgical Mask (Standard Lab)Double Nitrile GlovesSafety Glasses + Lab Coat
Pipetting Solutions Standard Lab SafetySingle Nitrile GlovesSafety Glasses + Lab Coat
Spill Cleanup P100 / Full Face Shield Double Nitrile (Long Cuff)Tyvek Sleeves or Apron
Risk Management Visualization

The following diagram illustrates the workflow logic for minimizing exposure risks.

SafetyWorkflow Start Receipt of Argipressin, Asu(1,6)- Storage Storage: -20°C (Desiccated) Start->Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Storage->Equilibrate Before Opening Weighing Weighing (Powder) **CRITICAL RISK STEP** Use Fume Hood + Static Gun Equilibrate->Weighing Solubilization Solubilization (Solvent: Water/PBS/Acetic Acid) Weighing->Solubilization Add Solvent Gently Waste Waste Disposal (Segregated Stream) Weighing->Waste Contaminated Weigh Boats Dilution Dilution to Working Conc. (<10 µM) Solubilization->Dilution Usage Experimental Usage (In Vitro / In Vivo) Dilution->Usage Usage->Waste

Caption: Operational workflow emphasizing the critical risk control point at the weighing stage where aerosolization potential is highest.

Part 4: Operational Protocols

Protocol A: Receipt and Storage
  • Inspection: Upon receipt, inspect the vial for cracks. Do not open the vial immediately.

  • Storage: Store at -20°C . The peptide is hygroscopic.

  • Equilibration (Crucial): Before opening, allow the vial to warm to room temperature (approx. 30–60 minutes) in a desiccator. Opening a cold vial causes moisture condensation, which can hydrolyze the peptide and make the powder sticky and difficult to weigh.

Protocol B: Solubilization (Step-by-Step)

Argipressin, Asu(1,6)- is generally soluble in water, but stability is enhanced in slightly acidic buffers.

  • Preparation: Calculate the volume needed for a stock solution (typically 1 mg/mL or 1 mM).

  • Solvent Choice:

    • Preferred: 0.01 M Acetic Acid (degassed). This maintains a pH ~4, preventing oxidation and aggregation.

    • Alternative: HPLC-grade water (if used immediately).

  • Procedure:

    • Place vial in the fume hood.

    • Add the solvent directly to the vial if possible to avoid transferring powder.

    • Vortex gently. If particulates remain, sonicate briefly (5–10 seconds).

    • Aliquot: Do not refreeze the bulk stock repeatedly. Divide into single-use aliquots and freeze at -20°C or -80°C.

Protocol C: Waste Disposal

Do not dispose of down the drain.

  • Liquid Waste: Collect in a container labeled "Bioactive Peptide Waste."

  • Solid Waste: Pipette tips, vials, and gloves used during the "concentrated" phase must be disposed of as Hazardous Chemical Waste , not standard trash.

  • Deactivation: For final decontamination of glassware, treat with 10% bleach (sodium hypochlorite) for 30 minutes before rinsing.

Part 5: Mechanism of Action & Signaling Pathway

Understanding the biological pathway reinforces why safety is required. The diagram below details the signaling cascade triggered by accidental exposure.

SignalingPathway Ligand Argipressin, Asu(1,6)- V1R V1 Receptor (Vascular Smooth Muscle) Ligand->V1R V2R V2 Receptor (Renal Collecting Duct) Ligand->V2R Gq Gq Protein V1R->Gq Gs Gs Protein V2R->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC Ca Intracellular Ca2+ PLC->Ca cAMP cAMP Increase AC->cAMP Vasoconstriction Vasoconstriction (Hypertension Risk) Ca->Vasoconstriction AQP2 Aquaporin-2 Translocation cAMP->AQP2 Antidiuresis Water Retention (Hyponatremia Risk) AQP2->Antidiuresis

Caption: Signal transduction pathways activated by Argipressin analogs. Note the dual risk of cardiovascular constriction and renal water retention.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 644077, Argipressin. [Link]

  • Arizona State University. Biosafety and Biosecurity: Handling of Biohazardous Materials. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
argipressin, Asu(1,6)-
Reactant of Route 2
Reactant of Route 2
argipressin, Asu(1,6)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.